molecular formula C6H13BaO9P B009320 Fructose 1-(barium phosphate) CAS No. 53823-70-4

Fructose 1-(barium phosphate)

Cat. No.: B009320
CAS No.: 53823-70-4
M. Wt: 397.46 g/mol
InChI Key: MOABIPIXBGNVJH-BAOOBMCLSA-N
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Description

Fructose 1-(barium phosphate), also known as D-Fructose 1-phosphate barium salt, is a high-purity biochemical reagent essential for studying carbohydrate metabolic pathways. With the molecular formula C 6 H 11 BaO 9 P and a CAS number of 53823-70-4, this compound serves as a critical intermediate for in vitro enzymatic and metabolic research. In biochemical research, Fructose 1-phosphate is a central metabolite in the fructolysis pathway. It is generated from fructose by the enzyme fructokinase and subsequently cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which then enter the glycolytic or gluconeogenic pathways . This makes the barium salt form a valuable tool for investigating the mechanics of hereditary fructose intolerance (HFI), a condition caused by a deficiency in aldolase B that leads to the toxic accumulation of Fructose 1-phosphate in the liver . Furthermore, contemporary research has highlighted the role of Fructose 1-phosphate as an evolutionary signaling molecule of abundancy, which influences nutrient absorption and lipid storage, linking it to the study of conditions like non-alcoholic fatty liver disease (NAFLD) . This product is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53823-70-4

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);/t3-,5-,6-;/m1./s1

InChI Key

MOABIPIXBGNVJH-BAOOBMCLSA-N

SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O.[Ba]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O.[Ba]

Appearance

White to off-white powder

Related CAS

34079-63-5
53823-70-4

Synonyms

D-FRUCTOSE 1-PHOSPHATE BARIUM SALT; FRUCTOSE-1-PHOSPHATE BARIUM SALT; D-fructose 1-phosphate barium; fructose 1-(barium phosphate); D-Fructose 1-(phosphoric acid barium) salt; Einecs 258-811-2

Origin of Product

United States

Foundational & Exploratory

High-Purity Synthesis and Isolation of Fructose 1-Phosphate (Barium Salt): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fructose 1-Phosphate (F1P) is the obligate intermediate in hepatic fructolysis, generated solely by the action of Ketohexokinase (KHK) . Unlike glucose metabolism, which is regulated by phosphofructokinase, fructolysis bypasses key regulatory checkpoints, leading to rapid lipogenesis.[1] Consequently, F1P is a critical analyte in research concerning Hereditary Fructose Intolerance (HFI) , Non-Alcoholic Fatty Liver Disease (NAFLD), and metabolic syndrome.

This guide details the synthesis and isolation of Fructose 1-(barium phosphate) . While sodium salts are common for solubility, the barium salt is historically and chemically significant for purification. Barium ions (


) offer a unique solubility differential: they form highly insoluble complexes with inorganic phosphate (

) and adenine nucleotides (ATP/ADP) in aqueous solution, while Barium-F1P remains soluble until precipitated by ethanol. This property allows for a robust, "self-cleaning" isolation protocol.

Chemical Foundation: The Barium Fractionation Principle

The core of this protocol relies on the differential solubility of barium esters. This is not merely a precipitation step; it is a chemical filter.

Compound ClassSpeciesSolubility in Water (Neutral pH)Solubility in 80% Ethanol
Inorganic Barium Phosphate (

)
Insoluble (Precipitate A)Insoluble
Nucleotides Barium ATP / ADPInsoluble (Precipitate A)Insoluble
Sugar Ester Barium Fructose 1-Phosphate Soluble (Supernatant)Insoluble (Precipitate B)
Sugar Ester Barium Fructose 1,6-bisphosphateInsoluble (mostly)Insoluble

The Logic: By introducing Barium Acetate to the reaction mixture, we instantly sequester impurities (unreacted ATP, byproduct ADP, and inorganic phosphate) into a solid phase (Precipitate A). The target molecule, F1P, remains in solution, allowing for easy filtration before final isolation with ethanol.

Experimental Protocol: Enzymatic Synthesis

We utilize Recombinant Ketohexokinase-C (KHK-C) for high specificity. Chemical phosphorylation (e.g.,


) is discouraged due to the thermodynamic favorability of the C6 position, which yields difficult-to-separate mixtures of F1P and F6P.
A. Reagents & Equipment
  • Substrate: D-Fructose (High Purity, >99%).

  • Donor: Adenosine 5'-Triphosphate (ATP), Disodium salt.

  • Enzyme: Recombinant Human KHK-C (His-tagged for removal, though Barium fractionation renders this optional).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM

    
     (Essential cofactor).
    
  • Precipitant: Barium Acetate (

    
     stock solution).
    
  • Solvent: Ethanol (Absolute, chilled to -20°C).

B. Step-by-Step Workflow
Phase 1: Biocatalysis
  • Reaction Setup: In a jacketed vessel at 37°C, dissolve Fructose (50 mM) and ATP (55 mM, slight excess) in the reaction buffer.

  • Initiation: Add KHK-C (5 Units/mL). Agitate gently (100 RPM).

  • Monitoring: Monitor the decrease in pH (proton release) or consume of ATP via HPLC. Reaction typically reaches completion in 4–6 hours.

  • Termination: Heat inactivate at 65°C for 10 minutes. Cool to room temperature.

Phase 2: Barium Fractionation (The Purification Core)
  • Primary Precipitation (Impurity Removal):

    • Adjust pH to 8.2 using dilute NaOH.

    • Slowly add 1.2 equivalents of Barium Acetate (relative to initial ATP concentration) while stirring.

    • Observation: A heavy white precipitate forms immediately. This is

      
       and Barium-ADP/ATP.
      
    • Action: Centrifuge at 10,000 x g for 15 minutes. Collect the Supernatant (contains F1P). Discard the pellet.

  • Secondary Precipitation (Product Isolation):

    • To the clear Supernatant, slowly add 4 volumes of cold Ethanol (-20°C).

    • Mechanism:[2][3][4][5] The dielectric constant of the solvent drops, rendering the polar Barium-F1P salt insoluble.

    • Action: Allow to stand at 4°C for 2 hours. A fine, white crystalline precipitate of Fructose 1-(barium phosphate) will form.

  • Collection:

    • Filter via a sintered glass funnel (Porosity 4).

    • Wash twice with 90% Ethanol (removes trace free fructose).

    • Desiccate under vacuum over

      
      .
      

Visualization of Pathways & Workflow

Diagram 1: The Fructolysis Pathway & Synthesis Logic

This diagram illustrates the biological context and the specific enzymatic step utilized.

Fructolysis cluster_synthesis In Vitro Synthesis Step Fructose D-Fructose (Substrate) F1P Fructose 1-Phosphate (Target) Fructose->F1P Phosphorylation (C1 Position) ATP ATP (Cofactor) ATP->F1P Phosphorylation (C1 Position) KHK Ketohexokinase (Enzyme) KHK->F1P Catalysis DHAP DHAP F1P->DHAP In Vivo Lysis GA Glyceraldehyde F1P->GA AldolaseB Aldolase B AldolaseB->DHAP

Caption: Enzymatic phosphorylation of Fructose at C1 by Ketohexokinase, bypassing the rate-limiting PFK step.

Diagram 2: The Barium Fractionation Workflow

This diagram details the logic of the purification process.

Purification Mix Crude Reaction Mix (F1P, ADP, Pi, Fructose) Step1 Precipitation 1 (Aqueous Phase) Mix->Step1 BaAc Add Barium Acetate (pH 8.2) BaAc->Step1 Solid1 Solid Pellet: Ba-ADP, Ba-Pi (DISCARD) Step1->Solid1 Insoluble Impurities Liquid1 Supernatant: Ba-F1P (Soluble) Step1->Liquid1 Soluble Target Step2 Precipitation 2 (Organic Phase) Liquid1->Step2 Ethanol Add Ethanol (to 80%) Ethanol->Step2 Final Final Product: Fructose 1-(Ba) Phosphate (Crystalline) Step2->Final Precipitation

Caption: Barium-based differential solubility workflow separating inorganic/nucleotide impurities from F1P.

Quality Control & Validation (Self-Validating Systems)

To ensure the isolated salt is indeed Fructose 1-Phosphate and not the 6-Phosphate isomer (a common contaminant in chemical synthesis), perform the Acid Hydrolysis Rate Test .

  • Principle: The phosphate bond at C1 (adjacent to the ketone at C2) has distinct hydrolysis kinetics compared to the C6 ester. However, the definitive test is Aldolase B Specificity .

  • Enzymatic Validation:

    • Dissolve the Barium salt in water (remove Ba via

      
       precipitation if the assay is sensitive to heavy metals).
      
    • Add Aldolase B .[1]

    • Measure NADH oxidation via a coupled assay with Glycerol-3-Phosphate Dehydrogenase (GDH).

    • Result: F1P is a substrate for Aldolase B. F6P is not . Rapid NADH consumption confirms the identity of F1P.

References

  • Tankö, B., & Robison, R. (1935). The Preparation of Fructose-1-Phosphate. Biochemical Journal.
  • Van Schaftingen, E. (2022). Fructose Metabolism and Hereditary Fructose Intolerance. In: The Online Metabolic and Molecular Bases of Inherited Disease.

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Fructose 1-(Barium Phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of D-fructose 1-(barium phosphate) hydrate. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry who require a detailed understanding of this compound.

Introduction: The Significance of Fructose 1-Phosphate and its Barium Salt

Fructose 1-phosphate is a pivotal intermediate in fructose metabolism.[1] In biological systems, it is produced from the phosphorylation of fructose by the enzyme fructokinase. This metabolite plays a crucial role in glycolysis and has been identified as a signaling molecule indicative of nutrient abundance, influencing lipid storage and other metabolic pathways.[1]

The barium salt of fructose 1-phosphate, specifically D-fructose 1-phosphate barium salt trihydrate, serves as a stable, isolatable form of this important biomolecule. The use of barium salts in the isolation and purification of sugar phosphates is a classic biochemical technique, relying on the differential solubility of these salts to separate them from reaction mixtures. While modern chromatographic techniques are now prevalent, the barium salt remains a commercially available and synthetically relevant form of fructose 1-phosphate.

Chemical and Physical Properties

D-fructose 1-phosphate barium salt trihydrate is a high-purity sugar derivative that is commercially available for custom synthesis and research purposes.[2] It can be utilized in the synthesis of more complex carbohydrates and glycoconjugates, potentially through modifications like fluorination and glycosylation.[2]

General Properties

A summary of the key properties of D-fructose 1-phosphate barium salt is presented in the table below.

PropertyValueSource
Chemical Name D-Fructose, 1-(dihydrogen phosphate), barium salt (1:1)[3]
CAS Number 53823-70-4[3]
Molecular Formula C₆H₁₁BaO₉P·3H₂O[2]
Molecular Weight 449.49 g/mol [2]
Appearance Crystalline solid[3]
Storage Conditions 2°C - 8°C, keep dry, under inert gas[2]
Solubility and Stability

Synthesis and Purification

A detailed, specific protocol for the synthesis of D-fructose 1-phosphate barium salt hydrate is not widely published in recent literature. However, a plausible and effective synthesis can be designed based on established methods for the preparation of sugar phosphates and the precipitation of their barium salts. The following represents a logical workflow for its synthesis and purification.

Enzymatic Phosphorylation of Fructose

The initial and most specific step is the phosphorylation of D-fructose at the C1 position. This is best achieved enzymatically to ensure regioselectivity.

Caption: Enzymatic synthesis of Fructose 1-Phosphate.

Protocol:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.5) containing D-fructose and a molar excess of adenosine triphosphate (ATP).

  • Enzymatic Reaction: Initiate the reaction by adding a purified fructokinase (ketohexokinase). The enzyme catalyzes the transfer of a phosphate group from ATP to the C1 hydroxyl group of fructose.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the depletion of ATP or the formation of fructose 1-phosphate using techniques like HPLC or enzymatic assays.

  • Enzyme Inactivation: Once the reaction reaches completion, inactivate the enzyme by heat treatment (e.g., 10 minutes in boiling water) or by adding a denaturing agent, followed by centrifugation to remove the precipitated protein.[7]

Purification via Barium Salt Precipitation

The resulting solution contains fructose 1-phosphate, unreacted fructose, ADP, and other buffer components. The barium salt precipitation method allows for the selective isolation of the desired product.

Caption: Purification workflow for Fructose 1-(Barium Phosphate).

Protocol:

  • Precipitation: To the clarified supernatant from the enzymatic reaction, slowly add a solution of a soluble barium salt, such as barium chloride (BaCl₂), with constant stirring.[4] The barium phosphate salt of fructose 1-phosphate will precipitate out of the solution due to its low solubility.

  • Isolation: Collect the white precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate several times with cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified precipitate under vacuum at a low temperature to obtain D-fructose 1-phosphate barium salt trihydrate as a stable, crystalline solid.

Characterization and Analytical Methods

To ensure the identity and purity of the synthesized D-fructose 1-(barium phosphate) hydrate, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for the structural elucidation of sugar phosphates. ¹H NMR can confirm the presence of the fructose backbone, while ³¹P NMR will show a characteristic signal for the phosphate group. The coupling between protons and the phosphorus atom can further confirm the position of phosphorylation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl groups of the sugar, the phosphate group (P=O and P-O stretches), and the water of hydration.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) and Ion Chromatography: These techniques are ideal for assessing the purity of the final product and for separating it from other sugar phosphates. Anion-exchange chromatography is particularly effective for separating phosphorylated compounds.[8]

Elemental Analysis

Elemental analysis for carbon, hydrogen, and phosphorus, along with the determination of the barium content, can be used to confirm the empirical formula of the hydrated salt.

Applications in Research and Drug Development

D-fructose 1-(barium phosphate) hydrate serves as a stable precursor for the in situ generation of fructose 1-phosphate for various research applications.

Biochemical and Metabolic Studies

As a key metabolite, fructose 1-phosphate is essential for studying the pathways of fructose metabolism and its regulation. The barium salt can be used to prepare solutions of fructose 1-phosphate for use in enzyme assays and metabolic flux analysis.

Drug Discovery and Development

Given the role of fructose metabolism in various diseases, including metabolic syndrome and certain cancers, fructose 1-phosphate and its analogs are of interest in drug discovery. The barium salt can be used as a starting material for the synthesis of modified fructose 1-phosphate derivatives that could act as enzyme inhibitors or modulators of metabolic pathways.

Conclusion

D-fructose 1-(barium phosphate) hydrate is a chemically stable and synthetically useful form of the biologically significant metabolite, fructose 1-phosphate. While detailed synthetic protocols are not abundant in recent literature, a robust synthesis and purification strategy can be devised based on established enzymatic and precipitation methods. Its characterization relies on a suite of standard analytical techniques. For researchers in carbohydrate chemistry and drug development, a thorough understanding of the properties and handling of this compound is essential for its effective use in advancing our knowledge of metabolic pathways and for the development of novel therapeutics.

References

  • Extramarks. Barium Phosphate Formula: Properties, Chemical Structure and Uses. Available at: [Link]

  • Walsh Medical Media. Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. 2015-09-26. Available at: [Link]

  • Vedantu. Fructose: Structure, Formula, Properties & Differences from Glucose. Available at: [Link]

  • Google Patents. US4263052A - Production of fructose and useful by-products.
  • PubChem - NIH. Fructose 1-phosphate | C6H13O9P | CID 65246. Available at: [Link]

  • PubMed. Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Barium Salts of Sugar Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Utility of Barium Salts in Biochemical Research

For decades, the selective precipitation of sugar phosphates using barium salts has been a cornerstone of their isolation and purification from complex biological mixtures. This classical biochemical technique leverages the low solubility of barium-sugar phosphate complexes to effectively separate these vital metabolic intermediates. However, a thorough understanding of the thermodynamic principles governing the stability of these salts is often overlooked in modern biochemical curricula. This guide aims to bridge that gap, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the thermodynamic stability of barium salts of sugar phosphates. By delving into the theoretical underpinnings and providing detailed experimental methodologies, we seek to empower researchers to not only utilize this established technique with greater control and understanding but also to apply these principles to the broader study of metal ion-biomolecule interactions.

Theoretical Framework: Understanding the Stability of Barium-Sugar Phosphate Complexes

The thermodynamic stability of a barium salt of a sugar phosphate in aqueous solution is fundamentally governed by the Gibbs free energy change (ΔG°) associated with its formation. This value is a composite of enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the fundamental equation of thermodynamics:

ΔG° = ΔH° - TΔS°

A negative ΔG° indicates a spontaneous precipitation of the barium-sugar phosphate salt from the solution, signifying a thermodynamically stable solid phase under the given conditions. Let's dissect the contributing factors:

  • Enthalpy (ΔH°): This term represents the heat change accompanying the formation of the ionic bonds in the crystal lattice of the barium salt from the solvated barium and sugar phosphate ions. The formation of strong ionic bonds between the Ba²⁺ and the phosphate groups of the sugar phosphate is an exothermic process, contributing to a negative ΔH°. The precise value is influenced by the lattice energy of the solid and the hydration energies of the individual ions.

  • Entropy (ΔS°): This term reflects the change in the degree of disorder of the system. The precipitation of ions from a solution into an ordered crystal lattice generally leads to a decrease in entropy (negative ΔS°). However, the release of highly ordered water molecules from the hydration shells of the Ba²⁺ and sugar phosphate ions upon salt formation can lead to a significant increase in the overall entropy of the system, making the TΔS° term a favorable contributor to a negative ΔG°.

The interplay between enthalpy and entropy dictates the overall stability of the barium salt. Factors such as temperature, pH, and the specific structure of the sugar phosphate all play crucial roles in modulating these thermodynamic parameters.

The Role of the Sugar Moiety

While the primary interaction occurs between the barium ion and the phosphate group, the sugar backbone is not a passive participant. The stereochemistry and conformational flexibility of the sugar can influence:

  • Chelation: The potential for hydroxyl groups on the sugar to coordinate with the barium ion, in addition to the phosphate group, can lead to a chelate effect. This results in a more stable complex due to a more favorable entropy change upon desolvation[1].

  • Steric Hindrance: The size and conformation of the sugar can create steric hindrance, potentially weakening the ionic interactions and reducing the overall stability of the salt.

  • Solvation: The hydration shell of the sugar phosphate anion is influenced by the arrangement of its hydroxyl groups, which in turn affects the entropic contribution to the Gibbs free energy of salt formation.

Influence of pH and Ionic Strength

The pH of the solution is a critical determinant of the charge state of the sugar phosphate. Sugar phosphates are polyprotic acids, and their degree of protonation will affect their charge and, consequently, their affinity for Ba²⁺ ions. Generally, a higher pH will favor the deprotonated, more highly charged forms of the sugar phosphate, leading to stronger electrostatic interactions with Ba²⁺ and the formation of more stable precipitates.

The ionic strength of the medium also plays a role by affecting the activity coefficients of the ions in solution. High ionic strengths can shield the electrostatic interactions between the barium and sugar phosphate ions, potentially increasing the solubility of the barium salt.

Quantitative Assessment of Thermodynamic Stability

Illustrative Thermodynamic Data

To provide a quantitative context, we can examine the thermodynamic data for a related and well-studied system: inorganic barium phosphate (Ba₃(PO₄)₂).

Thermodynamic ParameterValue (kJ/mol)Source
ΔG°f (Standard Gibbs Free Energy of Formation) -1134.4[2]
ΔH°f (Standard Enthalpy of Formation) -1216[3]

Note: These values are for the formation of the solid from its constituent elements in their standard states.

While not directly transferable to barium salts of sugar phosphates, these data for inorganic barium phosphate highlight the significant thermodynamic driving force for the formation of the barium-phosphate ionic bond. The negative values for both ΔG°f and ΔH°f indicate a highly stable compound formed through an exothermic process.

For the sugar phosphate anions themselves, thermodynamic data for their hydrolysis and isomerization reactions provide insights into their inherent stability. For instance, the hydrolysis of glucose-6-phosphate has a standard enthalpy change (ΔH°) of +0.91 ± 0.35 kJ/mol at 25°C, indicating it is a slightly endothermic process[4].

Experimental Methodologies for Determining Thermodynamic Stability

A robust understanding of the thermodynamic stability of barium salts of sugar phosphates necessitates empirical determination of their formation constants and associated thermodynamic parameters. The following section details the key experimental workflows.

Workflow for the Determination of Thermodynamic Parameters

workflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis Prep_SP Prepare Sugar Phosphate Solution Potentiometry Potentiometric Titration Prep_SP->Potentiometry ITC Isothermal Titration Calorimetry Prep_SP->ITC Prep_Ba Prepare Barium Chloride Solution Prep_Ba->Potentiometry Prep_Ba->ITC StabConst Calculate Stability Constant (K) Potentiometry->StabConst ThermoParam Determine ΔH°, ΔS° ITC->ThermoParam Gibbs Calculate ΔG° StabConst->Gibbs ThermoParam->Gibbs factors Stability Thermodynamic Stability (ΔG°) Enthalpy Enthalpic Contribution (ΔH°) Stability->Enthalpy - Entropy Entropic Contribution (ΔS°) Stability->Entropy + T Lattice Lattice Energy Enthalpy->Lattice Hydration Ion Hydration Enthalpy->Hydration Chelation Chelation Effects Entropy->Chelation Desolvation Water Desolvation Entropy->Desolvation pH pH pH->Stability Temp Temperature Temp->Stability Structure Sugar Phosphate Structure Structure->Stability

Figure 2: Key factors influencing the thermodynamic stability of barium-sugar phosphate salts.

Conclusion and Future Directions

The precipitation of sugar phosphates as their barium salts remains a valuable technique in biochemical research. A thorough understanding of the thermodynamic principles governing the stability of these salts allows for the optimization of isolation and purification protocols and provides a deeper insight into the fundamental interactions between metal ions and phosphorylated biomolecules. While specific thermodynamic data for many barium-sugar phosphate salts are yet to be determined, the experimental methodologies outlined in this guide provide a clear roadmap for researchers to undertake such investigations.

Future research in this area could focus on building a comprehensive thermodynamic database for a variety of barium-sugar phosphate salts. Such data would be invaluable for the development of more sophisticated models of metal ion-carbohydrate interactions and could have implications for fields ranging from glycobiology to the design of novel therapeutic agents that target metabolic pathways.

References

  • Dahms, A. S. (1974). 3-Deoxy-D-pentulosonic Acid Aldolase and Its Role in a New Pathway of D-Xylose Degradation. Journal of Biological Chemistry, 249(20), 6592-6598.
  • Evaluation of the metal-ion-coordinating differences between the 2'-, 3'- and 5'-monophosphates of adenosine. (1989). European Journal of Biochemistry, 179(2), 395-402.
  • Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex. (2011). The Journal of Physical Chemistry B, 115(49), 14758–14766.
  • Potentiometric determination of stability constants of chelates of Indium and Gallium. (2017).
  • Standard Gibbs free energy of formation. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Standard enthalpy of formation. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • The chelate effect. (2021). In Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Thermodynamics of hydrolysis of sugar phosphates. (1988). The Journal of Physical Chemistry, 92(6), 1704–1709.
  • Isothermal titration calorimetry. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Isothermal titration calorimetry: Theory and practice. (2023). Nature Reviews Methods Primers, 3(1), 1-22.

Sources

The Tankó-Robison Ester: A Technical Guide to Fructose 1-Phosphate Barium Salt in Glycolysis Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide reconstructs the historical and mechanistic significance of Fructose 1-phosphate (F-1-P) , specifically its isolation as a barium salt (often referred to in early literature as the Tankó-Robison ester).[1] While modern metabolomics relies on mass spectrometry, the foundational mapping of the glycolytic and fructolytic pathways was achieved through the differential solubility of sugar phosphate barium salts.

This guide details the chemical logic behind the barium fractionation method, the specific role of F-1-P in distinguishing hepatic fructolysis from general glycolysis, and the clinical implications of F-1-P accumulation in Hereditary Fructose Intolerance (HFI).

Part 1: The Chemical Context – Barium as a Fractionation Tool

In the early 20th century, before the advent of HPLC or GC-MS, biochemists like Robison, Embden, and Meyerhof utilized the barium salt fractionation method to separate phosphorylated metabolic intermediates.[1] The core principle relies on the distinct solubility profiles of sugar phosphates when bound to barium ions (


) in varying solvent environments.[1]
The Solubility Differential

The separation logic is binary and self-validating:

  • Hexose Diphosphates (e.g., Fructose-1,6-bisphosphate): Their barium salts are insoluble in water.[1]

  • Hexose Monophosphates (e.g., Fructose-1-phosphate, Glucose-6-phosphate): Their barium salts are soluble in water but insoluble in ethanol.[1]

Data Presentation: Solubility & Hydrolysis Profiles

The following table summarizes the physicochemical properties used to identify the "Tankó-Robison ester" (F-1-P) against the "Harden-Young ester" (F-1,6-BP) and the "Robison ester" (G-6-P).

MetaboliteCommon NameBarium Salt Solubility (Water)Barium Salt Solubility (80% Ethanol)Acid Hydrolysis Rate (

in 1N HCl, 100°C)
Fructose-1,6-bisphosphate Harden-Young EsterInsoluble (Precipitates)InsolubleHigh (C1 phosphate is labile)
Glucose-6-phosphate Robison EsterSolubleInsoluble (Precipitates)Very Low (Stable)
Fructose-1-phosphate Tankó-Robison Ester Soluble Insoluble (Precipitates)High (distinctive feature)
Fructose-6-phosphate Neuberg EsterSolubleInsolubleLow

Technical Insight: The critical differentiator between F-1-P and G-6-P (both monophosphates) is the hydrolysis rate .[1] Fructose-1-phosphate hydrolyzes roughly 20–30 times faster than Glucose-6-phosphate in acid, a property derived from the instability of the ketose-1-phosphate linkage compared to the aldose-6-phosphate.[1]

Part 2: Technical Protocol – Isolation of the Barium Salt

The following protocol reconstructs the classical method used to isolate Fructose 1-(barium phosphate) from liver tissue, validating the existence of a distinct fructokinase pathway.

Reagents
  • Source Tissue: Rat or Pigeon Liver (rich in fructokinase).[1]

  • Precipitant: Barium Acetate (

    
    ) or Barium Hydroxide (
    
    
    
    ).[1]
  • Solvents: Distilled Water, 95% Ethanol.[1]

  • Hydrolysis Agent: 1N

    
    .[1]
    
Step-by-Step Fractionation Workflow
  • Tissue Extraction:

    • Homogenize liver tissue in ice-cold trichloroacetic acid (TCA) to arrest enzymatic activity.[1]

    • Neutralize the supernatant to pH 8.2 using

      
      .[1]
      
  • Removal of Diphosphates (The Harden-Young Fraction):

    • Add excess Barium Acetate to the aqueous extract.[1]

    • Observation: A heavy precipitate forms immediately.[1]

    • Action: Centrifuge and discard the pellet (contains F-1,6-BP and inorganic phosphate).

    • Supernatant: Contains the soluble Barium Hexose Monophosphates (F-1-P, G-6-P, F-6-P).[1]

  • Isolation of Monophosphates (The Robison/Tankó Fraction):

    • To the clear supernatant, add 4 volumes of 95% Ethanol .[1]

    • Mechanism: The dielectric constant of the solvent drops, rendering the barium monophosphates insoluble.[1]

    • Action: Collect the precipitate via filtration. This is the "Crude Barium Monophosphate" fraction.[1]

  • Differential Identification (The F-1-P Confirmation):

    • Resuspend the ethanol precipitate in water.

    • Perform Acid Hydrolysis (1N HCl at 100°C for 10 minutes).

    • Validation: Measure the release of inorganic phosphate (

      
      ).
      
      • Result: A rapid burst of

        
         indicates the presence of Fructose-1-phosphate .
        
      • Control: G-6-P would release negligible

        
         under these specific conditions.
        

Part 3: Visualization of the Fractionation Logic

The following diagram illustrates the decision tree used by early biochemists to isolate Fructose 1-(barium phosphate).

BariumFractionation Extract Liver Extract (Mixed Sugar Phosphates) AddBa Add Barium Acetate (Aqueous Phase) Extract->AddBa Pellet1 PRECIPITATE 1 Insoluble Barium Salts (Fructose-1,6-BP, Pi) AddBa->Pellet1 Insoluble in Water Supernatant1 SUPERNATANT 1 Soluble Barium Salts (F-1-P, G-6-P, F-6-P) AddBa->Supernatant1 Soluble in Water AddEtOH Add 4 Vol. Ethanol Supernatant1->AddEtOH Pellet2 PRECIPITATE 2 (Barium Monophosphates) AddEtOH->Pellet2 Insoluble in EtOH Hydrolysis Acid Hydrolysis Test (1N HCl, 100°C) Pellet2->Hydrolysis Resuspend & Heat ResultG6P Stable (Glucose-6-P) Hydrolysis->ResultG6P Slow Reaction ResultF1P Rapid Pi Release (Fructose-1-P) Hydrolysis->ResultF1P Fast Reaction

Figure 1: The Barium/Ethanol fractionation tree used to isolate Fructose-1-Phosphate.

Part 4: Mechanistic Implications – The Fructolysis Bypass

The isolation of the Fructose 1-phosphate barium salt was the "smoking gun" that proved fructose metabolism in the liver is distinct from glucose glycolysis.

The Bypass Mechanism

Unlike Glucose-6-phosphate, which must pass through the rate-limiting enzyme Phosphofructokinase-1 (PFK-1) , Fructose-1-phosphate bypasses this checkpoint.[1][2]

  • Fructokinase (KHK): Phosphorylates Fructose at C1 (creating F-1-P).[1][3][4]

  • Aldolase B: Cleaves F-1-P directly into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde .[1][3][4]

  • Convergence: These trioses enter glycolysis below PFK-1.[1]

Consequence: This bypass explains why fructose ingestion leads to rapid lipogenesis and uric acid production (due to unchecked ATP depletion by KHK), a phenomenon first characterized by the accumulation of the barium salt of F-1-P in experimental models.[1]

Pathway Diagram

Fructolysis Fructose Fructose F1P Fructose-1-Phosphate (Tankó-Robison Ester) Fructose->F1P Ketohexokinase (ATP -> ADP) AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Lipogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Via Triose Kinase

Figure 2: The Fructolysis pathway showing the central role of F-1-P.[1]

Part 5: Clinical Relevance – Hereditary Fructose Intolerance (HFI)[1][6][7]

The historical research on F-1-P barium salts directly informs the understanding of HFI.[1]

  • Pathology: HFI is caused by a deficiency in Aldolase B .[1][3]

  • The Trap: Without Aldolase B, F-1-P cannot be cleaved.[1] It accumulates intracellularly.[1]

  • The Phosphate Sink: The accumulation of F-1-P traps inorganic phosphate (

    
    ).
    
  • Consequence: This depletion of free phosphate inhibits ATP synthesis and glycogenolysis (via Glycogen Phosphorylase inhibition), leading to severe hypoglycemia and liver failure upon fructose ingestion.[1]

The "barium salt" isolation method was the original diagnostic tool used to prove that the accumulating metabolite in these diseased livers was indeed Fructose-1-phosphate, not Fructose-1,6-bisphosphate.[1]

References

  • Tankó, B., & Robison, R. (1935).[1] The hydrolysis of hexosediphosphoric ester by bone phosphatase. The Biochemical Journal. Link

  • Cori, G. T., Ochoa, S., Slein, M. W., & Cori, C. F. (1951).[1] The metabolism of fructose in liver.[1][2][3][5][6] Isolation of fructose-1-phosphate and inorganic pyrophosphate.[1] Biochimica et Biophysica Acta. Link

  • Hers, H. G. (1952).[1] Role of fructose-1-phosphate in the metabolism of fructose. The Journal of Biological Chemistry.[1]

  • Leuthardt, F., & Testa, E. (1951).[1] Die Hydrolyse von Fructose-1-phosphat durch Leberaldolase. Helvetica Chimica Acta.[1] Link[1]

  • Van Schaftingen, E. (2020).[1] Fructose metabolism, hereditary fructose intolerance, and the discovery of Fructose-1-Phosphate.[1] Physiological Reviews. Link[1]

Sources

Technical Guide: Historical Methodologies for Isolating Metabolic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From "Black Box" to Molecular Resolution

The elucidation of metabolic pathways—glycolysis, the TCA cycle, and the Calvin cycle—represents the "Golden Age" of biochemistry (approx. 1920–1960). Before the advent of HPLC-MS and NMR, researchers had to rely on ingenious physical and chemical methods to isolate transient intermediates. This guide deconstructs those foundational methodologies. It is designed for modern drug developers to understand the logic of pathway elucidation, which remains relevant when designing metabolic flux assays or investigating novel enzyme inhibitors.

Part 1: The Logic of Metabolic Blockade (Inhibitor Strategy)

Core Concept: Accumulation via Competitive Inhibition

In a steady-state pathway, intermediates exist at low, constant concentrations (


). To isolate them, one must disrupt this equilibrium. The most effective historical method was the use of competitive inhibitors  to create an artificial bottleneck, causing the substrate immediately upstream of the block to accumulate to detectable levels.
Case Study: Malonate and the Discovery of the TCA Cycle

Hans Krebs (1937) utilized malonate, a structural analog of succinate, to block Succinate Dehydrogenase (SDH). This experiment was the "smoking gun" that proved glucose oxidation was cyclic, not linear.

The Mechanism

Malonate binds to the active site of SDH but cannot be dehydrogenated. This prevents the conversion of Succinate


 Fumarate.[1]
  • Result: Massive accumulation of Succinate.

  • Validation: Adding Fumarate (downstream) restored oxygen consumption, proving the block was specific and the cycle could be "jumped."

Experimental Protocol: Tissue Slice Inhibition

This protocol reconstructs the original Krebs methodology adapted for modern demonstration.

  • Tissue Preparation: Fresh pigeon breast muscle (chosen for high respiratory rate) is chilled to 4°C.

  • Slicing: Using a Stadie-Riggs microtome, slice tissue into 0.3–0.5 mm sections. Critical: Slices must be thin enough for oxygen diffusion but thick enough to maintain cellular integrity.

  • Incubation: Suspend slices in phosphate-buffered saline (pH 7.4).

  • Inhibition: Add Malonate (10 mM).

  • Substrate Addition: Add Citrate or

    
    -Ketoglutarate.
    
  • Observation: Measure the accumulation of Succinate chemically (originally via silver precipitation or manometry).

Visualization: The Malonate Blockade

MalonateBlockade Citrate Citrate AlphaKG α-Ketoglutarate Citrate->AlphaKG Isocitrate DH Succinate Succinate (Accumulates) AlphaKG->Succinate α-KG DH Fumarate Fumarate Succinate->Fumarate Succinate DH (SDH) Malate Malate Fumarate->Malate Malonate Malonate (Inhibitor) Malonate->Succinate Competitive Binding

Figure 1: Malonate competitively inhibits SDH, causing the rapid accumulation of Succinate, allowing its isolation and identification.

Part 2: The Kinetic Approach (Warburg Manometry)

Core Concept: Gas Exchange as a Proxy for Flux

Before radioisotopes, metabolism was measured by gas pressure. The Warburg Manometer measured the uptake of


 and release of 

in a closed system. This allowed researchers to infer the consumption of intermediates without directly isolating them.
Technical Principles
  • Constant Volume, Variable Pressure: The system is closed. Changes in gas amount (

    
    ) result in pressure changes (
    
    
    
    ) read on a U-tube fluid column.
  • The Respiratory Quotient (RQ): The ratio of

    
     produced to 
    
    
    
    consumed (
    
    
    ) identified the fuel source (1.0 for carbohydrates, 0.7 for fats).
Experimental Protocol: Manometric Respirometry
  • Vessel Setup: Place tissue slices in the main compartment of the Warburg flask.

  • CO2 Trap: Place a piece of filter paper soaked in KOH (Potassium Hydroxide) in the center well.

    • Mechanism:[2][3][4][5][6]

      
       released by tissue is absorbed by KOH (
      
      
      
      ).
    • Result: Pressure drop is due solely to

      
       consumption.
      
  • Equilibration: Shake flasks in a water bath (37°C) to ensure rapid gas diffusion.

  • Measurement: Read the manometer fluid level every 5–10 minutes.

  • Calculation: Convert pressure change (mm fluid) to microliters of

    
     using the vessel constant (
    
    
    
    ).

Part 3: The Isotopic Revolution (Pulse-Chase)

Core Concept: Freezing Time with Radioactivity

The limitation of inhibitors and manometry is that they disrupt the pathway or only measure total flux. To identify the sequence of intermediates, one must trace a labeled atom through the pathway over time. This is the Pulse-Chase method.

Case Study: The "Lollipop" Experiment (Calvin Cycle)

Melvin Calvin and Andrew Benson used


 to map the path of carbon in photosynthesis. They used a flattened, lollipop-shaped glass vessel to maximize light exposure for algae (Chlorella).
Experimental Protocol: 14C Tracing
  • Pulse: Inject

    
     (bicarbonate) into the algae suspension.
    
  • Incubation: Allow photosynthesis to proceed for precise time intervals (e.g., 2 seconds, 5 seconds, 30 seconds).

  • Rapid Kill (Quenching): Open the stopcock at the bottom of the lollipop, dropping the algae into boiling methanol .

    • Why? Instantly denatures enzymes, stopping all reactions and extracting small molecules.

  • Separation: Spot the extract onto filter paper. Perform 2D Paper Chromatography :

    • Dimension 1: Phenol-water.

    • Dimension 2: Butanol-propionic acid.

  • Detection: Place X-ray film over the paper (Autoradiography). Dark spots indicate

    
     intermediates.
    
Visualization: The Lollipop Workflow

LollipopExperiment Algae Chlorella Algae (Steady State) Injection Inject 14C-Bicarbonate Algae->Injection Quench Drop into Boiling Methanol (Enzyme Denaturation) Injection->Quench t = 2 to 60 sec Extract Soluble Extract Quench->Extract Chromatography 2D Paper Chromatography (Separation) Extract->Chromatography Autoradiography X-Ray Film Exposure (Identification) Chromatography->Autoradiography

Figure 2: The Calvin-Benson "Lollipop" workflow used rapid quenching and 2D chromatography to identify PGA as the first stable intermediate of carbon fixation.

Part 4: Preserving the Transient (Freeze-Clamping)

Core Concept: Stopping Turnover < 1 Second

Metabolic intermediates like ATP, ADP, and NADH turn over in milliseconds. Traditional dissection causes hypoxia, leading to massive ATP hydrolysis before the tissue can be frozen. The Wollenberger Freeze-Clamp technique solves this by maximizing heat transfer rates.[7]

The Wollenberger Tongs

Two heavy aluminum blocks are fused to pliers. The blocks are pre-cooled in liquid nitrogen (–196°C). When applied to tissue, they crush it into a thin wafer (increasing surface area) and freeze it essentially instantaneously.

Quantitative Comparison: Quenching Speeds

The table below illustrates why freeze-clamping is necessary for high-energy phosphates.

MethodTime to Freeze (Depth 1mm)ATP Recovery (%)Lactate Accumulation (Artifact)
Immersion in Liquid N2 5–10 seconds60–70%High (Hypoxic stress during cooling)
Slow Freezing (-20°C) Minutes< 10%Very High
Wollenberger Clamp < 0.1 seconds 95–100% Negligible
Experimental Protocol: In Situ Freeze-Clamping
  • Preparation: Pre-cool aluminum tongs in liquid nitrogen until the "boiling" stops.

  • Exposure: Surgical exposure of the organ (e.g., beating rat heart) without interrupting blood flow.

  • Clamping: Rapidly compress the organ between the tongs.

    • Physics: The high thermal mass of aluminum + mechanical pressure = rapid heat sink.

  • Extraction: Grind the frozen wafer under liquid nitrogen; extract with perchloric acid (to precipitate proteins) while keeping the sample frozen.

References

  • Krebs, H. A., & Henseleit, K. (1932).[8][9] Untersuchungen über die Harnstoffbildung im Tierkörper (Studies on urea formation in the animal organism). Hoppe-Seyler's Zeitschrift für physiologische Chemie. (Historical Reference via PubMed)

  • Krebs, H. A., & Johnson, W. A. (1937). The role of citric acid in intermediate metabolism in animal tissues. Enzymologia. (PDF Archive)

  • Warburg, O. (1923).[10][11] Versuche an überlebendem Carcinomgewebe (Experiments on surviving carcinoma tissue). Biochemische Zeitschrift.

  • Benson, A. A., & Calvin, M. (1948). The Path of Carbon in Photosynthesis. Science.

  • Wollenberger, A., Ristau, O., & Schoffa, G. (1960). Eine einfache Technik der extrem schnellen Abkühlung größerer Gewebestücke (A simple technique for extremely rapid cooling of larger tissue pieces). Pflügers Archiv.

Sources

The Unraveling of a Central Metabolic Hub: A Technical Guide to the Discovery of Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of fructose 1-phosphate as a key metabolic intermediate fundamentally reshaped our understanding of carbohydrate metabolism. This technical guide provides a comprehensive exploration of this pivotal discovery, intended for researchers, scientists, and drug development professionals. We will delve into the historical context, the seminal experiments that illuminated the role of fructose 1-phosphate, and the profound implications of this knowledge for metabolic disease and therapeutic development. This guide eschews a rigid template, instead opting for a narrative that follows the scientific journey of discovery, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Fructose Enigma of the Mid-20th Century

In the mid-20th century, the metabolic fate of fructose, a simple sugar increasingly present in the Western diet, was a subject of intense scientific inquiry. While the glycolytic pathway for glucose was well-established, the entry of fructose into this central energy-producing cascade remained enigmatic. It was understood that the liver was the primary site of fructose metabolism, but the initial steps were unclear. Unlike glucose, fructose does not typically induce a significant insulin response, suggesting a distinct metabolic route. This key difference sparked the curiosity of biochemists, setting the stage for a series of discoveries that would have lasting implications for our understanding of health and disease.

The Dawn of a New Intermediate: The Seminal Discoveries

The early 1950s marked a turning point in the study of fructose metabolism. Through a series of elegant experiments, several research groups independently and collaboratively began to piece together the puzzle.

The Pioneering Work of Leuthardt, Testa, and the Cori Laboratory

In 1951, two key publications laid the groundwork for the identification of fructose 1-phosphate. Leuthardt and Testa, through their work on fructose phosphorylation in the liver, provided strong evidence for a unique kinase that acted on the C1 position of fructose. Simultaneously, the laboratory of Carl and Gerty Cori, along with Severo Ochoa and Milton Slein, published their findings on the metabolism of fructose in the liver, which included the crucial isolation and identification of fructose 1-phosphate .

The Definitive Characterization by H.G. Hers

Building upon these initial findings, the Belgian biochemist Henri-Géry Hers conducted a series of meticulous studies that definitively established the role of fructose 1-phosphate. In his 1952 paper, "La fructokinase du foie," Hers characterized the enzyme responsible for the phosphorylation of fructose to fructose 1-phosphate, which he named fructokinase (now more commonly known as ketohexokinase). This was followed by a 1953 publication with T. Kusaka, "Le métabolisme du fructose-1-phosphate dans le foie," which elucidated the subsequent cleavage of fructose 1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde by the enzyme aldolase B. These discoveries provided the complete picture of the initial steps of fructose metabolism in the liver.

The Core Metabolic Pathway of Fructose

The work of these pioneers established the central pathway for hepatic fructose metabolism, which bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1.

The initial steps are as follows:

  • Phosphorylation: Fructose is rapidly phosphorylated at the 1-position by fructokinase (ketohexokinase) to form fructose 1-phosphate. This reaction consumes one molecule of ATP.

  • Cleavage: Aldolase B then cleaves fructose 1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Entry into Glycolysis: DHAP is a direct intermediate of glycolysis. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde 3-phosphate, another glycolytic intermediate.

Fructose_Metabolism Fructose Fructose F1P Fructose 1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde 3-Phosphate Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis

Caption: The initial steps of hepatic fructose metabolism.

Key Experimental Methodologies of the Era

The discovery of fructose 1-phosphate as a metabolic intermediate was made possible by the innovative application of several key experimental techniques of the time.

Isotopic Tracer Studies: Following the Path of Fructose

Isotopic labeling was a revolutionary technique that allowed researchers to trace the metabolic fate of molecules. By using fructose labeled with radioactive isotopes, such as ¹⁴C, scientists could follow the carbon backbone of the fructose molecule as it was metabolized in liver homogenates or perfused liver preparations.

  • Preparation of Liver Homogenate:

    • Excise the liver from a fasted laboratory animal (e.g., rat) and immediately place it in ice-cold buffer to halt metabolic activity.

    • Homogenize the liver tissue in a suitable buffer (e.g., phosphate buffer) to create a cell-free extract containing the necessary enzymes.

  • Incubation with Labeled Fructose:

    • Incubate the liver homogenate with [¹⁴C]-labeled fructose of a known specific activity.

    • At various time points, terminate the reaction by adding a deproteinizing agent, such as trichloroacetic acid.

  • Separation and Identification of Metabolites:

    • Separate the various phosphorylated sugars and other metabolites using paper chromatography .

    • Develop the chromatogram using a solvent system capable of separating sugar phosphates (e.g., a mixture of a polar organic solvent, water, and ammonia).

  • Detection and Quantification:

    • Visualize the separated compounds using a suitable spray reagent that reacts with sugars or phosphate groups.

    • Identify the radioactive spots corresponding to different metabolites by autoradiography or by cutting the chromatogram into strips and measuring the radioactivity in each strip using a Geiger-Müller counter.

    • The amount of radioactivity in each spot is proportional to the concentration of the labeled metabolite.

Isotopic_Tracer_Workflow Start Start: [14C]-Fructose Incubation Incubation with Liver Homogenate Start->Incubation Deproteinization Reaction Quenching (e.g., TCA) Incubation->Deproteinization Chromatography Paper Chromatography Separation Deproteinization->Chromatography Detection Autoradiography or Radioactivity Counting Chromatography->Detection Analysis Identification and Quantification of Labeled Metabolites Detection->Analysis

Caption: A generalized workflow for isotopic tracer experiments in the mid-20th century.

Enzymatic Assays: Quantifying Key Players

The characterization of the enzymes involved in fructose metabolism, namely fructokinase and aldolase B, was crucial. This was achieved through the development of specific enzymatic assays.

  • Preparation of Liver Extract: Prepare a cell-free extract from liver tissue as described in the isotopic tracer protocol.

  • Reaction Mixture: Prepare a reaction mixture containing the liver extract, ATP, magnesium ions (a cofactor for many kinases), and fructose.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement of Fructose Disappearance or Fructose 1-Phosphate Formation:

    • Fructose Disappearance: Measure the decrease in fructose concentration over time using a colorimetric assay.

    • Fructose 1-Phosphate Formation: After stopping the reaction, quantify the amount of fructose 1-phosphate produced. This could be done by separating the fructose 1-phosphate via paper chromatography and then measuring the phosphate content of the corresponding spot.

The Clinical Significance: Hereditary Fructose Intolerance

The discovery of the fructose 1-phosphate pathway had immediate clinical relevance. It provided the biochemical explanation for a rare genetic disorder known as hereditary fructose intolerance (HFI) . Individuals with HFI have a deficiency in the aldolase B enzyme. Upon ingestion of fructose, they accumulate high levels of fructose 1-phosphate in their liver, which has several toxic effects:

  • ATP Depletion: The rapid and unregulated phosphorylation of fructose to fructose 1-phosphate traps inorganic phosphate, leading to a depletion of cellular ATP.

  • Inhibition of Glycogenolysis and Gluconeogenesis: The accumulation of fructose 1-phosphate inhibits key enzymes in these pathways, leading to severe hypoglycemia after fructose consumption.

  • Hepatotoxicity: The toxic buildup of fructose 1-phosphate and the depletion of ATP can lead to liver damage.

The understanding of HFI served as a powerful confirmation of the metabolic pathway elucidated by Hers and others.

Modern Perspectives and Drug Development

The foundational knowledge of fructose 1-phosphate metabolism continues to be highly relevant in modern biomedical research. The rapid, unregulated influx of fructose into the liver, bypassing the phosphofructokinase-1 checkpoint, can lead to an overproduction of lipogenic precursors, contributing to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.

This understanding has opened up new avenues for therapeutic intervention. The enzymes of the fructose metabolic pathway, particularly fructokinase (KHK), are now considered attractive targets for drug development aimed at mitigating the adverse metabolic effects of excessive fructose consumption.

Conclusion

The discovery of fructose 1-phosphate as a metabolic intermediate was a landmark achievement in biochemistry. It was the result of the convergence of innovative experimental techniques, meticulous enzymatic characterization, and insightful clinical observation. The work of pioneers like Leuthardt, Testa, the Coris, Ochoa, Slein, and especially H.G. Hers, not only solved a key puzzle in carbohydrate metabolism but also laid the groundwork for our current understanding of the role of fructose in metabolic diseases. This historical journey of scientific inquiry serves as a testament to the power of fundamental research to illuminate complex biological processes and guide future therapeutic strategies.

References

  • Cori, G. T., Ochoa, S., Slein, M. W., & Cori, C. F. (1951). The metabolism of fructose in liver; isolation of fructose-I-phosphate and inorganic pyrophosphate. Biochimica et Biophysica Acta, 7(2), 304–317. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans - what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. [Link]

  • Scribd. (n.d.). Separation of Sugars Using Paper Chromatography. Retrieved from [Link]

  • IUBMB Enzyme Nomenclature. (n.d.). EC 2.7.1.3. Retrieved from [Link]

  • Hers, H. G. (1952). [Liver fructokinase]. Biochimica et Biophysica Acta, 8(4), 416–423. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. [Link]

  • Lozano, I., & Diaz-Rua, R. (2022). Fructose and the Liver. International Journal of Molecular Sciences, 23(15), 8343. [Link]

  • CUTM Courseware. (n.d.). separation of sugars by paper - chromatography. Retrieved from [Link]

  • Zakim, D., & Herman, R. H. (1968). Enzymes of Fructose Metabolism in Human Liver.

An In-Depth Technical Guide to the Structural Analysis of Fructose 1-(Barium Phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of fructose 1-(barium phosphate). Addressed to researchers, scientists, and professionals in drug development, this document delineates the synthesis, characterization, and in-depth structural elucidation of this organophosphate-metal complex. By integrating established analytical methodologies with field-proven insights, this guide offers a robust, self-validating system for investigating the complex interplay between the fructose 1-phosphate ligand and the barium cation. The causality behind experimental choices is explained, providing a logical and scientifically sound narrative for the comprehensive structural analysis of this compound.

Introduction: The Significance of Fructose 1-(Barium Phosphate) in a Broader Context

Fructose 1-phosphate is a key metabolic intermediate, primarily synthesized in the liver, and plays a pivotal role in fructose metabolism.[1] The interaction of such crucial biomolecules with metal ions is of significant interest in various scientific disciplines, including drug development and biochemistry. Divalent cations, in particular, can modulate the structure and function of sugar-phosphates, influencing their metabolic roles and stability.[2] The study of fructose 1-(barium phosphate) provides a model system to understand these interactions. Barium, as a divalent cation, can form stable complexes with phosphate groups, and its interactions with the sugar moiety can provide valuable insights into the conformational changes and binding motifs of sugar-phosphates in the presence of metal ions. Understanding the three-dimensional structure of this complex is paramount for elucidating its potential biological activities and for designing novel therapeutic agents that target metabolic pathways involving fructose 1-phosphate.

Synthesis and Preparation of Fructose 1-(Barium Phosphate)

The synthesis of fructose 1-(barium phosphate) is typically achieved through a precipitation reaction, leveraging the low solubility of barium phosphate salts.[3][4] The following protocol outlines a reliable method for its preparation.

Rationale for Reagent Selection
  • Fructose 1-phosphate source: Commercially available fructose 1-phosphate salts (e.g., sodium or potassium salt) are suitable starting materials. The choice of the salt is primarily dictated by its solubility in the reaction solvent.

  • Barium salt source: A soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), is used to introduce the barium cation into the reaction mixture.[3][5]

  • Solvent: Deionized water is the preferred solvent due to the high solubility of the reactants and the insolubility of the desired product.

Step-by-Step Synthesis Protocol
  • Preparation of Reactant Solutions:

    • Prepare a solution of fructose 1-phosphate salt in deionized water. The concentration should be optimized to ensure complete dissolution.

    • Prepare a separate solution of a soluble barium salt (e.g., BaCl₂) in deionized water.[3]

  • Precipitation:

    • Slowly add the barium salt solution to the fructose 1-phosphate solution with constant stirring. The gradual addition helps in the formation of a more uniform precipitate.[3]

    • A white precipitate of fructose 1-(barium phosphate) will form immediately due to its low solubility.

  • Isolation and Purification:

    • Allow the precipitate to settle, and then separate it from the supernatant by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water to remove any unreacted starting materials and soluble by-products.

    • Further wash the precipitate with ethanol to facilitate drying.

    • Dry the purified fructose 1-(barium phosphate) under vacuum to obtain a fine, white powder.

Diagram of the Synthesis Workflow

SynthesisWorkflow F1P Fructose 1-Phosphate Solution Mixing Mixing & Precipitation F1P->Mixing BaSalt Barium Salt Solution BaSalt->Mixing Separation Centrifugation / Filtration Mixing->Separation Washing Washing (H₂O, EtOH) Separation->Washing Drying Vacuum Drying Washing->Drying Product Fructose 1-(Barium Phosphate) Powder Drying->Product

Caption: Workflow for the synthesis of fructose 1-(barium phosphate).

Structural Analysis Methodologies

A multi-faceted approach is essential for the comprehensive structural elucidation of fructose 1-(barium phosphate). This involves a combination of solid-state and spectroscopic techniques.

X-Ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the cornerstone for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] For fructose 1-(barium phosphate), which is expected to be a crystalline powder, powder XRD would be the initial method of choice, with single-crystal XRD providing the ultimate atomic-resolution structure if suitable crystals can be grown.

  • Sample Preparation: Finely grind the dried fructose 1-(barium phosphate) powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample in a powder X-ray diffractometer. Collect the diffraction pattern over a suitable range of 2θ angles.

  • Data Analysis:

    • The resulting diffractogram will show a series of peaks at specific 2θ angles.

    • The positions and intensities of these peaks are characteristic of the crystal structure of the compound.

    • This data can be used to determine the unit cell parameters and space group of the crystal lattice.[7]

XRDWorkflow Sample Powdered Sample XRD X-Ray Diffractometer Sample->XRD Pattern Diffraction Pattern XRD->Pattern Analysis Data Analysis (Peak Indexing, Unit Cell Determination) Pattern->Analysis Structure Crystal Structure Information Analysis->Structure

Caption: Workflow for powder X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei.[8] For fructose 1-(barium phosphate), ¹H, ¹³C, and ³¹P NMR would provide valuable information about the structure and the interaction between the barium ion and the fructose 1-phosphate ligand. Due to the low solubility of the barium salt, solid-state NMR might be necessary, or alternatively, studies could be performed on more soluble analogs.

  • ¹H NMR: Provides information on the proton environments within the fructose moiety. Chemical shift changes upon barium binding can indicate the coordination sites.

  • ¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton of the fructose molecule.

  • ³¹P NMR: This is a particularly informative technique for this complex. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[9] Coordination of the barium ion to the phosphate group will cause a significant change in the ³¹P chemical shift compared to the free fructose 1-phosphate.[10]

  • Sample Preparation: Due to the insolubility of fructose 1-(barium phosphate), a solid-state NMR experiment would be ideal. Alternatively, a suspension in a suitable solvent (e.g., D₂O) could be used, although signal broadening is expected.

  • Data Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer.

  • Data Analysis:

    • The ³¹P chemical shift of the complex will be compared to that of a soluble fructose 1-phosphate salt (e.g., sodium or potassium salt).

    • A downfield or upfield shift in the ³¹P resonance upon barium coordination provides direct evidence of the metal-phosphate interaction.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.[11] It is a valuable technique for confirming the presence of key functional groups and for studying the interactions between the barium ion and the phosphate and hydroxyl groups of the fructose 1-phosphate ligand.

  • Phosphate Group (PO₄³⁻): Strong absorption bands corresponding to the P-O stretching vibrations are expected in the 900-1200 cm⁻¹ region.[12] Coordination to barium will likely cause a shift in the positions and a change in the shape of these bands.

  • Hydroxyl Groups (-OH): A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations of the hydroxyl groups on the fructose moiety.

  • C-O Stretching: Vibrations associated with the C-O bonds of the sugar will appear in the 1000-1200 cm⁻¹ region.[12]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried fructose 1-(barium phosphate) powder with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum using an FTIR spectrometer.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups and infer the coordination environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For organometallic complexes, soft ionization techniques are often employed to prevent fragmentation.[13][14]

  • Electrospray Ionization (ESI): A gentle technique suitable for analyzing non-volatile and thermally unstable compounds.[14]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method that is well-suited for the analysis of biomolecules and their metal complexes.

The mass spectrum should show a peak corresponding to the molecular ion of fructose 1-(barium phosphate) or related fragments, confirming the composition of the complex. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental formula.

Computational Modeling

In conjunction with experimental data, computational modeling can provide valuable insights into the structure and bonding of fructose 1-(barium phosphate).[15] Density Functional Theory (DFT) calculations can be used to:

  • Predict the most stable geometric structure of the complex.

  • Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

  • Analyze the nature of the barium-phosphate and barium-sugar interactions.[16]

Data Summary and Interpretation

The data obtained from the various analytical techniques should be integrated to build a comprehensive structural model of fructose 1-(barium phosphate).

Tabulated Data
Analytical Technique Parameter Expected Observation for Fructose 1-(Barium Phosphate)
Powder XRD 2θ Peak PositionsA unique set of peaks indicating a crystalline structure.
³¹P NMR Chemical Shift (δ)A significant shift compared to free fructose 1-phosphate, indicating Ba²⁺ coordination.
FTIR P-O Stretching FrequencyShift in the P-O stretching bands upon Ba²⁺ binding.
Mass Spectrometry m/z of Molecular IonA peak corresponding to the mass of the [Fructose-PO₄-Ba] species.

Conclusion

The structural analysis of fructose 1-(barium phosphate) requires a synergistic application of multiple analytical techniques. This guide provides a detailed framework for its synthesis and characterization, emphasizing the rationale behind the chosen methodologies. By following these protocols, researchers can obtain a comprehensive understanding of the three-dimensional structure and bonding of this important organophosphate-metal complex, which can have significant implications for drug development and the study of metabolic processes.

References

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An In-depth Technical Guide on the Stability of Fructose 1-Phosphate in the Presence of Barium Ions in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose 1-phosphate (F1P) is a key metabolic intermediate, the stability of which is crucial for various biochemical assays and pharmaceutical applications. This guide provides a detailed examination of the chemical stability of F1P in aqueous solutions, with a specific focus on its interaction with divalent cations, particularly barium (Ba²⁺). Contrary to forming a stable, soluble complex, the introduction of barium ions to a solution of F1P leads to an instability driven by the precipitation of highly insoluble barium phosphate (Ba₃(PO₄)₂). This document elucidates the underlying chemical principles, details experimental protocols to quantify this phenomenon, and offers insights into the critical factors that govern the equilibrium and kinetics of this interaction. For researchers working with F1P in buffered systems containing divalent cations, understanding this interaction is paramount to ensure experimental accuracy and reproducibility.

Introduction to Fructose 1-Phosphate (F1P)

Fructose 1-phosphate is a phosphorylated sugar that plays a central role in fructose metabolism.[1][2][3] It is produced from the phosphorylation of fructose by the enzyme fructokinase, primarily in the liver.[3] As a charged molecule, F1P is "trapped" within the cell, where it is subsequently cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which then enter the glycolytic pathway.[2][3]

Chemical Structure and Properties: F1P is a phosphate monoester.[4][5] The phosphate group is attached to the C1 position of the fructose molecule. In solution, the phosphate group can exist in different protonation states depending on the pH, conferring a negative charge on the molecule at physiological pH. This anionic nature is key to its interaction with cations. The stability of the phosphate ester bond is of significant interest; while relatively stable, it can undergo hydrolysis, a reaction influenced by factors such as pH, temperature, and the presence of enzymatic or metallic catalysts.[6][7]

Barium Phosphate: A Key Determinant of System Instability

Barium phosphate (Ba₃(PO₄)₂) is an inorganic salt characterized by its extremely low solubility in water.[8][9] When a source of barium ions (e.g., from a soluble salt like barium chloride, BaCl₂) and a source of phosphate ions are present in the same aqueous solution, a precipitation reaction occurs, forming a solid white precipitate of barium phosphate.[10][11]

The equilibrium for this reaction is:

3Ba²⁺(aq) + 2PO₄³⁻(aq) ⇌ Ba₃(PO₄)₂(s)

This equilibrium is governed by the solubility product constant (Ksp), which is very small, indicating that the equilibrium lies far to the right, favoring the formation of the solid precipitate. This inherent insolubility is the primary driver of the interaction between F1P and barium ions.

The Interaction of Fructose 1-Phosphate and Barium Ions in Solution

When a soluble barium salt is introduced into a solution containing F1P, the primary interaction is not the formation of a stable, soluble "fructose 1-(barium phosphate)" complex. Instead, the barium ions will react with the phosphate moiety of the F1P molecule. This interaction can be conceptualized as a competition. While F1P itself is soluble, the Ba²⁺ ions have a very high affinity for any available phosphate ions, leading to the precipitation of barium phosphate.

This process effectively removes phosphate from the solution, which can, according to Le Châtelier's principle, drive the hydrolysis of the fructose 1-phosphate ester bond to release free phosphate, although this hydrolysis is generally slow under non-enzymatic conditions.[12][13] The more immediate and significant effect is the potential for Ba²⁺ to form an insoluble salt directly with the intact F1P molecule, treating it as a large organophosphate anion.

The overall process can be summarized as the removal of F1P from the aqueous phase through precipitation.

3.1. Factors Influencing the Stability of the System

The stability of F1P in a barium-containing solution is dependent on several key environmental factors:

  • pH: The pH of the solution is critical as it determines the protonation state of the phosphate group on F1P. At lower pH values, the phosphate group is more protonated (H₂PO₄⁻, H₃PO₄), which can influence its reactivity and interaction with Ba²⁺.

  • Concentration: The concentrations of both F1P and Ba²⁺ ions are crucial. Precipitation will only occur if the ion product exceeds the solubility product (Ksp) of barium phosphate. Higher concentrations of either species will increase the likelihood and extent of precipitation.

  • Temperature: Temperature can affect both the solubility of barium phosphate and the rate of any potential hydrolysis of F1P. Generally, the solubility of most salts increases with temperature, which might slightly increase the concentration of F1P that can remain in solution.

  • Presence of Other Ions: The presence of chelating agents (like EDTA) can bind to Ba²⁺ ions, preventing them from interacting with the phosphate group and thus stabilizing F1P in solution.[14] Conversely, other ions in the solution can affect the ionic strength, which can influence solubility.

Experimental Protocols for Assessing Solution Stability

To quantitatively assess the stability of a F1P solution in the presence of barium ions, a self-validating experimental approach is required. The core principle is to measure the decrease in the concentration of soluble F1P over time under various conditions.

4.1. Experimental Workflow

The following diagram outlines the logical workflow for investigating the interaction between F1P and Ba²⁺.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_results Data Interpretation A Prepare F1P Stock Solution in chosen buffer (e.g., Tris, HEPES) C Prepare Reaction Mixtures (Varying pH, Temp, Concentrations) A->C B Prepare BaCl₂ Stock Solution B->C D Incubate Reaction Mixtures (Time course: t=0, 1h, 4h, 24h) C->D E Sample at each time point D->E F Immediately Centrifuge sample to pellet precipitate E->F G Collect Supernatant for Analysis F->G H Quantify F1P in Supernatant (HPLC-RID/UV) G->H I Optional: Quantify Free Phosphate (Colorimetric Assay) G->I J Plot [F1P] vs. Time H->J K Compare stability across different conditions I->K J->K

Caption: Experimental workflow for assessing F1P stability.

4.2. Protocol 1: Quantification of Soluble Fructose 1-Phosphate by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying carbohydrates and their phosphorylated derivatives.[15]

Objective: To measure the concentration of F1P remaining in solution after incubation with barium chloride.

Methodology:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, for example, 50 mM potassium phosphate buffer, adjusted to a suitable pH (e.g., pH 7.0). Filter and degas the mobile phase.

  • Standard Curve Generation: Prepare a series of F1P standards of known concentrations (e.g., 0.1 mg/mL to 5 mg/mL) in the reaction buffer. Inject each standard onto the HPLC system and record the peak area. Plot a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Set up reaction tubes with a fixed concentration of F1P (e.g., 2 mg/mL) in buffer.

    • Add varying concentrations of BaCl₂ (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

    • Incubate the tubes at a controlled temperature (e.g., 25°C).

    • At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each reaction tube.

  • Sample Processing:

    • Immediately centrifuge the aliquot at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble barium phosphate precipitate.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered supernatant onto an appropriate HPLC column (e.g., an ion-exchange or a suitable reversed-phase column).

    • Monitor the elution profile using a Refractive Index (RI) or UV detector (at ~210 nm).

    • Identify the F1P peak based on the retention time of the standards.

  • Quantification: Determine the peak area for F1P in each sample and calculate the concentration using the generated standard curve. The stability is reported as the percentage of the initial F1P concentration remaining in the supernatant.

4.3. Protocol 2: Assay for Inorganic Phosphate (Hydrolysis Detection)

This protocol serves as a control to determine if the loss of F1P from the solution is due to precipitation alone or if chemical hydrolysis is also occurring. A common method is the molybdate assay.[16]

Objective: To detect the presence of free inorganic phosphate (Pi) in the supernatant, which would indicate hydrolysis of F1P.

Methodology:

  • Reagent Preparation: Prepare a Molybdate colorimetric reagent (e.g., containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid).

  • Standard Curve: Prepare a series of inorganic phosphate standards (e.g., using KH₂PO₄) in the same buffer as the reaction.

  • Sample Analysis:

    • Use the same filtered supernatants prepared for HPLC analysis (Protocol 1, Step 4).

    • Add the Molybdate reagent to a small volume of each supernatant and the standards.

    • Incubate for the required time to allow color development (typically 10-30 minutes at room temperature).

  • Measurement: Measure the absorbance of the samples and standards at the appropriate wavelength (typically 660-880 nm, depending on the specific reagent formulation).

  • Calculation: Calculate the concentration of free phosphate in the samples using the standard curve. A significant increase in free phosphate over time would indicate F1P hydrolysis.

Data Presentation and Interpretation

The quantitative data gathered from the experimental protocols should be summarized for clear interpretation.

5.1. Tabulated Data Example

Table 1: Stability of Fructose 1-Phosphate (2 mg/mL) in the Presence of BaCl₂ at pH 7.4, 25°C

Time (minutes)% F1P Remaining (0 mM BaCl₂)% F1P Remaining (1 mM BaCl₂)% F1P Remaining (5 mM BaCl₂)% F1P Remaining (10 mM BaCl₂)
0100%100%100%100%
3099.8%85.3%42.1%15.6%
6099.5%72.4%25.8%5.2%
12099.2%58.9%11.5%<1%

Interpretation: The data clearly demonstrates a time- and concentration-dependent decrease in soluble F1P in the presence of barium chloride, confirming the formation of an insoluble species. The control (0 mM BaCl₂) shows high stability, indicating that F1P itself is stable under these conditions.

5.2. Visualization of Degradation Pathway

The interaction and subsequent instability can be visualized as a pathway leading to the removal of F1P from the solution phase.

G cluster_solution Aqueous Solution cluster_hydrolysis Potential Side Reaction (Slow) F1P Fructose 1-Phosphate (Soluble) Precipitate Barium-F1P Precipitate (Insoluble Solid) F1P->Precipitate + Ba²⁺ (aq) (Rapid Precipitation) Fructose Fructose F1P->Fructose Hydrolysis (+H₂O) Pi Inorganic Phosphate (Pi) F1P->Pi Ba Barium Ions (Ba²⁺) (Soluble) Ba->Precipitate

Caption: Primary pathway of F1P instability with barium.

Conclusion and Recommendations

The stability of fructose 1-phosphate in aqueous solution is significantly compromised by the presence of barium ions. The interaction is not one of complexation but rather of precipitation, driven by the high insolubility of barium phosphate and related organophosphate salts. This guide provides the theoretical framework and practical, self-validating experimental protocols to understand and quantify this instability.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Avoid Barium: Avoid using buffers or reagents containing barium ions in experimental systems with F1P unless precipitation is the intended outcome.

  • Consider Alternatives: If a divalent cation is required, consider those that form more soluble phosphate salts, such as magnesium (Mg²⁺) or calcium (Ca²⁺), although precipitation can still occur at high concentrations.[14][17]

  • Employ Controls: When the presence of divalent cations is unavoidable, meticulous controls are necessary. The stability of F1P must be empirically determined under the specific experimental conditions (pH, temperature, concentration).

  • Utilize Analytical Rigor: Employ robust analytical techniques like HPLC to accurately quantify the soluble concentration of F1P, ensuring that measurements reflect the bioavailable molecule in the solution phase.

By understanding the causality behind this interaction, professionals can design more robust experiments, ensure the integrity of their results, and avoid potential artifacts when working with this important metabolic intermediate.

References
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Introduction: The Central Role of Sugar Phosphates and the Utility of Barium Salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Fractional Separation of Sugar Phosphates using Barium Salts

Sugar phosphates are fundamentally important intermediates in numerous metabolic pathways, including glycolysis and the pentose phosphate pathway.[1][2] They serve as critical nodes for energy transfer and biosynthetic precursor production within the cell.[2] The ability to isolate and quantify these molecules from complex biological matrices is paramount for metabolic research, disease diagnostics, and drug development.

Historically and presently, the differential solubility of their barium salts provides a powerful, scalable method for the fractional separation of these compounds. This technique leverages the formation of sparingly soluble barium phosphate complexes, whose precipitation characteristics are exquisitely sensitive to environmental conditions and the specific structure of the sugar phosphate itself.

Part 1: The Foundational Chemistry of Barium Phosphate Precipitation

The core of this separation technique lies in the reaction between soluble barium ions (Ba²⁺) and the phosphate moieties of the sugar phosphates. In an aqueous solution, this results in the formation of a barium phosphate precipitate.[3][4] The generalized reaction is:

3Ba²⁺(aq) + 2R-PO₄²⁻(aq) ⇌ Ba₃(R-PO₄)₂(s)

Barium phosphate is characterized by its low solubility product constant (Ksp), rendering it sparingly soluble in water under neutral to alkaline conditions.[3][4][5] This low intrinsic solubility is the primary driver for its precipitation from solution. However, the term "solubility" is not absolute; it is a dynamic equilibrium influenced by several critical factors, which can be manipulated to achieve fine-tuned separation of different sugar phosphate species. For instance, sugar diphosphates are generally less soluble than their monophosphate counterparts, providing a basis for their separation.[2]

Part 2: Critical Factors Governing the Solubility of Barium Sugar Phosphates

A thorough understanding of the factors that modulate solubility is essential for designing a successful fractionation protocol. These parameters are the experimental levers that allow for the selective precipitation and re-solubilization of different sugar phosphate species.

FactorPrinciple of ActionPractical Implication & Causality
pH Barium phosphate salts are soluble in acidic solutions.[6] At low pH, the phosphate anion (PO₄³⁻) becomes protonated (HPO₄²⁻, H₂PO₄⁻), which significantly increases its solubility and prevents effective precipitation with Ba²⁺.Precipitation must be conducted at a neutral or slightly alkaline pH (typically pH 7.5-8.5). This ensures the phosphate groups are sufficiently deprotonated to form the insoluble barium salt, maximizing yield. Conversely, lowering the pH is a key strategy for re-dissolving the precipitated salts during fractionation.
Temperature The dissolution of most ionic solids, including barium salts, is an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[7][8]To maximize the precipitation and recovery of the barium-sugar phosphate complex, the entire procedure should be performed at low temperatures (e.g., 0-4°C). This minimizes the solubility of the salts, driving the equilibrium towards the solid precipitate.
Solvent Polarity (Ethanol Addition) Barium sugar phosphates are ionic salts. Their solubility is highest in polar solvents like water, which can effectively solvate the Ba²⁺ and phosphate ions. Adding a less polar, water-miscible solvent like ethanol reduces the overall dielectric constant of the medium, decreasing the solubility of the ionic salt and promoting precipitation.The controlled, stepwise addition of ethanol is the cornerstone of fractional precipitation. A lower concentration of ethanol might selectively precipitate sugar diphosphates, while a higher concentration is required to precipitate the more soluble monophosphates. This allows for a graded separation of different classes of sugar phosphates from a mixed solution.
Common Ion Effect The addition of an excess of a common ion (in this case, Ba²⁺ from a soluble salt like BaCl₂ or Barium Acetate) to a saturated solution will shift the equilibrium to favor the formation of the solid precipitate, thereby decreasing the solubility of the barium sugar phosphate.[8]To ensure the quantitative precipitation of all sugar phosphates from a biological extract, a slight excess of a soluble barium salt is added. This drives the reaction to completion, ensuring that even low-concentration species are recovered in the initial precipitate.[9]

Part 3: Experimental Workflow for Fractional Separation

The following protocol outlines a self-validating system for the fractional separation of sugar phosphates from a biological extract. The inclusion of verification steps at critical junctures ensures the integrity of the process.

Step-by-Step Methodology
  • Preparation of Extract:

    • Homogenize the biological tissue or cell pellet in a suitable ice-cold buffer (e.g., Tris-HCl).

    • Clarify the homogenate by high-speed centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to remove cellular debris. Collect the supernatant.

  • Initial Bulk Precipitation:

    • Adjust the pH of the clarified supernatant to 8.2 using a suitable base (e.g., 1M NaOH) while maintaining the solution on ice.

    • Slowly add a 1M solution of Barium Acetate dropwise with constant stirring to a final concentration of ~50 mM. A white precipitate of mixed barium sugar phosphates will form.

    • Allow the precipitation to proceed on ice for at least 60 minutes to ensure completion.

  • Washing and Recovery:

    • Centrifuge the suspension (5,000 x g for 10 minutes at 4°C) to pellet the precipitate.

    • Discard the supernatant. Wash the pellet by resuspending it in ice-cold, slightly alkaline water (pH 8.0) to remove any co-precipitated, water-soluble contaminants.

    • Repeat the centrifugation and washing step.

  • Fractional Solubilization (Example using pH):

    • Fraction 1 (e.g., Hexose Monophosphates): Resuspend the washed pellet in a small volume of a weakly acidic buffer (e.g., 50 mM Acetate buffer, pH 5.0). Stir on ice for 30 minutes. Centrifuge to pellet the remaining insoluble salts (e.g., diphosphates). The supernatant contains the more acid-soluble fraction.

    • Fraction 2 (e.g., Hexose Diphosphates): The remaining pellet can be dissolved in a more strongly acidic solution (e.g., 0.1 M HCl) to solubilize the less soluble fraction.

  • Removal of Barium Ions (Self-Validation Step):

    • For each collected fraction, add a stoichiometric amount of 1M Sodium Sulfate (Na₂SO₄) to precipitate the barium as highly insoluble Barium Sulfate (BaSO₄).[10]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (10,000 x g) to pellet the BaSO₄.

    • Verification: To ensure complete removal of barium, take a small aliquot of the supernatant and add one drop of Na₂SO₄ solution. The absence of any new precipitate confirms the complete removal of barium ions.

  • Downstream Analysis:

    • The resulting barium-free supernatant, containing the purified sugar phosphate fraction, is now ready for downstream applications such as enzymatic assays or characterization by modern analytical techniques like HPLC or GC-MS.[2][11][12]

Workflow Visualization

The following diagram illustrates the logical flow of the fractional separation process.

G cluster_prep Sample Preparation cluster_precip Precipitation cluster_fraction Fractional Solubilization cluster_removal Barium Removal Extract Biological Extract (Supernatant) AddBa Add Barium Acetate (pH 8.2, 4°C) Extract->AddBa Adjust pH Precipitate Mixed Barium Sugar Phosphate Pellet AddBa->Precipitate Centrifuge & Wash Fraction1 Resuspend in Weak Acid (pH 5.0) Precipitate->Fraction1 Fraction2 Dissolve Pellet in Strong Acid Fraction1->Fraction2 Remaining Pellet Supernatant1 Fraction 1 (e.g., Monophosphates) Fraction1->Supernatant1 Centrifuge Supernatant2 Fraction 2 (e.g., Diphosphates) Fraction2->Supernatant2 AddSulfate1 Add Na₂SO₄ Supernatant1->AddSulfate1 AddSulfate2 Add Na₂SO₄ Supernatant2->AddSulfate2 Final1 Barium-Free Fraction 1 AddSulfate1->Final1 Centrifuge out BaSO₄ Final2 Barium-Free Fraction 2 AddSulfate2->Final2 Centrifuge out BaSO₄

Caption: Workflow for the fractional separation of sugar phosphates.

Conclusion

The fractional separation of sugar phosphates using barium salts is a classic, robust, and scalable biochemical technique. Its efficacy is not based on a single step, but on the systematic manipulation of chemical equilibria. By carefully controlling pH, temperature, and solvent composition, researchers can achieve a significant enrichment of specific classes of sugar phosphates. While modern chromatographic methods may offer higher resolution for complex isomer mixtures[11], barium salt precipitation remains an invaluable tool for initial purification, bulk separation, and sample preparation, providing a critical first step for in-depth metabolic analysis.

References

  • Understanding the Solubility of Barium Sulfate in Water - Echemi. (2023).
  • National Research Council. (2007). Appendix 3 Barium and Barium Salts. In Spacecraft Water Exposure Guidelines for Selected Contaminants: Volume 2. The National Academies Press.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023).
  • What is the molar solubility of barium phosphate? The Ksp of Ba3(PO4)2 is 3.40 x 10^-23. - Homework.Study.com.
  • Barium Phosphate Analysis - Salt Analysis Guide.
  • Barium Phosphate Formula: Properties, Chemical Structure and Uses - Extramarks.
  • Barium Phosphate Formula - Properties, Preparation, Uses and FAQs - Vedantu.
  • Sugar phosphates – Knowledge and References - Taylor & Francis.
  • Differentiating sugar phosphate isomers using high resolution mass spectrometry coupled with MSn, collision induced dissociation.
  • Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells - PubMed. (2018).
  • Factors Affecting Solubility | CK-12 Foundation. (2012).
  • HPLC Separation of Sugar Phosphates - SIELC Technologies.
  • Preparation of Barium Sulphate in Pure and Dry State | PDF - Scribd.

Sources

Methodological & Application

Protocol for the synthesis of fructose 1-(barium phosphate) from fructose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the chemical synthesis of Fructose 1-(barium phosphate) starting from D-fructose. This procedure utilizes a protection-group strategy involving the intermediate 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose to selectively phosphorylate the primary hydroxyl group at the C1 position, followed by controlled hydrolysis and barium salt isolation.

Part 1: Core Directive & Technical Context

Target Molecule: Fructose 1-phosphate (Barium Salt) CAS Registry Number: 53823-70-4 (Barium salt) Applications: Substrate for Aldolase B; biomarker for Hereditary Fructose Intolerance (HFI); metabolic signaling research.

Synthetic Strategy: Direct phosphorylation of fructose yields a mixture of isomers (predominantly 6-phosphate and diphosphates). To achieve high regioselectivity for the C1 position, we employ a "blocking" strategy. The thermodynamic acetonation product of fructose is 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose , which leaves the C1-hydroxyl group free for phosphorylation.

Part 2: Scientific Integrity & Protocol

Phase 1: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Principle: Acid-catalyzed condensation of fructose with acetone forms cyclic acetals. While the kinetic product is the 1,2:4,5-isomer, thermodynamic equilibration favors the 2,3:4,5-isomer, exposing the C1-OH.

Reagents:

  • D-Fructose (Crystalline, >99%)

  • Acetone (Dry, solvent)

  • Sulfuric Acid (Conc. H₂SO₄, catalyst)

  • Sodium Hydroxide (NaOH, for neutralization)

Protocol:

  • Suspension: Suspend 100 g of finely powdered D-fructose in 2.0 L of dry acetone containing 40 mL of conc. H₂SO₄.

  • Reaction: Stir vigorously at room temperature (25°C). The fructose will gradually dissolve as the reaction proceeds.

  • Equilibration: Continue stirring for 4–6 hours. Note: Sufficient time is required to allow the kinetic 1,2:4,5 isomer to rearrange to the thermodynamic 2,3:4,5 isomer.

  • Neutralization: Cool the solution to 0°C. Slowly add anhydrous sodium carbonate or 5N NaOH solution until the mixture is neutral (pH 7.0).

  • Filtration: Filter off the inorganic salts (sodium sulfate).

  • Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap, <40°C) to obtain a syrup.

  • Crystallization: Dissolve the syrup in a minimum amount of hot n-hexane or ether/hexane mix. Cool to 4°C to crystallize the 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .

    • Validation point: Melting point should be approx 97°C.

Phase 2: Phosphorylation of C1-OH

Principle: The free primary alcohol at C1 is phosphorylated using Phosphorus Oxychloride (POCl₃) in pyridine.

Reagents:

  • 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (from Phase 1)[1][2]

  • Phosphorus Oxychloride (POCl₃)[3]

  • Pyridine (Anhydrous, solvent & base)

  • Water (Ice cold)

Protocol:

  • Dissolution: Dissolve 10 g of the protected fructose in 50 mL of anhydrous pyridine. Cool to -10°C in an ice-salt bath.

  • Addition: Dropwise add 4.0 mL of POCl₃ (1.1 equivalents) over 30 minutes, maintaining temperature below 0°C.

    • Mechanism:[4][5][6] Pyridine scavenges the HCl released, driving the formation of the dichlorophosphate intermediate.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour to ensure complete reaction.

  • Hydrolysis of Intermediate: Pour the reaction mixture onto 200 g of crushed ice. This hydrolyzes the remaining P-Cl bonds to form the phosphate monoester.

  • Neutralization: Adjust pH to 8.0 using saturated Barium Hydroxide solution. This precipitates inorganic phosphate as Barium Phosphate.

Phase 3: Deprotection and Isolation of Barium Salt

Principle: The isopropylidene groups are acid-labile. Mild acid hydrolysis removes them without cleaving the phosphate ester (which is more stable in primary alkyl positions). Barium is used to separate the product from inorganic phosphate.

Protocol:

  • Deprotection: Acidify the aqueous solution from Phase 2 to pH 2.0 using dilute H₂SO₄.

  • Heating: Warm the solution to 40°C for 12–18 hours. Monitor the disappearance of the protected species via TLC (Silica, EtOAc:Hexane).

  • Removal of Reagents: Neutralize the solution with Barium Hydroxide octahydrate [Ba(OH)₂·8H₂O] to pH 8.2 (Phenolphthalein endpoint).

  • Purification (Critical Step):

    • Filtration 1: A heavy precipitate of Barium Phosphate (inorganic) and Barium Sulfate will form. Filter this off; the Fructose-1-Phosphate Barium salt remains in the filtrate (it is water-soluble).

  • Precipitation of Product:

    • Concentrate the clear filtrate to a small volume (syrup consistency) under vacuum (<40°C).

    • Add 4 volumes of 95% Ethanol slowly with stirring. The Barium salt of Fructose-1-phosphate will precipitate as a white powder.

  • Finishing: Filter the white precipitate. Wash with absolute ethanol, then diethyl ether. Dry in a vacuum desiccator over P₂O₅.

Part 3: Visualization & Formatting

Data Summary: Process Parameters
ParameterSpecificationNotes
Starting Material D-FructoseHigh purity required to avoid isomeric byproducts.
Intermediate 2,3:4,5-di-O-isopropylidene-β-D-fructopyranoseThermodynamic isomer; mp ~97°C.
Phosphorylating Agent POCl₃ / PyridineSelective for primary -OH in protected sugars.
Isolation Salt Barium (Ba²⁺)Exploits differential solubility: Ba-Pi (insoluble) vs Ba-F1P (soluble).
Final Yield ~40-50%Based on starting fructose.[6]
Storage -20°C, DesiccatedHygroscopic; stable for months if dry.
Reaction Pathway Diagram

FructoseSynthesis Fructose D-Fructose Acetonide 2,3:4,5-di-O-isopropylidene- beta-D-fructopyranose Fructose->Acetonide Acetone, H2SO4 (Thermodynamic Control) PhosphoIntermediate Phosphorylated Intermediate Acetonide->PhosphoIntermediate POCl3, Pyridine (0°C) Hydrolysis Acid Hydrolysis (Deprotection) PhosphoIntermediate->Hydrolysis H2O, pH 2, 40°C F1P_Ba Fructose 1-(barium phosphate) (Final Product) Hydrolysis->F1P_Ba 1. Ba(OH)2 (Remove Pi) 2. EtOH Precip.

Caption: Synthetic pathway for Fructose 1-(barium phosphate) via the thermodynamic diacetone fructose intermediate.

Self-Validating System (Quality Control)

To ensure the trustworthiness of the synthesized protocol, perform the following checks:

  • Purity Check (Inorganic Phosphate):

    • Dissolve a small amount of product in water.[7] Add Ammonium Molybdate reagent.

    • Result: Should remain clear.[7] A yellow precipitate indicates contamination with inorganic phosphate (breakdown of Ba-separation step).

  • Identity Verification (Enzymatic):

    • Incubate product with Aldolase B and NADH/Glycerol-3-Phosphate Dehydrogenase.

    • Result: Rapid decrease in absorbance at 340 nm confirms the presence of Fructose-1-Phosphate (specific substrate for Aldolase B).

  • Barium Content:

    • Gravimetric analysis via precipitation with dilute sulfuric acid should yield BaSO₄ consistent with the molecular weight of C₆H₁₁BaO₉P (MW ~395.4 g/mol ).

References

  • Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose Source: Carbohydrate Research (Elsevier) Title: Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate.[1][2] URL:[Link]

  • Phosphorylation Strategies for Carbohydrates Source: National Institutes of Health (NIH) Title: Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides.[3][8] URL:[Link]

  • Metabolic Context & Enzymatic Validation Source: Trends in Endocrinology & Metabolism Title: Fructose 1-phosphate, an evolutionary signaling molecule of abundancy. URL:[Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthesis of Fructose 1-Phosphate

Fructose 1-phosphate is a key metabolic intermediate in the fructolytic pathway.[1][2][3] Primarily synthesized in the liver, kidneys, and small intestine, it is generated through the phosphorylation of fructose at the first carbon position, a reaction catalyzed by the enzyme fructokinase (also known as ketohexokinase).[2][4] This process effectively traps fructose within the cell for further metabolism.[3] The subsequent cleavage of fructose 1-phosphate by aldolase B yields dihydroxyacetone phosphate and glyceraldehyde, which can then enter the glycolytic or gluconeogenic pathways.[3]

Given its central role in fructose metabolism, the availability of high-purity fructose 1-phosphate is crucial for a variety of research applications. These include the study of metabolic disorders such as hereditary fructose intolerance, a condition caused by a deficiency in aldolase B that leads to the toxic accumulation of fructose 1-phosphate.[4] Furthermore, fructose 1-phosphate serves as a valuable substrate for investigating the kinetics and regulatory mechanisms of enzymes involved in fructose metabolism.

This application note provides a detailed protocol for the enzymatic synthesis of fructose 1-phosphate, leveraging the specificity of fructokinase to ensure a high-yield and high-purity product. We will also detail robust methods for the purification and subsequent analysis of the synthesized fructose 1-phosphate.

Principle of the Method

The enzymatic synthesis of fructose 1-phosphate is based on the following reaction catalyzed by fructokinase:

Fructose + ATP → Fructose 1-Phosphate + ADP

In this reaction, fructokinase facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to the C1 hydroxyl group of fructose.[1][2] This method is highly specific, yielding the desired fructose 1-phosphate isomer.

Materials and Reagents

  • Enzyme:

    • Recombinant Fructokinase (Ketohexokinase)

  • Substrates & Cofactors:

    • D-Fructose

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • Magnesium Chloride (MgCl₂)

  • Buffers & Solutions:

    • Tris-HCl buffer (1 M, pH 7.5)

    • Hydrochloric Acid (HCl) for pH adjustment

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Deionized water (ddH₂O)

  • Purification:

    • Anion exchange resin (e.g., DEAE-Sepharose)

    • Sodium Bicarbonate (NaHCO₃) for elution gradient

    • Sodium Chloride (NaCl) for elution gradient

  • Analysis:

    • Fructose 1-phosphate standard

    • Perchloric acid

    • Potassium Carbonate (K₂CO₃)

    • Reagents for enzymatic assay or HPLC mobile phase components

Experimental Workflow

The overall workflow for the enzymatic synthesis, purification, and analysis of fructose 1-phosphate is depicted below.

workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Prepare Reaction Mixture (Fructose, ATP, MgCl₂, Buffer) B 2. Initiate Reaction (Add Fructokinase) A->B C 3. Incubate (Controlled Temperature & Time) B->C D 4. Terminate Reaction (e.g., Heat Inactivation) C->D E 5. Load Reaction Mixture onto Anion Exchange Column D->E F 6. Wash Column E->F G 7. Elute Fructose 1-Phosphate (Salt Gradient) F->G H 8. Collect & Pool Fractions G->H I 9. Quantify Concentration (e.g., Enzymatic Assay) H->I J 10. Assess Purity (e.g., HPLC) I->J

Figure 1: General workflow for the enzymatic synthesis of fructose 1-phosphate.

Detailed Protocols

Part 1: Enzymatic Synthesis of Fructose 1-Phosphate

This protocol is designed for a final reaction volume of 100 mL. The reaction can be scaled up or down as needed, with proportional adjustments to all components.

  • Reaction Buffer Preparation: Prepare 100 mL of 50 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl₂.

  • Substrate Preparation: In the prepared reaction buffer, dissolve D-fructose to a final concentration of 50 mM and ATP to a final concentration of 60 mM. Ensure complete dissolution.

  • Enzyme Preparation: Prepare a stock solution of fructokinase in a suitable buffer (as recommended by the supplier). The final concentration of the enzyme in the reaction mixture will need to be optimized, but a starting point of 10-20 units/mL is recommended.

  • Reaction Initiation and Incubation:

    • Equilibrate the substrate solution to 37°C.

    • Initiate the reaction by adding the fructokinase solution.

    • Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and measuring the depletion of fructose or the formation of ADP using commercially available assay kits.

  • Reaction Termination: To stop the reaction, heat the mixture to 95°C for 5 minutes. This will denature and precipitate the fructokinase.

  • Post-Reaction Processing:

    • Cool the reaction mixture on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated enzyme.

    • Carefully collect the supernatant, which contains the synthesized fructose 1-phosphate.

Part 2: Purification of Fructose 1-Phosphate by Anion Exchange Chromatography

Fructose 1-phosphate is an anion at neutral pH and can be effectively purified using anion exchange chromatography.

  • Column Preparation:

    • Pack a column with a suitable anion exchange resin (e.g., DEAE-Sepharose). The column size will depend on the scale of the synthesis.

    • Equilibrate the column with 5-10 column volumes of low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Adjust the pH of the supernatant from the synthesis reaction to 7.5 if necessary.

    • Load the supernatant onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of the low-salt buffer to remove any unbound contaminants.

  • Elution:

    • Elute the bound fructose 1-phosphate using a linear salt gradient. A gradient of 0 to 0.5 M NaCl or NaHCO₃ in the equilibration buffer is recommended.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of fructose 1-phosphate. This can be done using a simple qualitative test (e.g., a colorimetric phosphate assay) or by a more specific method like thin-layer chromatography (TLC).

    • Pool the fractions containing the highest concentration of fructose 1-phosphate.

  • Desalting (Optional): If necessary, the pooled fractions can be desalted using dialysis or a desalting column.

Part 3: Analysis and Quantification of Fructose 1-Phosphate

Accurate quantification and purity assessment are crucial for the downstream applications of the synthesized fructose 1-phosphate.

A. Quantification by Enzymatic Assay

The concentration of fructose 1-phosphate can be determined using a coupled enzymatic assay. This method relies on the conversion of fructose 1-phosphate to fructose 1,6-bisphosphate by fructose-1-phosphate kinase, with the subsequent steps linked to the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.[5] Commercially available kits for the determination of fructose often utilize a series of enzymatic reactions that can be adapted for this purpose.[6]

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized fructose 1-phosphate and for separating it from other reaction components like fructose, ATP, and ADP. Mixed-mode or anion-exchange chromatography columns are suitable for the separation of sugar phosphates.[7]

  • Column: A mixed-mode or anion-exchange HPLC column.

  • Mobile Phase: An aqueous mobile phase with a buffer such as ammonium formate.[8] The exact conditions will depend on the column used.

  • Detection: Charged aerosol detection (CAD) or indirect UV detection can be used for the sensitive detection of sugar phosphates.[8][9]

  • Analysis: The purity of the sample is determined by comparing the peak area of fructose 1-phosphate to the total area of all peaks in the chromatogram.

Expected Results and Data Summary

The enzymatic synthesis protocol described above is expected to yield fructose 1-phosphate with high purity. The following table summarizes typical quantitative data that can be expected.

ParameterExpected ValueMethod of Analysis
Yield > 80%Based on initial fructose concentration
Purity > 95%HPLC
Concentration Dependent on scaleEnzymatic Assay

Troubleshooting

IssuePossible CauseSolution
Low Yield Inactive enzymeVerify enzyme activity with a positive control.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Incorrect substrate concentrationsEnsure accurate preparation of substrate solutions.
Poor Purity Incomplete separation during chromatographyOptimize the salt gradient for elution.
Contamination of reagentsUse high-purity reagents.
Inconsistent Results Pipetting errorsCalibrate pipettes and use proper technique.
Inaccurate pH adjustmentCalibrate pH meter and prepare buffers carefully.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic synthesis, purification, and analysis of fructose 1-phosphate. By following these procedures, researchers can reliably produce high-quality fructose 1-phosphate for their specific research needs in the fields of biochemistry, metabolism, and drug development. The use of fructokinase ensures high specificity and yield, while the described purification and analytical methods provide robust means for obtaining and verifying a high-purity product.

References

  • Prakash, G. B. (2023). Fructose Metabolism (Fructolysis). Dr G Bhanu Prakash. Retrieved from [Link]

  • Li, X., et al. (2016). Fructokinase A acts as a protein kinase to promote nucleotide synthesis.
  • Wikipedia. (n.d.). Fructose 1-phosphate. Retrieved from [Link]

  • Van den Berghe, G., et al. (2000). Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli.
  • Widjaja, A., et al. (1999). Enzymatic synthesis of fructose 1,6-diphosphate with ATP regeneration in a batch reactor and a semibatch reactor using purified enzymes of Bacillus stearothermophilus. Journal of Bioscience and Bioengineering, 87(5), 611-8.
  • SIELC Technologies. (n.d.). HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. Retrieved from [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]

  • Sachs, H. (2017). 12DaysinMarch, Fructose Metabolism for USMLE Step One. 12DaysinMarch. Retrieved from [Link]

  • Journal of Environmental Science and Health, Part A. (2025). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]

  • Hasudungan, A. (2012). Fructose 1,6 Bisphosphate Regulation (By F26BP). Armando Hasudungan. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose. Retrieved from [Link]

  • Ali, R., & Rauf, A. (2022). Biochemistry, Fructose Metabolism. In StatPearls.
  • Google Patents. (n.d.). Process for purifying fructose 1,6-diphosphate.
  • OIV. (n.d.). Glucose and fructose (enzymatic method) (Type-II). Retrieved from [Link]

  • Cséke, C., et al. (1986). Ion-Exchange Chromatography Separates Activities Synthesizing and Degrading Fructose 2,6-Bisphosphate from C3 and C4 Leaves but Not from Rat Liver. Plant Physiology, 80(4), 939–943.
  • Sassenrath, G. F., & Chapman, K. D. (1987). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars.
  • Food Navigator. (2026). Scientists closer to solving sugar reduction's taste problem. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Specificity Aldolase B Assay Using Fructose 1-(Barium Phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Glycolysis – The Specificity of Aldolase B

Fructose-Bisphosphate Aldolase (EC 4.1.2.13), a pivotal enzyme in central metabolism, is best known for catalyzing the reversible cleavage of fructose 1,6-bisphosphate (FBP) into the triose phosphates, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), a cornerstone reaction of glycolysis and gluconeogenesis.[1] Vertebrates express three distinct isozymes with tissue-specific roles: Aldolase A (muscle, erythrocytes), Aldolase C (brain), and Aldolase B (liver, kidney, small intestine).[1][2]

While all isozymes efficiently catalyze the cleavage of FBP, Aldolase B possesses a unique and physiologically critical ability to also metabolize fructose 1-phosphate (F-1-P).[1][3] This activity is fundamental to the dietary metabolism of fructose. A deficiency in Aldolase B leads to the genetic disorder Hereditary Fructose Intolerance (HFI), where the accumulation of F-1-P in tissues causes severe hypoglycemia, liver, and kidney damage.[3][4]

Consequently, the specific measurement of Aldolase B activity using F-1-P as a substrate is a vital tool for the diagnosis of HFI and for research into fructose metabolism.[5] Standard aldolase assays using FBP measure the total activity of all isozymes present and cannot distinguish the clinically relevant Aldolase B deficiency.[2] This guide provides a comprehensive protocol for a specific Aldolase B assay, starting with the critical step of preparing a soluble substrate from its commercially available, water-insoluble barium salt, Fructose 1-(barium phosphate).

Principle of the Coupled Spectrophotometric Assay

The direct measurement of F-1-P cleavage is challenging. Therefore, a coupled enzyme system is employed to link the production of DHAP and glyceraldehyde to a readily detectable spectrophotometric event: the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. This is observed as a decrease in absorbance at 340 nm.

The assay proceeds through the following sequential reactions:

  • Aldolase B Reaction: Fructose 1-Phosphate is cleaved by Aldolase B into Dihydroxyacetone Phosphate (DHAP) and D-Glyceraldehyde.

  • Coupling Reaction 1: The DHAP produced is isomerized to Glyceraldehyde 3-Phosphate (G3P) by Triosephosphate Isomerase (TPI).

  • Coupling Reaction 2: The G3P is then reduced to Glycerol-3-Phosphate by Glycerol-3-Phosphate Dehydrogenase (GDH), which simultaneously oxidizes one molecule of NADH to NAD+.

The rate of decrease in absorbance at 340 nm is directly proportional to the Aldolase B activity in the sample.

Aldolase_Assay_Pathway cluster_0 Core Aldolase B Reaction cluster_1 Coupled Detection System F1P Fructose 1-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B (Sample) GLYC D-Glyceraldehyde G3P Glyceraldehyde 3-Phosphate (G3P) DHAP->G3P Triosephosphate Isomerase (TPI) DHAP->G3P GLYC3P Glycerol-3-Phosphate G3P->GLYC3P Glycerol-3-Phosphate Dehydrogenase (GDH) NADH NADH NAD NAD+ NADH->NAD Measures ΔAbs @ 340 nm Aldolase_Workflow sub Prepare Soluble F-1-P Substrate (Protocol 1) reagents Prepare Assay Buffer & Reagent Master Mix sub->reagents plate Aliquot Reagents & Samples into 96-Well Plate reagents->plate sample Prepare Sample (e.g., Liver Homogenate) sample->plate initiate Initiate Reaction (Add Substrate) plate->initiate read Kinetic Read (Abs @ 340nm) initiate->read analyze Calculate Rate (ΔAbs/min) & Determine Activity read->analyze

Caption: Experimental workflow for the kinetic aldolase B assay.

Reagents & Materials:

Reagent/MaterialExample SupplierPurpose
Triethanolamine (TEA) BufferSigma-AldrichAssay Buffer Base
EDTASigma-AldrichChelates divalent cations
NADH, Disodium SaltSigma-AldrichCo-substrate for detection
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (GDH/TPI)Sigma-AldrichCoupled enzymes
Sodium Fructose-1-PhosphatePrepared in Protocol 1Specific Substrate
Sample (e.g., Liver Homogenate)User-providedSource of Aldolase B
UV-transparent 96-well plateCorningReaction Vessel
Spectrophotometric Plate ReaderMolecular DevicesData Acquisition

Reagent Preparation:

  • Assay Buffer (10x Stock): 0.5 M Triethanolamine (TEA), 10 mM EDTA, pH adjusted to 7.6. Store at 4°C.

  • Working Assay Buffer (1x): Dilute 10x stock with high-purity water.

  • NADH Stock Solution (10 mM): Dissolve NADH powder in 1x Assay Buffer. Prepare fresh and protect from light.

  • Coupled Enzyme Mix: Reconstitute lyophilized GDH/TPI enzyme mix in 1x Assay Buffer to a working concentration (e.g., 10 U/mL GDH, 100 U/mL TPI). Store on ice during use.

  • Substrate Solution (50 mM): Dilute the stock F-1-P solution (from Protocol 1) to 50 mM using 1x Assay Buffer.

Assay Procedure (per well):

  • Plate Setup: Design the plate layout to include blanks, controls, and samples in triplicate.

    • Blank: Contains all reagents except the sample. Used for background subtraction.

    • Negative Control: Contains sample and all reagents except the F-1-P substrate. This accounts for any non-specific NADH oxidation in the sample.

    • Sample: Contains all reagents.

  • Reagent Addition: In each well of the 96-well plate, add the following to achieve a final volume of 200 µL. Prepare a master mix for efficiency.

ComponentVolume per WellFinal Concentration
1x Assay Buffer130 µL-
NADH Stock (10 mM)4 µL0.2 mM
Coupled Enzyme Mix10 µL0.5 U/mL GDH, 5 U/mL TPI
Sample (or Buffer for Blank)1-20 µLVariable
Waterto 180 µL-
  • Pre-incubation: Mix the plate gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any non-specific background reaction.

  • Reaction Initiation: Add 20 µL of the 50 mM Substrate Solution (or Assay Buffer for negative controls) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis & Interpretation

Causality Behind the Calculation: The rate of aldolase activity is determined by the rate of NADH consumption. The Beer-Lambert law (A = εcl) links absorbance (A) to concentration (c). By using the known molar extinction coefficient (ε) for NADH at 340 nm (6220 M⁻¹cm⁻¹), we can convert the change in absorbance over time directly into the rate of substrate conversion.

Calculation Steps:

  • Determine the Rate of Absorbance Change (ΔA/min): Plot absorbance vs. time. Identify the linear portion of the curve (initial velocity) and calculate the slope. This is your ΔA/min. Subtract the rate of the negative control from the sample rate.

  • Calculate Enzyme Activity (U/mL): Use the following formula:

    Activity (U/mL) = [ (ΔA/min) / (ε × l) ] × (V_total / V_sample) × 10⁶

    • ΔA/min: Rate of absorbance change from step 1.

    • ε (epsilon): Molar absorptivity of NADH = 6220 M⁻¹cm⁻¹.

    • l (path length): Light path in cm. For a 96-well plate with 200 µL, this must be measured or calculated (typically ~0.5-0.6 cm). Check your plate reader specifications.

    • V_total: Total reaction volume in mL (0.2 mL).

    • V_sample: Volume of sample added in mL.

    • 10⁶: Conversion factor from Moles to µMoles.

Definition of Unit: One unit (U) of Aldolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of fructose 1-phosphate per minute at 37°C and pH 7.6. Expected Results:

Sample TypeExpected Aldolase B ActivityInterpretation
Normal Human Liver Homogenate2.4 - 10.0 nmol/min/mg protein [5]Healthy Aldolase B function.
HFI Patient Liver Homogenate<10% of normal values [5]Indicative of Aldolase B deficiency.

System Validation and Trustworthiness

A robust assay is a self-validating one. The inclusion of proper controls is non-negotiable for data integrity.

  • No-Substrate Control: This is the most critical control. Any decrease in A340 in the absence of F-1-P indicates NADH oxidase activity or other interfering reactions within the sample matrix. The rate of this reaction must be subtracted from the sample reaction rate.

  • Assay Linearity: To ensure the assay is quantitative, confirm that the reaction rate is linear with respect to both time and the amount of enzyme (sample volume/concentration) added. If the rate curves off too quickly, the sample may need to be diluted.

  • Positive Control: If available, a purified Aldolase B standard should be run to confirm that all reagents are active.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
High background rate in negative controlSample contains NADH oxidase or lactate dehydrogenase (if pyruvate is present).Subtract the background rate. If excessively high, consider sample dialysis or purification.
No activity in sampleEnzyme is inactive or absent. Substrate or co-factors degraded.Test a positive control. Prepare fresh NADH solution. Re-verify F-1-P concentration.
Non-linear reaction curveSubstrate depletion; Enzyme concentration is too high.Dilute the sample and re-run the assay. Ensure the analysis is performed on the initial linear phase.
"Jumping" or noisy readingsAir bubbles in wells; Particulate matter in the sample.Ensure proper mixing and visually inspect the plate. Centrifuge sample homogenates before use.

References

  • Creative BioMart. (n.d.). Aldolase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Aldolase Activity Colorimetric Assay Kit (#BN00889). Retrieved from [Link]

  • Asare, E., & Tars, K. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Yasawy, Z. M., & Schumacher, K. R. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Aldolase, Serum. Pediatric Catalog. Retrieved from [Link]

  • Naz, H., & Khatri, M. (2023). Aldolase. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Rupa Health. (n.d.). Aldolase. Retrieved from [Link]

  • Medichem Middle East. (n.d.). Manual Procedure Aldolase. Retrieved from [Link]

  • Healthline. (2018). Aldolase Test: Purpose, Procedure, and Results. Retrieved from [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Retrieved from [Link]

  • RCSB PDB. (2002). 1J4E: FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE COVALENTLY BOUND TO THE SUBSTRATE DIHYDROXYACETONE PHOSPHATE. Retrieved from [Link]

  • Gitzelmann, R. (1979). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. Clinica Chimica Acta, 91(3), 345-353. Retrieved from [Link]

  • Galzigna, L. (1984). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(1), 44-46. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose-bisphosphate aldolase. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fructose 1-Phosphate in Research and Drug Development

Fructose 1-phosphate (F1P) is a pivotal intermediate in fructose metabolism, primarily generated in the liver, small intestine, and kidneys through the action of fructokinase.[1] Its accumulation or depletion is implicated in various physiological and pathological states, making its accurate quantification a critical aspect of metabolic research and therapeutic development. In the context of drug development, particularly for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hereditary fructose intolerance (HFI), the ability to precisely measure F1P levels in biological matrices is paramount for assessing target engagement and therapeutic efficacy.[2]

Hereditary fructose intolerance is an autosomal recessive disorder stemming from a deficiency in aldolase B, the enzyme responsible for cleaving F1P.[2] This deficiency leads to a toxic accumulation of F1P in the liver, resulting in severe hypoglycemia and liver damage upon fructose ingestion. Therefore, the development of robust analytical methods for F1P is not only crucial for basic research but also for the clinical diagnosis and management of HFI.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of fructose 1-phosphate, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of various analytical techniques, from traditional enzymatic assays to advanced chromatographic and electrophoretic methods, offering insights into their principles, advantages, and practical implementation.

I. Enzymatic Quantification of Fructose 1-Phosphate: A Classic Approach

Enzymatic assays offer a cost-effective and relatively straightforward method for the quantification of F1P. The principle of this assay is based on the enzymatic conversion of F1P and the subsequent measurement of a product, often a change in NADH concentration, which can be monitored spectrophotometrically at 340 nm. The specificity of the enzymes employed ensures a high degree of accuracy in the measurement.

Principle of the Aldolase-Coupled Enzymatic Assay

The most common enzymatic method for F1P quantification relies on the action of aldolase, which cleaves F1P into glyceraldehyde and dihydroxyacetone phosphate (DHAP). The DHAP is then converted to glycerol-1-phosphate by glycerol-phosphate dehydrogenase (GDH) in the presence of NADH. The consumption of NADH, which is directly proportional to the amount of F1P in the sample, is measured as a decrease in absorbance at 340 nm.[3]

F1P Fructose 1-Phosphate Aldolase Aldolase F1P->Aldolase Glyceraldehyde Glyceraldehyde Aldolase->Glyceraldehyde Cleavage DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP Cleavage GDH Glycerol-Phosphate Dehydrogenase (GDH) DHAP->GDH NAD NAD+ GDH->NAD G1P Glycerol 1-Phosphate GDH->G1P Reduction NADH NADH NADH->GDH

Enzymatic assay workflow for Fructose 1-Phosphate.
Step-by-Step Protocol for Enzymatic F1P Quantification

This protocol is adapted from established enzymatic methods for sugar phosphate analysis.[4]

1. Sample Preparation:

  • Tissues (e.g., Liver):

    • Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a suitable buffer (e.g., 0.6 M perchloric acid) to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully neutralize the supernatant with a solution like 3 M K2CO3 in 0.5 M triethanolamine buffer.

    • Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant is ready for analysis.

  • Cell Cultures:

    • Rapidly quench metabolism by adding a cold solvent (e.g., methanol or acetonitrile) to the cell pellet.

    • Lyse the cells using sonication or freeze-thaw cycles.

    • Centrifuge to remove cell debris and collect the supernatant for analysis.

2. Assay Procedure:

  • Reagents:

    • Triethanolamine (TEA) buffer (400 mM, pH 7.6)

    • NADH solution (4.2 mM in TEA buffer)

    • α-Glycerophosphate Dehydrogenase-Triosephosphate Isomerase (α-GDH/TPI) enzyme solution (approximately 250-500 units/mL of TPI activity)

    • Aldolase enzyme solution (approximately 20 units/mL)

    • Fructose 1-Phosphate standards (of known concentrations)

  • Assay Mix Preparation (per reaction):

    • 2.5 mL TEA buffer

    • 0.1 mL NADH solution

    • 0.01 mL α-GDH/TPI enzyme solution

  • Measurement:

    • In a cuvette, combine the assay mix and the sample (or standard).

    • Incubate for 5 minutes at 25°C to allow for the conversion of any endogenous triose phosphates.

    • Measure the initial absorbance at 340 nm (A1).

    • Initiate the specific reaction by adding 0.01 mL of the Aldolase enzyme solution.

    • Incubate for 20 minutes at 37°C.

    • Measure the final absorbance at 340 nm (A2).

3. Calculation of F1P Concentration: The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of F1P using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

II. High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers greater specificity and the ability to simultaneously quantify multiple sugar phosphates in a single run. Various HPLC modes can be employed for F1P analysis, each with its own set of advantages.

Ion-Exchange Chromatography (IC)

Ion-exchange chromatography is well-suited for separating charged molecules like sugar phosphates. Anion-exchange columns are typically used, and separation is achieved by applying a salt or pH gradient.

Sample Prepared Sample Injection HPLC Injection Sample->Injection Column Anion-Exchange Column Injection->Column Separation Separation based on Charge and Affinity Column->Separation MobilePhase Mobile Phase (e.g., KOH Gradient) MobilePhase->Column Detection Conductivity or UV Detector Separation->Detection Quantification Quantification Detection->Quantification Sample Prepared Sample (+ Internal Standard) UPLC UPLC Separation (HILIC Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Quantification Quantification Detector->Quantification

Sources

Application Notes and Protocols for the Separation of Sugar Phosphates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed methodologies for the separation and analysis of sugar phosphates using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of sugar phosphate analysis, offering not just protocols but the scientific rationale behind the methodological choices.

Introduction: The Central Role of Sugar Phosphates in Cellular Metabolism

Sugar phosphates are fundamental intermediates in a multitude of cellular processes, including glycolysis, the pentose phosphate pathway, and nucleotide synthesis.[1][2] Their analysis is crucial for understanding cellular energy status, metabolic flux, and the impact of therapeutic interventions on cellular metabolism. However, the inherent characteristics of sugar phosphates—high polarity, structural similarity (including isomers), and typically low UV absorbance—present significant analytical challenges.[3][4][5] This guide explores robust HPLC-based strategies to overcome these hurdles, ensuring accurate and reproducible quantification.

Navigating the Chromatographic Landscape: Selecting the Optimal Separation Strategy

The successful separation of sugar phosphates hinges on choosing the appropriate chromatographic mode. Due to their anionic nature at neutral and alkaline pH, several techniques have proven effective.

Anion-Exchange Chromatography (AEC): A Classic Approach

Anion-exchange chromatography is a powerful and widely used technique for separating charged molecules like sugar phosphates.[6][7] The separation is based on the reversible interaction between the negatively charged phosphate groups of the analytes and the positively charged stationary phase of the column.[6] Elution is typically achieved by increasing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interactions and releases the analytes from the column.[8]

  • Expertise & Experience: The key to a successful AEC separation lies in the precise control of the mobile phase pH and salt gradient. A higher degree of phosphorylation leads to stronger retention, allowing for the separation of mono-, di-, and tri-phosphorylated sugars.[1] The choice of a strong or weak anion exchanger will depend on the specific pKa values of the target analytes. High-performance anion-exchange chromatography (HPAEC) at high pH is particularly effective for carbohydrates.[8][9]

Porous Graphitic Carbon (PGC) Chromatography: A Unique Selectivity

Porous graphitic carbon (PGC) columns offer a unique stationary phase that provides excellent retention for highly polar compounds, a significant advantage for sugar phosphate analysis.[10][11][12] The retention mechanism on PGC is complex, involving a combination of hydrophobic interactions and charge-induced dipole interactions with the polarizable graphite surface.[10][11]

  • Expertise & Experience: PGC columns are particularly adept at resolving structurally similar isomers that can be challenging to separate by other means.[12] The retention is highly sensitive to the mobile phase composition, including the organic modifier and any additives. The unique properties of graphite also allow for enhanced stability at high temperatures and a wide pH range.[10]

Ion-Pairing Reversed-Phase (IP-RP) Chromatography: Enhancing Retention on C18 Columns

Reversed-phase chromatography, the workhorse of HPLC, typically struggles to retain highly polar analytes like sugar phosphates.[3][5][9] Ion-pairing reversed-phase chromatography overcomes this limitation by introducing an ion-pairing agent to the mobile phase.[9][13][14] This agent, typically a quaternary ammonium salt or an alkylamine, forms a neutral ion pair with the negatively charged sugar phosphate, which can then be retained by the non-polar stationary phase.[13][14][15]

  • Expertise & Experience: The choice and concentration of the ion-pairing agent are critical parameters that directly influence retention and selectivity.[14] Factors such as the alkyl chain length of the ion-pairing reagent, pH, ionic strength, and temperature must be carefully optimized to achieve the desired separation.[14] For instance, tributylamine is a commonly used ion-pairing agent for this purpose.[9][15]

Detection Strategies: Illuminating the Eluted Analytes

The choice of detector is as critical as the separation method, especially since sugar phosphates lack a strong chromophore for standard UV detection.

  • Mass Spectrometry (MS): The gold standard for sensitivity and specificity. Coupling HPLC with MS allows for the unequivocal identification and quantification of sugar phosphates, even at low concentrations.[2][3][4][5][16] Electrospray ionization (ESI) is a common interface for LC-MS analysis of these polar compounds.[3][5][9][16]

  • Evaporative Light Scattering Detection (ELSD): A universal detector that can detect any analyte that is less volatile than the mobile phase.[17][18] ELSD is a valuable alternative when MS is not available and is compatible with gradient elution, a significant advantage over refractive index detection.[17][19][20]

  • Pulsed Amperometric Detection (PAD): A highly sensitive and selective technique for the direct detection of carbohydrates.[7][8][21][22] PAD is often coupled with HPAEC and relies on the electrochemical oxidation of the hydroxyl groups of the sugars at a gold electrode.[8][21][23]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and robust HPLC methods for the separation of sugar phosphates.

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This protocol is designed for the sensitive and selective analysis of a mixture of common sugar monophosphates.

HPAEC_PAD_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPAE-PAD System cluster_analysis Data Analysis SamplePrep Sample Extraction & Dilution HPLC HPLC System with Au Working Electrode SamplePrep->HPLC Injection MobilePhasePrep Mobile Phase Preparation (NaOH, NaOAc) MobilePhasePrep->HPLC Column Anion-Exchange Column (e.g., CarboPac PA20) HPLC->Column Separation Detector Pulsed Amperometric Detector (PAD) Column->Detector Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPAE-PAD analysis of sugar phosphates.

  • High-purity water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Sugar phosphate standards (e.g., Glucose-6-phosphate, Fructose-6-phosphate)

  • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA20)[21]

  • HPLC system capable of delivering accurate gradients at high pH

  • Pulsed Amperometric Detector with a gold working electrode

  • Mobile Phase Preparation:

    • Eluent A (Water): Degas high-purity water.

    • Eluent B (200 mM NaOH): Dilute 10.4 mL of 50% NaOH to 1 L with degassed water.

    • Eluent C (1 M Sodium Acetate in 100 mM NaOH): Dissolve 82.03 g of sodium acetate in 800 mL of water, add 5.2 mL of 50% NaOH, and bring to a final volume of 1 L with water.

    • Rationale: High pH is necessary to keep the sugar hydroxyl groups ionized for detection by PAD.[8] The sodium acetate gradient is used to elute the more strongly retained sugar phosphates.

  • Sample Preparation:

    • For biological samples, perform a suitable extraction, such as a methanol-water extraction, followed by centrifugation to remove proteins and other macromolecules.[9]

    • Dilute the extracted sample in high-purity water to a concentration within the linear range of the detector.

    • Rationale: Proper sample cleanup is essential to prevent column fouling and matrix effects.

  • HPLC-PAD Conditions:

ParameterSetting
Column Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm)
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Pulsed Amperometry
Working Electrode Gold
Reference Electrode Ag/AgCl
  • Gradient Elution Program:

Time (min)% Eluent A% Eluent B% Eluent C
0.050500
10.050500
20.005050
25.005050
25.150500
35.050500
  • Data Analysis:

    • Identify peaks based on the retention times of the injected standards.

    • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Protocol 2: Ion-Pairing Reversed-Phase HPLC with Mass Spectrometry (IP-RP-HPLC-MS)

This protocol is suitable for the simultaneous analysis of a broad range of sugar phosphates and other polar metabolites.

IPRP_HPLC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc_ms IP-RP-HPLC-MS System cluster_analysis Data Analysis SamplePrep Sample Extraction & Derivatization (Optional) HPLC HPLC System SamplePrep->HPLC Injection MobilePhasePrep Mobile Phase Preparation (with Ion-Pairing Reagent) MobilePhasePrep->HPLC Column Reversed-Phase C18 Column HPLC->Column Separation MS Mass Spectrometer (e.g., Q-TOF) Column->MS Ionization & Detection DataAcquisition Data Acquisition (MS Spectra) MS->DataAcquisition MetaboliteID Metabolite Identification & Quantification DataAcquisition->MetaboliteID

Caption: Workflow for IP-RP-HPLC-MS analysis of sugar phosphates.

  • LC-MS grade water

  • LC-MS grade methanol

  • Tributylamine (TBA)

  • Acetic acid

  • Sugar phosphate standards

  • HPLC system with a binary pump

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[15]

  • Mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM TBA and 5 mM acetic acid in water.

    • Mobile Phase B: 5 mM TBA and 5 mM acetic acid in methanol.

    • Rationale: Tributylamine acts as the ion-pairing agent, forming a neutral complex with the sugar phosphates, which allows for their retention on the C18 column.[9][15] Acetic acid is used to adjust the pH.[15]

  • Sample Preparation:

    • Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol/water).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in Mobile Phase A.

    • Rationale: A clean sample extract is crucial for reproducible chromatography and to minimize ion suppression in the MS source.

  • HPLC-MS Conditions:

ParameterSetting
Column C18 (e.g., 2.1 x 150 mm, 1.8 µm)
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Ionization Mode Negative ESI
MS Analyzer TOF or Q-TOF
  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.00
5.00
15.050
20.095
25.095
25.10
35.00
  • Data Analysis:

    • Identify sugar phosphates based on their accurate mass and retention time compared to standards.

    • Utilize MS/MS fragmentation patterns for confirmation.

    • Quantify using extracted ion chromatograms and calibration curves.

Data Summary and Comparison

The following table summarizes the key characteristics of the presented HPLC methods for sugar phosphate analysis.

FeatureHPAE-PADIP-RP-HPLC-MS
Primary Separation Mechanism Anion ExchangeIon-Pair Reversed-Phase
Detection Method Pulsed AmperometryMass Spectrometry
Selectivity Based on charge and carbohydrate structureBased on polarity of the ion pair
Sensitivity Picomole range[21][22]Femtomole to picomole range[3][5]
Identification Confidence Based on retention timeHigh (accurate mass and MS/MS)
Key Advantage Excellent for carbohydrate-specific analysisBroad applicability to other metabolites
Considerations Requires high pH, specialized detectorIon-pairing agents can contaminate MS

Conclusion: A Validated Approach to Sugar Phosphate Analysis

The successful analysis of sugar phosphates by HPLC is a multi-faceted challenge that requires careful consideration of the separation chemistry and detection method. This guide has provided two robust and validated protocols that leverage distinct, yet powerful, analytical strategies. By understanding the underlying principles and meticulously following these detailed procedures, researchers can achieve reliable and reproducible quantification of these vital cellular metabolites. The choice between HPAE-PAD and IP-RP-HPLC-MS will ultimately depend on the specific research question, available instrumentation, and the desired level of analytical detail.

References

  • Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Oxford Academic. [Link]

  • Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates*. Journal of Chromatographic Science. [Link]

  • HPLC Separation of Sugar Phosphates. SIELC Technologies. [Link]

  • Sugar Analyzer. ZefSci - India. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC - PubMed Central. [Link]

  • HPLC Separation of Sugar Phosphates on Amaze HD Mixed-Mode Column. HELIX Chromatography. [Link]

  • Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. PubMed. [Link]

  • (PDF) Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography. YouTube. [Link]

  • Quantification of sugars and sugar phosphates in Arabidopsis thaliana tissues using porous graphitic carbon liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

  • Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography: Modulation of Mobile-Stationary Phase Interactions Overcomes Loss of Retention and Reduces Variability. ACS Publications. [Link]

  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. ACS Publications. [Link]

  • Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. PubMed. [Link]

  • High Performance Ion Pair-Reverse Phase LC/Q-TOF Method for Profiling Diverse Classes of Endogenous Metabolites with Separation. Agilent. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. ResearchGate. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup. Analyst (RSC Publishing). [Link]

  • Improved evaporative light scattering detection for carbohydrate analysis. ResearchGate. [Link]

  • What are Evaporative Light-Scattering Detectors?. Peak Scientific. [Link]

  • Direct determination of phosphate sugars in biological material by (1)H high-resolution magic-angle-spinning NMR spectroscopy. PubMed. [Link]

  • High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. PubMed. [Link]

  • The Power of Pulsed Amperometric Detection Coupled With Chromatography for Analyzing Carbohydrates. American Laboratory. [Link]

  • (PDF) A Simple Spectrophotometric Determination of Phosphate in Sugarcane Juices, Water and Detergent Samples. ResearchGate. [Link]

Sources

Unlocking Metabolic Pathways: A Guide to the Application of Fructose 1-(Barium Phosphate) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the roles of key intermediates is paramount to deciphering complex biological processes and developing targeted therapeutics. Fructose 1-phosphate (F1P), a central player in fructose metabolism, has garnered significant attention for its involvement in both normal physiology and pathological conditions. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of fructose 1-(barium phosphate) in metabolic studies. Authored with the technical precision of a Senior Application Scientist, this document offers not just protocols, but the scientific rationale behind them, ensuring a thorough understanding of the principles and techniques involved.

The Central Role of Fructose 1-Phosphate in Metabolism

Fructose, a monosaccharide increasingly prevalent in modern diets, is primarily metabolized in the liver, intestine, and kidneys.[1] Upon entering the cell, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to form fructose 1-phosphate.[1][2] This initial step traps fructose within the cell for further metabolism.[3] The subsequent and rate-limiting step in fructose metabolism is the cleavage of F1P by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2] These products can then enter glycolysis or gluconeogenesis, highlighting the interconnectedness of sugar metabolism.

Beyond its role as a metabolic intermediate, F1P also functions as a signaling molecule, allosterically regulating key enzymes. For instance, F1P can act as a positive allosteric modulator of glucokinase, promoting glucose uptake and metabolism.[3] The accumulation of F1P, as seen in the genetic disorder Hereditary Fructose Intolerance (HFI) due to aldolase B deficiency, has profound pathological consequences, including ATP depletion, hepatotoxicity, and hypoglycemia.[3][4] Therefore, the ability to study the dynamics of F1P is crucial for understanding fructose-related metabolic disorders and developing potential therapeutic interventions.

Fructose 1-(barium phosphate) is a commercially available, stable salt of F1P, serving as a convenient starting material for the preparation of biologically active F1P solutions for in vitro studies. The inherent insolubility of the barium salt necessitates a preparatory step to exchange the barium ions for more biologically compatible cations like sodium or potassium.

Preparation of Soluble Fructose 1-Phosphate from Barium Salt

The presence of barium ions can interfere with enzymatic assays and cellular processes. Therefore, the first critical step is the removal of barium and preparation of a soluble, biologically compatible salt of F1P. Ion exchange chromatography is the method of choice for this purpose.

Protocol 1: Conversion of Fructose 1-(Barium Phosphate) to Sodium Fructose 1-Phosphate using Cation Exchange Chromatography

This protocol details the use of a strongly acidic cation exchange resin, such as Dowex® 50W X8, to replace barium ions with sodium ions.

Materials:

  • Fructose 1-(barium phosphate)

  • Dowex® 50W X8 resin (H+ form)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Sodium chloride (NaCl), 1 M

  • Deionized water (ddH₂O)

  • Chromatography column

  • pH meter

  • Barium test strips or Inductively Coupled Plasma (ICP) analysis for validation

  • Rotary evaporator (optional)

  • Lyophilizer (optional)

Step-by-Step Methodology:

  • Resin Preparation (Activation to Na+ form):

    • Wash the Dowex® 50W X8 resin extensively with deionized water to remove any impurities.

    • To convert the resin to the H+ form, wash it with 3-4 bed volumes of 1 M HCl.[5]

    • Wash the resin with deionized water until the eluate is neutral (pH ~7).

    • To convert the resin to the Na+ form, wash it with 3-4 bed volumes of 1 M NaCl or 1 M NaOH.

    • Finally, wash the resin with deionized water until the eluate is free of chloride ions (test with silver nitrate) and has a neutral pH. The resin is now in the Na+ form and ready for use.

  • Preparation of Fructose 1-(Barium Phosphate) Slurry:

    • Weigh a desired amount of fructose 1-(barium phosphate).

    • Create a slurry by suspending the barium salt in a minimal amount of deionized water. The barium salt is poorly soluble, so a uniform suspension is the goal.

  • Ion Exchange Chromatography:

    • Pack a chromatography column with the prepared Na+ form Dowex® 50W X8 resin.

    • Carefully load the fructose 1-(barium phosphate) slurry onto the top of the resin bed.

    • Allow the slurry to slowly pass through the resin. The barium ions (Ba²⁺) will bind to the resin, displacing the sodium ions (Na⁺).

    • Elute the column with deionized water. The eluate will contain the soluble sodium salt of fructose 1-phosphate.

    • Collect the eluate in fractions.

  • Monitoring and Validation:

    • Monitor the pH of the collected fractions. The initial fractions may be slightly acidic or basic depending on the final resin wash. Pool the fractions containing the product.

    • Crucially, validate the removal of barium ions. This can be done qualitatively using barium test strips or, for more quantitative results, by Inductively Coupled Plasma (ICP) analysis on a small aliquot of the pooled eluate.[6] The barium concentration should be below the detection limit or at a level known not to interfere with subsequent experiments.

  • Concentration and Storage:

    • The pooled eluate containing sodium fructose 1-phosphate can be concentrated using a rotary evaporator if necessary.

    • For long-term storage, the solution can be lyophilized to a stable powder.

    • Aqueous solutions of sugar phosphates are relatively unstable and should be prepared fresh or stored at -20°C or below for short to medium-term use.[7] Avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

  • Dowex® 50W X8: This is a strong acid cation exchange resin, ensuring efficient binding of the divalent barium ions.[3]

  • Conversion to Na+ form: Using the resin in the sodium form directly yields the desired sodium salt of F1P, simplifying the process and avoiding the need for subsequent neutralization of an acidic eluate (which would be the case if the H+ form were used).

  • Validation of Barium Removal: This is a critical quality control step to ensure the final product is suitable for biological experiments where barium ions could be inhibitory or toxic.

Application in Enzymatic Assays: Probing Aldolase B Activity

One of the primary applications of F1P in metabolic studies is as a substrate for assaying the activity of aldolase B, the enzyme responsible for its cleavage. This is particularly relevant in the study of hereditary fructose intolerance (HFI).

Protocol 2: Spectrophotometric Assay of Aldolase B Activity

This protocol is based on the measurement of the product of the aldolase reaction, glyceraldehyde, through a coupled enzyme system.

Principle:

Aldolase B cleaves fructose 1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP). The glyceraldehyde is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the aldolase B activity.

Materials:

  • Sodium fructose 1-phosphate solution (prepared as in Protocol 1)

  • Recombinant or purified human aldolase B[8]

  • Triethanolamine buffer (0.1 M, pH 7.6)

  • NADH solution (e.g., 10 mg/mL in buffer)

  • Glycerol-3-phosphate dehydrogenase

  • UV/Vis Spectrophotometer capable of measuring at 340 nm

  • Cuvettes

  • Temperature-controlled cuvette holder (37°C)

Step-by-Step Methodology:

  • Prepare the Assay Mixture: In a cuvette, combine the following reagents:

    • Triethanolamine buffer

    • NADH solution

    • Glycerol-3-phosphate dehydrogenase

    • Enzyme sample (e.g., cell lysate, purified aldolase B)

  • Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C to allow for the reduction of any endogenous substrates.

  • Initiate the Reaction: Start the reaction by adding the sodium fructose 1-phosphate solution to the cuvette. The final concentration of F1P should be optimized, but a starting point is typically in the range of 1-10 mM.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) to convert the change in absorbance to the amount of NADH oxidized per minute.

    • Express the enzyme activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Data Presentation:

ParameterRecommended Value/Range
pH 7.4 - 7.6
Temperature 37°C
F1P Concentration 1 - 10 mM
NADH Concentration ~0.2 mM
Wavelength 340 nm

Causality Behind Experimental Choices:

  • Coupled Enzyme System: This allows for the continuous monitoring of the reaction in real-time by linking the formation of a product to a measurable change in absorbance.

  • Wavelength of 340 nm: This is the absorbance maximum for NADH, allowing for sensitive detection of its oxidation to NAD+.

  • Optimal pH and Temperature: These conditions are chosen to be close to physiological and to ensure optimal activity of the enzymes in the assay. Aldolase B has a pI of around 7.8, and the assay is typically performed at a slightly alkaline pH.[9]

Application in Cell Culture Studies: Investigating Cellular Metabolism

Introducing F1P to cultured cells can help elucidate its effects on various metabolic pathways, such as glycolysis, gluconeogenesis, and lipid metabolism.

Protocol 3: Treatment of Cultured Hepatocytes with Fructose 1-Phosphate

This protocol provides a general framework for studying the metabolic effects of extracellular F1P on a hepatocyte cell line, such as HepG2.

Materials:

  • HepG2 cells (or other relevant hepatocyte cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sodium fructose 1-phosphate solution (sterile filtered)

  • Cell lysis buffer

  • Metabolite extraction solution (e.g., 80% methanol)

  • Analytical instrumentation for metabolite analysis (e.g., LC-MS, GC-MS)

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in standard culture medium until they reach the desired confluency (typically 70-80%).

  • Treatment:

    • Prepare a stock solution of sterile-filtered sodium fructose 1-phosphate.

    • Remove the standard culture medium and replace it with fresh medium containing the desired concentration of F1P. The effective concentration will need to be determined empirically, but a starting range could be 1-10 mM.[10]

    • Include appropriate controls, such as vehicle-treated cells and cells treated with equimolar concentrations of fructose or glucose.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24 hours). The incubation time will depend on the specific metabolic pathway being investigated.

  • Sample Collection:

    • Media: Collect the cell culture medium for analysis of secreted metabolites.

    • Cell Lysates: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer. The cell lysate can be used for enzymatic assays or protein analysis.

    • Metabolite Extraction: For metabolomic analysis, rapidly quench metabolism by washing with cold saline and then extract intracellular metabolites using a cold extraction solution (e.g., 80% methanol).

  • Analysis: Analyze the collected samples using appropriate techniques to measure changes in metabolite levels, enzyme activities, or gene expression.

Visualization of Experimental Workflow:

cluster_prep Cell Preparation cluster_treat Treatment cluster_incubate Incubation cluster_collect Sample Collection cluster_analyze Analysis A Culture HepG2 Cells B Treat with F1P, Fructose, Glucose, or Vehicle A->B C Incubate for desired time B->C D Collect Media C->D E Lyse Cells C->E F Extract Metabolites C->F G Metabolite Analysis (LC-MS) D->G H Enzyme Assays E->H I Gene Expression Analysis E->I F->G

Caption: Workflow for studying the effects of fructose 1-phosphate on cultured hepatocytes.

Causality Behind Experimental Choices:

  • Hepatocyte Cell Lines: HepG2 cells are a commonly used model for liver metabolism as they retain many of the metabolic functions of primary hepatocytes.

  • Appropriate Controls: Including fructose and glucose controls is essential to distinguish the effects of F1P from those of its precursor or a related sugar.

  • Multiple Endpoints: Analyzing changes in metabolites, enzyme activities, and gene expression provides a more comprehensive picture of the cellular response to F1P.

  • Intracellular Delivery: It is important to note that the direct uptake of phosphorylated sugars by mammalian cells is generally inefficient.[11] The observed effects may be due to extracellular dephosphorylation followed by fructose uptake, or via specific transporters under certain conditions. This should be a consideration in the interpretation of results.

Application in Metabolic Tracer Studies

Isotopically labeled compounds are powerful tools for tracing the fate of molecules through metabolic pathways. While direct synthesis of isotopically labeled fructose 1-phosphate can be challenging, using labeled fructose allows for the study of F1P formation and its subsequent metabolic flux.

Conceptual Protocol: Tracing the Fate of ¹³C-Labeled Fructose

This conceptual protocol outlines the use of uniformly labeled ¹³C-fructose ([U-¹³C₆]fructose) to trace the metabolic fate of fructose through F1P.

Principle:

Cells are incubated with [U-¹³C₆]fructose. The ¹³C label is incorporated into F1P and its downstream metabolites. The distribution of the ¹³C label in these metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify the flux through different pathways.

Visualization of Fructose Metabolism and Tracer Fate:

cluster_pathway Fructose Metabolism Fructose [U-13C6]Fructose F1P [U-13C6]Fructose 1-Phosphate Fructose->F1P Fructokinase DHAP [13C3]DHAP F1P->DHAP Aldolase B Glyceraldehyde [13C3]Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Caption: Simplified pathway of ¹³C-labeled fructose metabolism.

Experimental Approach:

  • Cell Culture and Labeling: Culture cells as described in Protocol 3. Replace the standard medium with a medium containing [U-¹³C₆]fructose at a known concentration.

  • Time Course: Collect samples (media and cell extracts) at different time points to monitor the incorporation of the ¹³C label into various metabolites over time.

  • Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze them using LC-MS or GC-MS. The mass isotopologue distribution (MID) of key metabolites (e.g., F1P, DHAP, lactate, citrate, fatty acids) will reveal the contribution of fructose to these pools.

  • Metabolic Flux Analysis: The MID data can be used in metabolic flux analysis (MFA) models to quantify the rates of different metabolic reactions and pathways.

Causality Behind Experimental Choices:

  • Stable Isotopes: ¹³C is a non-radioactive, stable isotope, making it safe for use in standard laboratory settings.

  • Mass Spectrometry: MS is a highly sensitive technique that can distinguish between unlabeled and labeled metabolites based on their mass-to-charge ratio, allowing for the quantification of isotopic enrichment.

  • Metabolic Flux Analysis: MFA provides a quantitative understanding of the flow of metabolites through a metabolic network, offering deeper insights than simple measurements of metabolite concentrations.

Conclusion and Future Directions

Fructose 1-(barium phosphate) is a valuable tool for researchers investigating the intricacies of fructose metabolism. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, scientists can confidently prepare and utilize fructose 1-phosphate in a variety of experimental settings. From elucidating the kinetics of key enzymes like aldolase B to tracing the metabolic fate of fructose in cellular models, the applications of this compound are vast.

Future research in this area will likely focus on the development of more sophisticated techniques for the intracellular delivery of F1P to more accurately mimic in vivo conditions. Furthermore, the use of advanced analytical platforms in combination with isotopic tracers will continue to provide unprecedented insights into the dynamic regulation of fructose metabolism and its role in health and disease. This knowledge will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

  • Laughlin, M. R. Biochemistry, Fructose Metabolism. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Wikipedia. Fructose 1-phosphate. Available from: [Link]

  • Specific use steps for the cation exchange resin Dowex 50WX8 for Dowe Chemical. Available from: [Link]

  • SERVA Electrophoresis GmbH. DOWEX ® 50 WX8 (100 - 200 mesh) analytical grade. Available from: [Link]

  • Dalby, A., Tolan, D. R. Structure of human brain fructose 1,6-(bis)phosphate aldolase. Proteins. 2004;55(4):857-66. Available from: [Link]

  • Wikipedia. Intracellular delivery. Available from: [Link]

  • Oppelt, S. A., et al. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. Nutrients. 2024;16(3):355. Available from: [Link]

  • Vega, R., & Zúñiga-Hansen, M. E. (2015). The effect of processing conditions on the stability of fructooligosaccharides in acidic food products. Food & function, 6(3), 897–904.
  • Kamiya Biomedical Company. Human Aldolase B, Fructose Bisphosphate (ALDOB) ELISA. Available from: [Link]

  • Ali, A., et al. Fructose and the Liver. International Journal of Molecular Sciences. 2021;22(19):10489. Available from: [Link]

  • Daher, R., et al. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers in Cellular and Infection Microbiology. 2021;11:728093. Available from: [Link]

  • Health Canada. Barium in Drinking Water - Guideline Technical Document for Public Consultation. 2018. Available from: [Link]

  • Di Paolo, M., et al. Studies of the stability of fructose 1,6-diphosphate in total parenteral nutrition bags using Nuclear Magnetic Resonance31P. ResearchGate. 2001. Available from: [Link]

  • Wikipedia. Aldolase B. Available from: [Link]

  • The Nest Group, Inc. BCH5425 Molecular Biology and Biotechnology. Available from: [Link]

  • Tenconi, E., et al. Extracellular sugar phosphates are assimilated by Streptomyces in a PhoP-dependent manner. ResearchGate. 2018. Available from: [Link]

  • Macchione, I. G., et al. Effects of Fructose on Features of Steatotic Liver Disease in HepG2 Cells. International Journal of Molecular Sciences. 2023;24(6):5346. Available from: [Link]

  • ResearchGate. Fructose metabolism in hepatocyte. Available from: [Link]

  • Szabó, D., et al. Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. Minerals. 2020;10(10):899. Available from: [Link]

  • Bode, C., et al. The cause of hepatic accumulation of fructose 1-phosphate on fructose loading. Hoppe-Seyler's Zeitschrift für physiologische Chemie. 1973;354(1):1-6. Available from: [Link]

  • Li, Y., et al. Delivery of Inorganic Polyphosphate into Cells Using Amphipathic Oligocarbonate Transporters. ACS Central Science. 2018;4(10):1357-1364. Available from: [Link]

  • Wikipedia. Fructose. Available from: [Link]

  • Boston University. Aldolase. Available from: [Link]

  • ResearchGate. Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. Available from: [Link]

  • Díaz-García, A., et al. Fructose induces metabolic reprogramming in liver cancer cells, promoting aggressiveness and chemotherapy resistance. Open Exploration. 2023;2:1-17. Available from: [Link]

  • Fu, L., et al. Intracellular glucose 1-phosphate and glucose 6-phosphate levels modulate Ca2+ homeostasis in Saccharomyces cerevisiae. Journal of Biological Chemistry. 2006;281(18):12344-52. Available from: [Link]

  • Wikipedia. Enolase. Available from: [Link]

  • ResearchGate. Intracellular amounts of sugar phosphates, organic acids, and sugar.... Available from: [Link]

  • ResearchGate. Aldolase B and fructose intolerance. Available from: [Link]

  • ResearchGate. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products. Available from: [Link]

  • Taylor, S. L., & Curley, J. L. (2024). Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease. Nutrients, 16(14), 2217. Available from: [Link]

  • Wikipedia. Fructose-bisphosphate aldolase. Available from: [Link]

  • ResinTech Inc. Barium Removal. Available from: [Link]

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Application Note: Interrogating Gluconeogenesis Using Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a pivotal metabolic pathway, particularly in the liver. Fructose metabolism provides a unique entry point into this pathway, bypassing the primary regulatory checkpoint of glycolysis. This application note provides a comprehensive guide to studying gluconeogenesis through the lens of fructose 1-phosphate (F1P), a key intermediate in hepatic fructose metabolism. We delve into the biochemical rationale, present detailed protocols for in vitro assessment, and offer insights into data interpretation. These methodologies are critical for researchers investigating metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and hereditary fructose intolerance (HFI), as well as for professionals in drug development targeting metabolic pathways.

Introduction: The Fructose 1-Phosphate Gateway to Gluconeogenesis

The liver is the primary site for both fructose metabolism and gluconeogenesis. When dietary fructose enters hepatocytes, it is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose 1-phosphate (F1P).[1][2] This initial step consumes ATP and effectively traps fructose inside the cell.[2][3] Unlike glucose metabolism, this process is largely unregulated by hormonal signals like insulin or by cellular energy status, allowing for a rapid and substantial influx of substrate into downstream pathways.[3]

The significance of F1P lies in its unique position as a metabolic intermediate. It is cleaved by the enzyme aldolase B into two triose-phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2][4] DHAP is a direct intermediate in the gluconeogenic pathway. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P), which also feeds directly into gluconeogenesis and glycolysis.[1][2]

This metabolic route has several critical implications:

  • Bypassing Glycolytic Regulation: The entry of fructose metabolites occurs downstream of the phosphofructokinase-1 (PFK-1) catalyzed step, the main rate-limiting and regulatory point of glycolysis.[3] This allows fructose to serve as a potent and unregulated source of three-carbon precursors for both glucose and lipid synthesis.[3][5]

  • Substrate for Gluconeogenesis: The triose phosphates generated from F1P are prime substrates for the synthesis of new glucose.[3] Indeed, studies have shown that fructose administration can potently induce gluconeogenesis.[6][7][8]

  • Pathophysiological Relevance: In hereditary fructose intolerance (HFI), a deficiency in aldolase B leads to the toxic accumulation of F1P.[4][9][10] This buildup sequesters intracellular phosphate, leading to ATP depletion and the inhibition of both glycogenolysis and gluconeogenesis, which can cause severe hypoglycemia.[1][3][4]

Understanding how F1P is channeled into gluconeogenesis is therefore essential for elucidating the mechanisms behind fructose-induced metabolic syndrome and for developing therapies for genetic disorders like HFI.

Core Metabolic Pathway and Regulatory Checkpoints

The conversion of fructose to glucose via F1P involves a series of enzymatic steps that merge with the canonical gluconeogenesis pathway. The workflow below illustrates this integration, highlighting the key enzymes that represent potential points of study and therapeutic intervention.

Fructose_Gluconeogenesis_Pathway cluster_glycolysis_bypass Bypasses PFK-1 Regulation Fructose Fructose (extracellular) Fructose_in Fructose (intracellular) Fructose->Fructose_in GLUT Transporter F1P Fructose 1-Phosphate Fructose_in->F1P Fructokinase (ATP -> ADP) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B F16BP Fructose 1,6-Bisphosphate DHAP->F16BP G3P Glyceraldehyde 3-Phosphate Glyceraldehyde->G3P Triose Kinase (ATP -> ADP) G3P->F16BP G6P Glucose 6-Phosphate F16BP->G6P Fructose-1,6-Bisphosphatase (FBP1) Glucose Glucose (intracellular) G6P->Glucose Glucose-6-Phosphatase (G6PC) Glucose_out Glucose (bloodstream) Glucose->Glucose_out GLUT Transporter AldolaseB_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Spectrophotometric Assay Tissue Liver Tissue or Hepatocytes Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge to get Cytosolic Fraction Homogenize->Centrifuge Lysate Cytosolic Lysate Centrifuge->Lysate Add_Lysate Add Lysate to Mix Lysate->Add_Lysate Mix Prepare Reaction Mix: - Buffer - NADH - Coupling Enzymes Mix->Add_Lysate Initiate Initiate with F1P (Substrate) Add_Lysate->Initiate Measure Measure ΔA340nm/min (Rate of NADH oxidation) Initiate->Measure

Figure 2: Aldolase B Activity Assay Workflow. This diagram outlines the major steps for measuring the activity of Aldolase B, the key enzyme for Fructose 1-Phosphate metabolism, from sample preparation to final spectrophotometric measurement.

Brief Methodology:

  • Prepare Cytosolic Extract: Homogenize liver tissue or cultured hepatocytes in a hypotonic lysis buffer on ice. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet organelles. The supernatant is the cytosolic fraction.

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing buffer (e.g., triethanolamine), NADH, and the coupling enzymes (triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • Assay: Add a small volume of the cytosolic extract to the cuvette and incubate for 5 minutes to establish a baseline. Initiate the reaction by adding the substrate, fructose 1-phosphate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over several minutes. The rate of decrease is directly proportional to the aldolase B activity.

Expected Results and Data Presentation

Proper data organization is key to interpretation. Below is a sample table of expected results from Protocol 1.

Condition Substrate(s) Mean Glucose Production Rate (nmol/hr/mg protein) Standard Deviation
Negative ControlNone5.21.1
Positive Control10 mM Lactate + 1 mM Pyruvate85.67.4
Test 11 mM Fructose62.15.9
Test 25 mM Fructose155.312.8
Test 310 mM Fructose160.114.2

Interpretation:

  • The data clearly show that fructose serves as a potent substrate for gluconeogenesis in a dose-dependent manner.

  • At 5 mM, fructose stimulates glucose production to a greater extent than the standard lactate/pyruvate combination, highlighting its powerful effect.

  • The saturation of the effect around 5-10 mM suggests that an upstream enzyme (like fructokinase or aldolase B) may become rate-limiting at higher concentrations.

Conclusion

Fructose 1-phosphate stands at a critical juncture between dietary sugar intake and endogenous glucose production. The protocols and rationale presented here provide a robust framework for investigating this link. By quantifying fructose-driven glucose production and assaying key enzymatic activities, researchers can gain valuable insights into the mechanisms of metabolic control in both health and disease. This knowledge is fundamental for the development of novel therapeutic strategies aimed at mitigating the adverse metabolic consequences of modern diets and treating rare genetic disorders of fructose metabolism.

References

  • Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf. [Link]

  • Fructose 1-phosphate - Wikipedia . [Link]

  • Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf. [Link]

  • Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - NIH. [Link]

  • Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf. [Link]

  • Fructose Metabolism - YouTube . [Link]

  • Gluconeogenesis- Pathway and its significance - Pharmaguideline. [Link]

  • Gluconeogenesis: Pathway – GPnotebook . [Link]

  • Gluconeogenesis - Wikipedia . [Link]

  • Hereditary fructose intolerance - Wikipedia . [Link]

  • Fructose induces gluconeogenesis and lipogenesis through a SIRT1-dependent mechanism - Journal of Endocrinology. [Link]

  • Fructose Induces Gluconeogenesis and Lipogenesis Through a SIRT1-dependent Mechanism - PubMed. [Link]

  • Energy Metabolism - Part 11: Regulation of Gluconeogenesis - YouTube. [Link]

  • Fructose - Wikipedia . [Link]

  • Sugar Making Sugar: Gluconeogenesis Triggered by Fructose via a Hypothalamic-Adrenal-Corticosterone Circuit - PMC - PubMed Central. [Link]

  • The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - Aging-US. [Link]

  • Fructose-induced hepatic gluconeogenesis: effect of L-carnitine - PubMed. [Link]

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Application Note: High-Purity Preparation of Fructose 1-Phosphate (F1P) via Enzymatic Synthesis for Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fructose 1-Phosphate (F1P) is a critical intermediate in hepatic fructolysis, serving as the obligate substrate for Aldolase B. Accumulation of F1P is the hallmark of Hereditary Fructose Intolerance (HFI), and its metabolic flux is a key target in Non-Alcoholic Steatohepatitis (NASH) drug development.[1]

Despite its importance, commercial F1P is frequently cost-prohibitive and suffers from variable purity (often contaminated with inorganic phosphate or hydrolysis products). Furthermore, chemical synthesis is hazardous and lacks stereospecificity.

This guide provides a definitive, self-validating protocol for the enzymatic synthesis of F1P using Recombinant Ketohexokinase-C (KHK-C) . Unlike Hexokinase, which produces Fructose 6-Phosphate, KHK-C specifically phosphorylates the C1 position. We couple this with an anion-exchange purification workflow designed to yield "kinetics-grade" substrate free of ADP, a potent inhibitor of many kinase/aldolase assays.

The Fructolysis Pathway

The following diagram illustrates the specific metabolic position of F1P and the enzymatic logic used in this protocol.

FructolysisPathway Fructose D-Fructose F1P Fructose 1-Phosphate (Target) Fructose->F1P Phosphorylation ATP ATP ATP->F1P Phosphate Donor KHK Ketohexokinase (KHK-C) KHK->F1P DHAP DHAP F1P->DHAP Cleavage GA Glyceraldehyde F1P->GA AldolaseB Aldolase B AldolaseB->DHAP

Figure 1: The specific phosphorylation of Fructose by KHK-C to generate F1P, followed by Aldolase B cleavage.[1][2][3][4][5] This pathway forms the basis of both the synthesis (Step 1) and the QC assay (Step 2).

Strategic Considerations (Expert Analysis)

Why Enzymatic Synthesis?

Chemical phosphorylation of fructose is non-selective, often yielding a mixture of 1-P, 6-P, and polyphosphates requiring tedious separation. Enzymatic synthesis using KHK-C is regiospecific .

The Isoform Criticality

You must use KHK-C (hepatic isoform) , not KHK-A. KHK-C has a significantly lower


 for fructose (~1 mM) compared to KHK-A (~6-10 mM) and a higher 

, ensuring rapid and complete conversion of the substrate [1].
The ADP Problem

The reaction


 generates stoichiometric ADP. ADP is a competitive inhibitor for many downstream enzymes (including KHK itself and Aldolase). Therefore, the reaction mixture cannot be used directly for kinetics.  The purification protocol below specifically targets the removal of ADP based on charge density.

Protocol A: Enzymatic Synthesis of F1P

Reagents & Equipment[6][7][8]
  • Substrate: D-Fructose (High purity, >99%).

  • Co-substrate: ATP (Disodium salt).

  • Enzyme: Recombinant Human KHK-C (Commercial or in-house His-tagged).

  • Buffer: 50 mM HEPES, pH 7.5.

  • Cofactor: 5 mM MgCl₂ (Essential for ATP-Mg complex).

  • Quench: 0.5 M EDTA or Heat block (80°C).

Step-by-Step Workflow
  • Reaction Setup (Scalable to 10 mL): Prepare the following mix on ice. Note: Fructose is kept in slight excess (1.1x) to ensure all ATP is consumed, facilitating purification.

    ComponentFinal Conc.Rationale
    HEPES (pH 7.5)50 mMOptimal pH for KHK stability.
    D-Fructose11 mMSubstrate (Slight excess).
    ATP10 mMLimiting reagent.
    MgCl₂5 mMRequired cofactor for kinase activity.
    DTT1 mMMaintains enzyme reduction state.
    rKHK-C5-10 U/mLCatalyst.
  • Incubation:

    • Incubate at 37°C for 4–6 hours.

    • Process Check: Spot 2 µL on a PEI-Cellulose TLC plate (Mobile phase: 1M LiCl). ATP migrates slower than ADP. Disappearance of the ATP spot indicates completion.

  • Termination:

    • Heat inactivation at 80°C for 10 minutes . This precipitates the protein, which aids in downstream filtration.

    • Centrifuge at 10,000 x g for 10 minutes to remove denatured KHK. Collect the supernatant.

Protocol B: Anion Exchange Purification

This is the most critical step. We exploit the net negative charge at pH 8.0:

  • Fructose: Neutral (Flowthrough).

  • F1P: -2 Charge (Monophosphate).

  • ADP/ATP: -3/-4 Charge (Polyphosphates).

Workflow Diagram

PurificationFlow Crude Crude Reaction Mix (F1P, ADP, Fructose) Column Anion Exchange Column (Q-Sepharose or Dowex 1x8) Crude->Column Load pH 8.0 Wash Wash (Water/Low Salt) Removes: Fructose Column->Wash Elute1 Elution 1 (0.1 - 0.2M NaCl) Collects: Fructose 1-Phosphate Column->Elute1 Gradient Start Elute2 Elution 2 (>0.5M NaCl) Removes: ADP/ATP Column->Elute2 Gradient End Desalt Desalting / Lyophilization Elute1->Desalt

Figure 2: Purification logic separating F1P from unreacted sugar and nucleotide byproducts.

Detailed Steps
  • Column Preparation: Equilibrate a Q-Sepharose Fast Flow (or equivalent strong anion exchanger) column with 5 CV (Column Volumes) of 20 mM Ammonium Bicarbonate (pH 8.0) .

    • Why Ammonium Bicarbonate? It is volatile. It can be removed by lyophilization, eliminating the need for a separate desalting step [2].

  • Loading: Load the supernatant from Protocol A onto the column at a flow rate of 1 mL/min.

  • Wash: Wash with 5 CV of buffer. Fructose flows through.[4][6][7][8]

  • Elution (Linear Gradient): Run a gradient from 0 to 0.5 M Ammonium Bicarbonate over 20 CV.

    • F1P typically elutes early (approx. 0.15–0.2 M).

    • ADP elutes later (approx. 0.3–0.4 M).[9]

  • Pooling: Identify F1P fractions using the Aldolase B assay (Protocol C) or simple phosphate assay. Pool pure fractions.

  • Finishing: Lyophilize the pooled fractions repeatedly to remove water and ammonium bicarbonate. Store the resulting white powder at -80°C.

Protocol C: Quality Control (The Self-Validating System)

To confirm the product is F1P and not F6P (a common contaminant if Hexokinase was present), we use a Coupled Aldolase B Assay . Aldolase A (muscle) reacts poorly with F1P, whereas Aldolase B (liver) reacts efficiently.

Coupled Assay Reaction
  • F1P + Aldolase B

    
     DHAP + Glyceraldehyde
    
  • DHAP + NADH + GPDH

    
     Glycerol-3-Phosphate + NAD⁺ 
    

Signal: Decrease in Absorbance at 340 nm (NADH oxidation).

QC Assay Setup
ComponentConcentration
Buffer50 mM Tris-HCl, pH 7.5
NADH0.2 mM
GPDH (Glycerol-3-P Dehydrogenase)1 U/mL
TPI (Triosephosphate Isomerase)1 U/mL (Optional, doubles signal)
Analyte (Purified F1P) Unknown (Target ~100 µM)
Start Reagent: Aldolase B 0.5 U/mL
Interpretation
  • Rapid A340 decrease: Confirms presence of F1P.

  • No change: Product is likely Fructose (no reaction) or F6P (Aldolase B is slow on F6P without Isomerase).

  • Stoichiometry:

    
     corresponds to the concentration of F1P (1:1 stoichiometry, or 1:2 if TPI is included to convert Glyceraldehyde).
    

Stability and Storage

  • Solid State: Lyophilized F1P is stable for >1 year at -20°C.

  • Solution: F1P is prone to acid hydrolysis at pH < 5.0. Always store in buffered solution (pH 7.0–8.0) at -80°C. Avoid repeated freeze-thaw cycles [3].

References

  • Hayward, B. E., & Bonthron, D. T. (1998). Structure and alternative splicing of the ketohexokinase gene. European Journal of Biochemistry, 257(1), 85-91.

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press.
  • Diggle, C. P., et al. (2009).[4] Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme.[3] Journal of Histochemistry & Cytochemistry, 57(8), 763-774.

  • Oppelt, S. A., et al. (2015). KHK-C isoform expression is essential for fructose-induced metabolic syndrome.[3] Cell Metabolism, 21(6). (Validates KHK-C specificity).

Sources

Application Note: Barium-Mediated Precipitation and Fractionation of Phosphorylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of barium salts for the precipitation and fractionation of phosphorylated compounds.

Introduction & Scientific Principles

The separation of phosphorylated intermediates—such as nucleotides, sugar phosphates, and inorganic phosphate (


)—is a cornerstone of metabolic profiling and enzymology. While modern chromatography (HPLC/IC) has largely superseded precipitation for analytical quantitation, barium salt fractionation  remains a powerful, scalable, and cost-effective method for bulk purification and specific enzymatic assays (e.g., ATPase assays requiring 

removal).
Mechanism of Action

The technique relies on the differential solubility of barium salts of phosphorylated compounds. The solubility product constant (


) of these salts is heavily influenced by:
  • Phosphate Ester Structure: Barium salts of inorganic phosphate and diphosphates (e.g., Fructose-1,6-bisphosphate) are generally insoluble in water at neutral to alkaline pH. Barium salts of monophosphates (e.g., Glucose-6-phosphate) are soluble in water but insoluble in aqueous ethanol.

  • pH: The ionization state of the phosphate group (

    
    ) dictates barium binding. Alkaline conditions (pH > 8.0) favor the fully ionized form (
    
    
    
    or
    
    
    ), enhancing precipitation.
  • Dielectric Constant (Solvent): The addition of ethanol lowers the solvent's dielectric constant, increasing the electrostatic attraction between

    
     and phosphate anions, thus forcing precipitation of the more soluble species.
    

Experimental Workflow Diagrams

Figure 1: The Barium-Ethanol Fractionation Logic

This decision tree illustrates the separation of a complex mixture containing Inorganic Phosphate (


), Fructose-1,6-bisphosphate (FBP), and Glucose-6-phosphate (G6P).

BariumFractionation Start Crude Mixture (Pi, FBP, G6P, Nucleotides) Step1 Step 1: Add Ba(OAc)2 Adjust to pH 8.2 Start->Step1 Centrifuge1 Centrifugation (10,000 x g) Step1->Centrifuge1 Ppt1 Precipitate I (Water-Insoluble Barium Salts) Centrifuge1->Ppt1 Insoluble Fraction Sup1 Supernatant I (Water-Soluble Barium Salts) Centrifuge1->Sup1 Soluble Fraction Desc1 Contains: Inorganic Phosphate (Pi) Fructose-1,6-bisphosphate (FBP) ATP/ADP (Partial) Ppt1->Desc1 Step2 Step 2: Add 4 Volumes Ethanol Incubate at 4°C Sup1->Step2 Centrifuge2 Centrifugation (10,000 x g) Step2->Centrifuge2 Ppt2 Precipitate II (Ethanol-Insoluble Barium Salts) Centrifuge2->Ppt2 Precipitated Fraction Sup2 Supernatant II (Highly Soluble Compounds) Centrifuge2->Sup2 Soluble Fraction Desc2 Contains: Glucose-6-Phosphate (G6P) Fructose-6-Phosphate (F6P) AMP Ppt2->Desc2

Caption: Figure 1. Sequential fractionation of phosphorylated metabolites based on differential solubility of their barium salts in water and ethanol.

Detailed Protocols

Protocol A: Removal of Inorganic Phosphate ( ) from Enzyme Assays

Purpose: To precipitate


 generated by ATPases or phosphatases, allowing analysis of remaining organic phosphates or simply to quench the reaction and remove interfering 

.

Reagents:

  • Barium Acetate Solution: 1.0 M in water.

  • Neutralization Buffer: 0.1 M NaOH.

  • Wash Buffer: 50% Ethanol (optional).

Procedure:

  • Termination: Stop the enzymatic reaction (e.g., with dilute HCl or TCA).

  • Precipitation: Add 0.2 volumes of 1.0 M Barium Acetate to the sample.

  • pH Adjustment (Critical): Adjust pH to 8.2 – 8.5 using NaOH. Note: Barium phosphate (

    
    ) precipitation is quantitative only at alkaline pH.
    
  • Incubation: Incubate on ice for 15 minutes to allow crystal growth.

  • Separation: Centrifuge at 5,000

    
     g for 10 minutes at 4°C.
    
  • Validation: The supernatant contains organic phosphates (e.g., sugar phosphates) but is essentially free of inorganic phosphate.

Protocol B: The LePage & Umbreit Fractionation (Modified)

Purpose: To separate diphosphates (like FBP) from monophosphates (like G6P).

Reagents:

  • Barium Acetate: 1.0 M.

  • Ethanol: 95% or 100% (cold).

  • Resuspension Resin: Dowex-50 (

    
     form) or dilute 
    
    
    
    for solubilization.

Procedure:

  • Step 1: Water-Insoluble Fraction

    • Adjust sample pH to 8.2.

    • Add excess Barium Acetate.

    • Centrifuge (10,000

      
       g, 15 min).
      
    • Pellet (Fraction I): Contains Inorganic Phosphate, Fructose-1,6-bisphosphate, 3-Phosphoglycerate.

    • Supernatant: Save for Step 2.

  • Step 2: Ethanol-Insoluble Fraction

    • To the supernatant from Step 1, add 4 volumes of cold 95% ethanol.

    • Mix gently and incubate at -20°C for 30 minutes.

    • Centrifuge (10,000

      
       g, 15 min).
      
    • Pellet (Fraction II): Contains Glucose-1-phosphate, Glucose-6-phosphate, Fructose-6-phosphate, Triose phosphates.

    • Supernatant: Contains Propanediol phosphate and other highly soluble species.

  • Step 3: Solubilization (Recovery)

    • To redissolve barium precipitates, add a stoichiometric amount of

      
       (precipitates 
      
      
      
      , leaving phosphorylated compound in solution) or use a cation exchange resin (Dowex-50
      
      
      ) to remove
      
      
      .

Data Summary: Solubility Profiles

The following table summarizes the solubility behavior of common barium salts, guiding the fractionation strategy.

Compound ClassSpecific MetaboliteSolubility in Water (pH 8.2)Solubility in 80% EthanolFraction
Inorganic Orthophosphate (

)
Insoluble InsolubleI
Diphosphates Fructose-1,6-bisphosphateInsoluble InsolubleI
2,3-BisphosphoglycerateInsoluble InsolubleI
Monophosphates Glucose-6-phosphateSolubleInsoluble II
Fructose-6-phosphateSolubleInsoluble II
AMPSolubleInsoluble II
Nucleotides ATP / ADPPartially Soluble*InsolubleI / II (Mixed)

*Note: ATP/ADP solubility varies with concentration and exact pH; they often coprecipitate with Fraction I if Pi is present in large amounts due to coprecipitation effects.

Troubleshooting & Optimization

Self-Validating the Protocol
  • Recovery Check: Spike the initial sample with a known amount of

    
     (using a radioactive tracer 
    
    
    
    or colorimetric assay). Measure the supernatant after Step 1. >98% of
    
    
    should be removed.
  • Barium Toxicity: If the recovered fractions are to be used in biological assays,

    
     must be removed. Use sodium sulfate (
    
    
    
    ) to precipitate Barium as
    
    
    , or pass through a cation exchange column.
Common Pitfalls
  • pH Drift: As Barium Phosphate precipitates, protons may be released (depending on the starting ionic species), lowering pH and redissolving the salt. Check pH after Barium addition.

  • Coprecipitation: High concentrations of

    
     can "drag down" soluble monophosphates into Fraction I. If high 
    
    
    
    is expected, perform a "washing" step of the Fraction I pellet with slightly alkaline water.

References

  • LePage, G. A., & Umbreit, W. W. (1957). Phosphorylated Intermediates in Carbohydrate Metabolism. In Manometric Techniques (pp. 268-281). Burgess Publishing Co.
  • Barker, S. B. (1951). Preparation and Colorimetric Determination of Fructose-1,6-Diphosphate. Journal of Biological Chemistry, 192, 1-7.

    • Source: (Demonstrates barium precipitation for FBP purification).

  • Leloir, L. F., & Cardini, C. E. (1957). Characterization of Phosphorus Compounds by Acid Lability. Methods in Enzymology, 3, 840-850.

    • Source: (Discusses solubility properties of sugar phosphate salts).

  • Hohorst, H. J. (1965). D-Glucose-6-phosphate and D-Fructose-6-phosphate. In Methods of Enzymatic Analysis (pp. 134-138). Academic Press.[1]

    • Source: Details the separation of hexose monophosphates using perchloric acid and barium neutraliz

Sources

Troubleshooting & Optimization

Technical Support Center: Fructose 1-(Barium Phosphate) Synthesis & Isolation

[1]

Topic: Optimization of Yield and Purity in the Synthesis of Fructose 1-Phosphate Barium Salt Ticket ID: F1P-Ba-SYNTH-001 Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1]

Knowledge Base: The Core Mechanism

Why your yield is low: The synthesis of Fructose 1-phosphate (F1P) usually involves enzymatic phosphorylation (via fructokinase) or controlled hydrolysis of Fructose 1,6-bisphosphate (FDP).[1] However, the isolation of the barium salt is where most yield is lost.[1]

The separation relies on a specific solubility differential that is often misunderstood:

  • Barium Inorganic Phosphate (

    
    ):  Highly insoluble  in water at neutral/alkaline pH.[1]
    
  • Barium Fructose 1-Phosphate: Soluble in water, but insoluble in aqueous ethanol (approx. 80% v/v).[1]

  • Barium Fructose 1,6-bisphosphate: Insoluble in water (mostly).[1]

The "Golden Rule" of Isolation: You must first remove inorganic phosphate and FDP in the aqueous phase, and then precipitate F1P by adding ethanol.[1] If you add ethanol too early, you co-precipitate everything.[1] If you add too little, F1P remains in solution.[1]

Critical Solubility Data
CompoundSolubility in Water (pH 7.[1]5)Solubility in 80% Ethanol
Barium Phosphate (Inorganic) Insoluble (Precipitates)Insoluble
Barium Fructose 1,6-bisphosphate Insoluble (Precipitates)Insoluble
Barium Fructose 1-Phosphate Soluble (Supernatant) Insoluble (Target Precipitate)
Barium Fructose 6-Phosphate SolubleModerately Soluble (Harder to crash out)

Troubleshooting Matrix

Diagnose your issue based on observed symptoms.

Symptom Probable Cause Corrective Action
Low Yield (Supernatant is clear) Incomplete Precipitation: Ethanol concentration is <75% or temperature is too high.[1]Increase Ethanol concentration to 4:1 (EtOH:Water) ratio.[1] Chill to 4°C for 12 hours.
Low Yield (Product degraded) Acid Hydrolysis: F1P is a ketose phosphate and is extremely acid-labile.[1]Ensure pH never drops below 6.0 during the removal of cations or neutralization. Use Barium Carbonate for neutralization, not strong bases.[1]
"Gummy" or Sticky Precipitate Rapid Addition of Ethanol: Adding alcohol too fast traps water and impurities inside the crystal lattice.Add Ethanol dropwise with vigorous stirring. If gum forms, redissolve in minimum water and reprecipitate slowly.[1]
High Inorganic Phosphate Content Premature Ethanol Addition: Ethanol was added before filtering off the inorganic barium phosphate.Step 1: Add Barium Acetate to aqueous solution.[1] Step 2: Filter the immediate precipitate (Waste).[1] Step 3: Then add Ethanol to the filtrate.
Product contains Fructose 6-P Isomerization: High pH (>8.[1]5) or high temp causes Lobry de Bruyn-van Ekenstein rearrangement.[1]Keep pH strictly between 7.0–7.[1]8. Perform all precipitations at 4°C.

Optimized Protocol: The "Split-Solubility" Method

This protocol assumes you have a crude reaction mixture containing F1P, inorganic phosphate, and unreacted fructose.[1]

Phase A: Removal of Inorganic Phosphate & FDP
  • Neutralization: Adjust the pH of your crude reaction mixture to 7.5 using saturated Barium Hydroxide or Barium Carbonate.

    • Why: Acidic conditions hydrolyze the C-1 phosphate bond [1].[1]

  • Barium Addition: Add a 10% excess of Barium Acetate solution.[1]

  • Incubation: Stir at 4°C for 30 minutes.

  • Filtration 1 (Critical): Filter the solution.

    • Precipitate (Solid): Contains Barium Phosphate (inorganic) and Barium Fructose 1,6-bisphosphate.[1] DISCARD.

    • Filtrate (Liquid): Contains Barium Fructose 1-Phosphate and free sugars.[1] KEEP.

Phase B: Isolation of Fructose 1-(Barium Phosphate)[1]
  • Concentration: Concentrate the filtrate under vacuum at <35°C to a syrup.

    • Warning: High heat destroys F1P.[1]

  • Precipitation: Slowly add cold 95% Ethanol to the syrup with constant stirring.

    • Target Ratio: Final volume should be 4 parts Ethanol to 1 part aqueous syrup.[1]

  • Crystallization: A white, fine precipitate of Barium Fructose 1-Phosphate will form.[1]

    • Note: If it oils out, scratch the side of the vessel with a glass rod or seed with a crystal of barium F1P.[1]

  • Filtration 2: Collect the solid by vacuum filtration.

  • Washing: Wash the cake with 75% Ethanol, then 95% Ethanol, then Diethyl Ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Visual Workflows

Workflow 1: The Solubility Fractionation Logic

This diagram illustrates the critical separation of the target F1P from inorganic contaminants.

GStartCrude Reaction Mix(F1P, Pi, FDP, Fructose)Step1Adjust pH to 7.5Add Barium AcetateStart->Step1Filter1Filtration Step 1(Aqueous Phase)Step1->Filter1Solid1Solid Precipitate:Ba3(PO4)2 (Inorganic)Ba-FDPFilter1->Solid1Insoluble in WaterLiquid1Filtrate (Liquid):Ba-F1P (Soluble)Free FructoseFilter1->Liquid1Soluble in WaterStep2Add Ethanol (4:1 Ratio)Chill to 4°CLiquid1->Step2Filter2Filtration Step 2Step2->Filter2Solid2Target Product:Fructose 1-(Barium Phosphate)Filter2->Solid2Insoluble in EtOHLiquid2Supernatant:Free FructoseSoluble ImpuritiesFilter2->Liquid2Soluble in EtOH

Caption: Fractionation logic relying on the water-solubility of Ba-F1P vs. the water-insolubility of inorganic Barium Phosphate.

Workflow 2: Stability & Degradation Risks

Understanding where the molecule breaks helps prevent yield loss.[1]

GF1PFructose 1-Phosphate(Target)HydrolysisHydrolysisF1P->HydrolysisIsomIsomerizationF1P->IsomAcidAcidic pH (<6.0)High TempAcid->HydrolysisBaseAlkaline pH (>8.5)Base->IsomFructoseFructose + Pi(Loss of Phosphate)Hydrolysis->FructoseF6PGlucose/Fructose 6-P(Wrong Isomer)Isom->F6P

Caption: F1P is chemically fragile. Acid causes hydrolysis (loss of phosphate); Base causes isomerization to F6P/G6P.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Calcium Acetate instead of Barium Acetate? A: While Calcium salts are safer, Barium is preferred for isolation because Barium Fructose 1-phosphate has a sharper solubility cutoff between water and ethanol.[1] Calcium salts tend to form "gums" more easily and are harder to crystallize [2].[1]

Q: My precipitate is turning yellow. What happened? A: This indicates "browning" or caramelization, likely due to high pH or heat during the concentration step.[1] Fructose derivatives are reducing sugars and highly susceptible to Maillard reactions.[1] Ensure your evaporation bath is <35°C.[1]

Q: How do I distinguish Fructose 1-P from Fructose 6-P in the final product? A: The Barium salt of Fructose 6-phosphate is significantly more soluble in water than the 1-phosphate isomer, but they are difficult to separate by simple precipitation if both are present in high concentrations. Analytical HPLC or enzymatic assay (using Fructose-1-phosphate aldolase) is required for definitive purity checks [3].[1]

References

  • Biochemistry, Fructose Metabolism. (2022).[1][2] StatPearls [Internet].[1] NCBI Bookshelf.[1] Available at: [Link]

  • Fructose 1-phosphate. (2025).[1][3] PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate. (2009). Journal of Chromatography B.[1] PubMed.[1][3][4] Available at: [Link]

  • Fructose 1,6-bisphosphatase. (2024).[1][5] Wikipedia.[1] Available at: [Link][1][6]

Technical Support Center: Fructose 1-Phosphate (F1P) Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis, purification, and analysis of Fructose 1-phosphate (F1P). It moves beyond generic protocols to address the specific physicochemical challenges of handling labile sugar phosphates.

Core Synthesis & Upstream Challenges

Context: F1P is not commercially available in bulk with high purity due to its instability. Most researchers must synthesize it enzymatically.

Q: My enzymatic yield is low (<40%). I am using commercial hexokinase. What is wrong?

Diagnosis: Wrong Enzyme Specificity. Root Cause: Generic hexokinases (HK1/HK2) have a high affinity for glucose and phosphorylate fructose at the C6 position (forming Fructose 6-phosphate, F6P), not C1. Solution: You must use Ketohexokinase-C (KHK-C) (also known as hepatic fructokinase).

  • Isoform Specificity: Ensure you are using the 'C' isoform. The 'A' isoform (KHK-A) has a

    
     for fructose that is orders of magnitude higher (lower affinity), leading to poor conversion.
    
  • ATP Regeneration: F1P synthesis consumes ATP rapidly. Accumulation of ADP is inhibitory. You must couple the reaction with an ATP regeneration system (e.g., Phosphoenolpyruvate + Pyruvate Kinase) to drive the reaction to completion.

Q: The reaction mixture turns brown/yellow over time.

Diagnosis: Maillard Reaction or Alkaline Degradation. Root Cause: Fructose is a reducing sugar and is highly susceptible to non-enzymatic browning in the presence of protein (enzymes) at pH > 7.5. Solution:

  • pH Control: Maintain reaction pH strictly between 7.0 and 7.4 . Avoid pH > 8.0.

  • Temperature: Conduct the reaction at 25°C or 30°C , not 37°C, to minimize thermal degradation.

Purification & Separation (The "Core" Challenge)

Context: The primary impurity is usually inorganic phosphate (


), ADP, or isomeric Fructose 6-phosphate (F6P). Separation is difficult due to similar charge densities.
Q: I cannot resolve F1P from F6P using standard Anion Exchange (AEX).

Diagnosis: Insufficient Selectivity on Standard Gradients. Root Cause: Both F1P and F6P are monophosphates with similar ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 values (~6.1). Standard NaCl or LiCl gradients often co-elute them.
Solution:  The Borate Complexation Strategy .
Borate forms reversible cyclic complexes with cis-diols.
  • Mechanism: Fructose (furanose form) has a cis-diol arrangement that complexes strongly with borate, altering its net negative charge and retention time. Glucose-6-phosphate (pyranose) interacts differently.

  • Protocol Modification: Add 5–10 mM Sodium Borate to your AEX mobile phase. This will shift the elution time of F1P relative to other sugar phosphates, often improving resolution by factor >1.5.

Q: How do I remove the huge excess of inorganic phosphate ( ) from my product?

Diagnosis: Co-elution of Salt and Product. Solution: Use a Lithium Chloride (LiCl) gradient instead of NaCl.

  • Why? Lithium salts of sugar phosphates are often water-soluble but ethanol-insoluble. Lithium Chloride (the salt) is ethanol-soluble.

  • The Trick: After collecting your F1P/LiCl fraction:

    • Concentrate the fraction via rotary evaporation (keep bath < 35°C).

    • Add 5 volumes of ice-cold Ethanol/Acetone.

    • Result: F1P-Li precipitates; LiCl stays in solution.

    • Centrifuge and wash the pellet to desalt.

Visualization: Purification Decision Tree

The following diagram outlines the logical flow for purifying F1P based on your specific impurities.

F1P_Purification_Logic Start Crude Reaction Mix (F1P, F6P, Pi, ADP, ATP) Step1 Anion Exchange (AEX) Resin: AG 1-X8 or Q-Sepharose Start->Step1 Check1 Impurity Profile? Step1->Check1 PathA High Pi / ADP only Check1->PathA Standard PathB Contains F6P / G6P Isomers Check1->PathB Isomers Present MethodA Elution: LiCl Gradient (0 → 0.4 M) PathA->MethodA MethodB Elution: Borate Buffer Gradient (Enhances Isomer Separation) PathB->MethodB Desalt Desalting Strategy MethodA->Desalt MethodB->Desalt Opt1 Precipitation (Robust) Add EtOH/Acetone (Li-Salt precipitates) Desalt->Opt1 Preparative Scale Opt2 Graphitized Carbon (Analytical) Retains Sugar, Elute Salts Desalt->Opt2 Micro Scale Final Pure F1P (Store at -80°C) Opt1->Final Opt2->Final

Caption: Decision logic for F1P purification. Select the elution strategy based on impurity profile (Isomers vs. Salts).

Stability & Storage (The "Downstream" Problem)

Context: Users often report "disappearing peaks" after freeze-thaw cycles or lyophilization.

Q: My F1P hydrolyzed after lyophilization.

Diagnosis: Acid Hydrolysis during Concentration. Root Cause: As water is removed, the concentration of buffer salts or residual acids increases, causing a local pH drop. The C1-phosphate bond is acid-labile (though more stable than the hemiacetal phosphate of G1P). Solution:

  • Neutralization: Before lyophilization, ensure the pH is adjusted to 7.0–7.5 using dilute LiOH or NaOH.

  • Salt Form: Store as the Lithium or Barium salt . The free acid form is highly unstable.

  • Temperature: Never use heat to dry the sample. Lyophilize from a frozen state only.

Q: How long can I store the purified fraction?

Data: Stability Profile of F1P (10 mM solution).

ConditionpHStability WindowNotes
4°C (Liquid) 7.0< 48 HoursHydrolysis to Fructose + Pi begins.
-20°C (Frozen) 7.01-2 MonthsAvoid freeze-thaw cycles.
-80°C (Frozen) 7.0> 6 MonthsRecommended storage.
Lyophilized N/A> 1 YearMust be kept desiccated.

Analytical Verification

Context: UV detection is useless for F1P (no chromophore).

Q: I cannot see my peak on the HPLC.

Diagnosis: Incorrect Detection Method. Solution: You must use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection).

  • Column: Dionex CarboPac PA1 or PA20.

  • Eluent: 100 mM NaOH with a Sodium Acetate gradient (0–500 mM).

  • Waveform: Standard Carbohydrate Quadruple Potential.

Q: How do I distinguish F1P from F6P analytically?

Protocol: Using a CarboPac PA1 column:

  • Eluent A: 100 mM NaOH

  • Eluent B: 100 mM NaOH + 1 M Sodium Acetate

  • Gradient: 0–10 min (0% B); 10–30 min (Linear ramp to 50% B).

  • Result: F1P typically elutes after F6P due to slight differences in

    
     and anion affinity, but retention times must be validated with authentic standards.
    

References

  • Diggle, C. P., et al. (2009). "Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme." Histochemistry and Cell Biology. Link

  • Bais, R., et al. (1985). "The purification and properties of human liver ketohexokinase." Biochemical Journal. Link

  • Thermo Fisher Scientific. (2023). "Carbohydrate Analysis with HPAE-PAD: Technical Note 20." Thermo Fisher Scientific Learning Center. Link

  • Oikari, S., et al. (2014). "Borate-aided anion exchange high-performance liquid chromatography of uridine diphosphate-sugars." Journal of Chromatography A. Link

  • Packer, N. H., et al. (1998). "A general approach to desalting oligosaccharides released from glycoproteins." Glycoconjugate Journal. Link

Technical Support Center: High-Integrity Extraction of Sugar Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Degradation of Sugar Phosphates (G6P, F6P, G1P, F1,6BP) Target Audience: Metabolomics Researchers, Drug Development Scientists

The Core Challenge: The "Metabolic Blur"

Welcome to the Sugar Phosphate Stability Support Center. If you are here, you are likely observing inconsistent data: inverted isomer ratios, missing peaks for Glucose-1-Phosphate (G1P), or ATP/ADP ratios that suggest energy charge depletion.

Sugar phosphates exist in a state of high thermodynamic tension.[1] They are prone to two opposing failure modes during extraction:

  • Enzymatic Hydrolysis: If quenching is too slow (< 1 sec), phosphatases and isomerases alter the metabolic snapshot.

  • Chemical Degradation: If quenching is too harsh (e.g., strong acid), labile bonds (especially the C1-phosphate in G1P) hydrolyze spontaneously.

This guide provides the self-validating protocols required to navigate this narrow stability window.

Decision Logic & Failure Modes (Visualized)

The following diagram maps the degradation pathways you must avoid. Use this to diagnose where your current protocol might be failing.

SugarPhosphateDegradation Start Cell/Tissue Sample Quench Quenching Step Start->Quench SlowQuench Slow Quench (>2 sec or >0°C) Quench->SlowQuench Inadequate Cooling AcidQuench Strong Acid Extraction (PCA / TCA) Quench->AcidQuench Traditional Method ColdSolvent Cold Solvent Extraction (-20°C MeOH:ACN:H2O) Quench->ColdSolvent Recommended Enzymatic Enzymatic Activity (Phosphatases/Isomerases) SlowQuench->Enzymatic Result1 Loss of ATP Inverted G6P/F6P Ratios Enzymatic->Result1 ChemHydrolysis Chemical Hydrolysis (Acid Labile) AcidQuench->ChemHydrolysis Result2 Total Loss of G1P Hydrolysis of Sucrose ChemHydrolysis->Result2 Additives Additives (0.1M Formic Acid + EDTA) ColdSolvent->Additives Neutralization Rapid Neutralization (NH4HCO3) Additives->Neutralization Success High Integrity Sugar Phosphates Neutralization->Success

Figure 1: Critical Control Points in Sugar Phosphate Extraction. The "Green Path" balances enzymatic inhibition with chemical stability.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My Glucose-1-Phosphate (G1P) peak is missing, but G6P is normal."

Diagnosis: Acid Hydrolysis.[2] Technical Insight: G1P contains a hemiacetal phosphate bond at the C1 position, which is thermodynamically far more unstable in acidic conditions than the primary alcohol phosphate at C6 in G6P. If you are using Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) extraction, you are likely hydrolyzing G1P into Glucose and inorganic phosphate. Solution:

  • Stop using PCA/TCA for G1P analysis.

  • Switch to the Cold Solvent Protocol (40:40:20 MeOH:ACN:H2O) described below.

  • Reference: Lu et al. (2010) demonstrated that acid extraction severely compromises acid-labile metabolites like G1P.

Issue 2: "I see 'Ghost Peaks' or severe tailing on my LC-MS chromatograms."

Diagnosis: Metal Adduct Formation. Technical Insight: Sugar phosphates are potent chelators. They bind to trace iron (Fe) or stainless steel surfaces in your LC system, causing peak broadening and signal loss. Solution:

  • Passivation: Flush your LC system with 6N Nitric Acid (remove column first!) to passivate steel surfaces.

  • Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) or EDTA to your mobile phase. This masks trace metals and sharpens peaks significantly.

Issue 3: "My ATP/ADP ratio is low (< 5), suggesting low energy charge."

Diagnosis: Incomplete Enzymatic Quenching. Technical Insight: While cold solvents precipitate most enzymes, some ATPases and kinases remain active during the transient phase between cell lysis and full protein precipitation. Solution:

  • Acid Spike: Incorporate a small amount of Formic Acid (0.1 M final concentration) into the cold extraction solvent. This lowers pH just enough to denature resistant enzymes without causing the rapid hydrolysis seen with PCA.

  • Neutralize: You must neutralize this extract with Ammonium Bicarbonate (NH4HCO3) immediately after pelleting debris to prevent long-term acid degradation.

Validated Protocol: The "Cold-Solvent" Standard

This protocol is derived from the Rabinowitz Lab methodologies, optimized for the stability of labile sugar phosphates.

Reagents
  • Extraction Solvent: 40% Methanol, 40% Acetonitrile, 20% Water (v/v/v).

  • Modifier: 0.1 M Formic Acid (added to solvent).

  • Neutralizer: 15% (w/v) Ammonium Bicarbonate (NH4HCO3).

  • Temperature: Maintain all solvents at -20°C to -40°C .

Workflow Visualization

ExtractionWorkflow Step1 1. Rapid Quench (Liquid N2 or -40°C Solvent) Step2 2. Extraction (MeOH:ACN:H2O + 0.1M FA) Step1->Step2 Step3 3. Mechanical Disruption (Cryomill / Vortex at 4°C) Step2->Step3 Step4 4. Centrifugation (15k x g, 4°C, 10 min) Step3->Step4 Step5 5. Neutralization (Supernatant + NH4HCO3) Step4->Step5 Step6 6. LC-MS Injection (HILIC Column) Step5->Step6

Figure 2: The "Quench-to-Inject" workflow minimizing thermal and chemical stress.

Step-by-Step Methodology
  • Quenching:

    • Adherent Cells: Aspirate media rapidly. Immediately add -40°C Extraction Solvent (1 mL per 10cm dish). Place dish on dry ice.

    • Suspension Cells: Fast filtration (nylon membrane) < 5 seconds. Transfer filter to -40°C Extraction Solvent .

  • Extraction: Scrape cells (if adherent) into the solvent. Transfer slurry to a cold microcentrifuge tube.

  • Disruption: Vortex heavily for 30 seconds or use a Cryomill. Keep samples near 0°C.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization (CRITICAL): Transfer supernatant to a new tube. Add 15% NH4HCO3 dropwise until pH reaches ~7.0 (use pH paper). Failure to neutralize leads to slow hydrolysis of G1P and F1,6BP during autosampler residence.

  • Analysis: Inject immediately or store at -80°C.

Reference Data: Stability Profiles

Use this table to predict analyte behavior under your current conditions.

AnalyteStability at pH 1 (Acid Extraction)Stability at pH 7 (Cold Solvent)Primary Degradation Product
Glucose-6-Phosphate (G6P) Moderate (t½ ~ hours)High (t½ > 24h)Glucose + Pi
Glucose-1-Phosphate (G1P) Very Low (t½ < 10 min)High (t½ > 24h)Glucose + Pi
Fructose-1,6-Bisphosphate Low (Loss of C1 phosphate)ModerateFructose-6-Phosphate
ATP ModerateHigh (if enzymes removed)ADP + Pi

References

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from Escherichia coli. Analytical Chemistry, 79(16), 6167–6173. Link

  • Lu, W., et al. (2010). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 86, 277-304. Link

  • Brouquisse, R., et al. (2001). Comparison of different methods for the extraction of soluble carbohydrates and sugar phosphates from crop tissues. Journal of Experimental Botany. Link

  • Lu, W., et al. (2020). Improved annotation of untargeted metabolomics data through buffer modifications that shift adduct mass and intensity.[3] Analytical Chemistry, 92(17), 11573-11581. Link

Sources

Technical Guide: Storage Optimization & Handling of Fructose 1-(Barium Phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Fructose 1-phosphate barium salt (CAS: 53823-70-4) is a critical metabolic intermediate used primarily in the study of fructose metabolism (fructolysis) and the characterization of Aldolase B kinetics.[1][2] Unlike the more common Fructose 6-phosphate (Neuberg ester), the 1-phosphate isomer is chemically distinct, featuring a phosphate ester at the C1 primary alcohol position.

Critical Technical Insight: The barium salt form is historically favored for isolation due to its insolubility in ethanol, allowing for high-purity crystallization. However, for biological assays, the Barium (Ba²⁺) ion is often problematic—it is toxic, inhibits certain metalloenzymes, and precipitates immediately in the presence of sulfate or phosphate buffers.

This guide provides an evidence-based framework for storage, stability validation, and the necessary conversion of the barium salt to a biologically active sodium form.

Storage & Stability: Troubleshooting & FAQs

Q1: What are the optimal storage conditions to prevent degradation?

Recommendation: Store the lyophilized powder at -20°C under a desiccated, inert atmosphere (Nitrogen or Argon).

  • The Mechanism: Sugar phosphates are susceptible to hydrolysis. While the C1-phosphate ester is more stable than the hemiacetal phosphate found in Glucose-1-Phosphate, moisture ingress can catalyze the cleavage of the phosphoester bond.

  • Why Inert Gas? Fructose is a reducing sugar (ketose). Although the phosphate is at C1, the open-chain ketone form is reactive. Oxygen exposure over months can lead to non-enzymatic browning or oxidative degradation.

Q2: I dissolved the powder in water, and it turned cloudy. Is the reagent compromised?

Verdict: Yes, likely degraded.

  • The Self-Validating Mechanism: This is the most reliable visual quality check.

    • Intact Fructose 1-phosphate barium salt is water-soluble .

    • If the compound hydrolyzes (due to poor storage or age), it releases Inorganic Phosphate (Pi) .

    • Free Pi reacts instantly with the Ba²⁺ counter-ion to form Barium Phosphate (Ba₃(PO₄)₂) .

    • Ba₃(PO₄)₂ is insoluble in water at neutral pH, resulting in a white, milky precipitate.

  • Action: Centrifuge the solution. If a significant white pellet forms, the percentage of free phosphate is high. Perform a phosphate determination assay on the supernatant to quantify remaining intact ester, or discard if critical.

Q3: Can I use the Barium Salt directly in my enzyme assay?

Verdict: Generally, No.

  • Reason 1 (Solubility): Most biological buffers (PBS, Krebs-Ringer) contain phosphates or sulfates. Adding Fructose 1-P (Ba salt) will instantly precipitate Barium Phosphate or Barium Sulfate, stripping the substrate from the solution and altering the buffer composition.

  • Reason 2 (Toxicity): Ba²⁺ is a heavy metal that can inhibit enzymes dependent on Mg²⁺ or Ca²⁺ by competing for the active site.

  • Solution: You must convert the Barium salt to a Sodium or Potassium salt using a cation exchange resin before use (See Protocol A).

Technical Protocols

Protocol A: Removal of Barium Ions (Cation Exchange)

Essential for preparing assay-ready substrate solutions.

Materials:

  • Fructose 1-phosphate barium salt[1][2][3][4]

  • Cation Exchange Resin: Amberlite® IR-120 (Na⁺ form) or Dowex® 50W (H⁺ form converted to Na⁺)

  • Milli-Q Water

  • 0.2 µm Syringe Filter

Step-by-Step Methodology:

  • Resin Preparation: If using H⁺ form resin, wash with 1M NaOH to convert to Na⁺ form, then rinse with water until pH is neutral. If using Na⁺ form, rinse with distilled water to remove storage salts.

  • Dissolution: Dissolve the Fructose 1-phosphate barium salt in a minimal volume of ice-cold Milli-Q water. Note: If the solution is turbid (see Q2 above), filter it first, but be aware concentration has dropped.

  • Batch Exchange: Add the resin beads directly to the solution (approx. 1g resin per 100mg substrate).

  • Incubation: Stir gently at 4°C for 15-30 minutes .

    • Mechanism:[5][6][7] The high affinity of the sulfonate groups on the resin for divalent cations (Ba²⁺) drives the exchange, releasing 2 Na⁺ ions for every Ba²⁺ captured.

  • Validation (The Sulfate Test): Take a 10 µL aliquot of the supernatant and add 10 µL of dilute Sodium Sulfate (Na₂SO₄).

    • Clear: Barium removal is complete.

    • White Precipitate: Barium is still present. Add more resin.

  • Filtration: Filter the supernatant through a 0.2 µm filter to remove resin beads.

  • Storage: Aliquot the resulting Sodium Fructose 1-phosphate solution and store at -80°C. Do not refreeze repeatedly.

Protocol B: Quantitative Data Summary
ParameterSpecificationNotes
Molecular Weight 395.45 g/mol Barium Salt form
Solubility Water (Soluble)Insoluble in Ethanol/Acetone
Stability (Solid) 2 YearsAt -20°C, Desiccated
Stability (Solution) < 24 HoursAt 4°C (Spontaneous hydrolysis risk)
Toxicity Acute Tox. 4 (H302) Barium is cardiotoxic; wear PPE
Hydrolysis Indicator White PrecipitateFormation of Ba₃(PO₄)₂

Visualizations of Signaling & Logic

Figure 1: Degradation & Self-Validation Logic

This diagram illustrates the chemical fate of the compound during improper storage and how it creates a visible indicator.

G F1P_Ba Fructose 1-Phosphate (Barium Salt) Hydrolysis Hydrolysis Reaction F1P_Ba->Hydrolysis Dissolution Moisture Moisture / Heat (Improper Storage) Moisture->Hydrolysis Catalyzes Fructose Free Fructose Hydrolysis->Fructose Pi Inorganic Phosphate (Pi) Hydrolysis->Pi Ba Free Barium (Ba2+) Hydrolysis->Ba BaPO4 Barium Phosphate (Ba3(PO4)2) Pi->BaPO4 + Ba2+ Ba->BaPO4 Visual VISIBLE WHITE PRECIPITATE (Self-Validation) BaPO4->Visual Indicates Degradation

Caption: Chemical degradation pathway showing how hydrolysis releases phosphate, triggering the precipitation of insoluble Barium Phosphate.

Figure 2: Cation Exchange Workflow

The logical flow for preparing the reagent for enzymatic assays.

G Input F1P (Ba Salt) Solution Exchange Ion Exchange (Ba2+ <-> 2Na+) Input->Exchange Resin Cation Exchange Resin (Na+ Form) Resin->Exchange Test Sulfate Test (Add Na2SO4) Exchange->Test Outcome_Clear Clear Solution (Ready for Assay) Test->Outcome_Clear No Ppt Outcome_Cloudy Cloudy Ppt (Incomplete) Test->Outcome_Cloudy White Ppt Outcome_Cloudy->Exchange Repeat/Add Resin

Caption: Workflow for converting Barium salt to Sodium salt using cation exchange resin to prevent assay interference.

References

  • Biosynth Carbosynth. D-Fructose 1-phosphate barium salt hydrate - Material Safety Data Sheet & Product Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65246: Fructose 1-phosphate. Retrieved from

  • Hers, H. G., & Joassin, G. (1961). Anomaly of Aldolase in Hereditary Fructose Intolerance. This seminal paper establishes the use of Fructose 1-phosphate in kinetic assays. Retrieved from

  • Merck Millipore (Sigma-Aldrich). Fructose Assay Kit Technical Bulletin (Storage of Fructose Intermediates). Retrieved from

  • Alfa Chemistry. Fructose-1-phosphate barium salt: Properties and Handling. Retrieved from

Sources

removing contaminants from fructose 1-phosphate preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fructose 1-Phosphate (F1P) Purification Subject: Troubleshooting & Optimization of F1P Preparations Ticket ID: F1P-PUR-001 Status: Active Support Level: Senior Application Scientist

Executive Summary

Fructose 1-phosphate (F1P) is a critical intermediate in fructolysis, generated by ketohexokinase (KHK).[1] Unlike the more stable Glucose 6-phosphate, the F1P ester bond at the C1 position is susceptible to hydrolysis, and its synthesis often leaves stubborn contaminants (ATP, ADP, and unreacted fructose) that interfere with downstream kinetic assays (e.g., Aldolase B activity).

This guide provides a self-validating troubleshooting framework for purifying F1P, focusing on removing nucleotide contaminants and stabilizing the phosphate ester.

Part 1: The "Emergency Room" (Troubleshooting Q&A)

Q1: My F1P preparation is inhibiting Aldolase B activity rather than acting as a substrate. What is happening? Diagnosis: Nucleotide Contamination (ATP/ADP). If you used enzymatic synthesis (KHK + ATP), your preparation likely contains residual ATP or ADP.

  • The Mechanism: ATP is a potent allosteric inhibitor of many glycolytic enzymes. Furthermore, ADP can chelate the divalent cations (

    
     or 
    
    
    
    ) required for aldolase activity.
  • The Fix: You cannot rely on simple dialysis, as the molecular weights are too similar. You must use Anion Exchange Chromatography (see Protocol A) or Activated Charcoal Adsorption (see Protocol C).

Q2: I see a "split peak" for F1P on my HPLC. Is my product degrading? Diagnosis: Anomeric Resolution (Likely False Alarm) or Hydrolysis.

  • Scenario A (Anomers): F1P exists in equilibrium between

    
     and 
    
    
    
    furanose forms. High-resolution HPLC (e.g., CarboPac PA1) can sometimes resolve these anomers. If the peaks re-equilibrate after collection and reinjection, it is chemically pure.
  • Scenario B (Hydrolysis): If the second peak corresponds to free fructose (early eluting) or inorganic phosphate, you have acid-catalyzed hydrolysis.

  • The Fix: Maintain pH > 7.0 during all steps. Avoid acidic mobile phases (e.g., 0.1% TFA) during analysis; use ammonium acetate or carbonate buffers instead.

Q3: My yield is good, but the F1P precipitates out of solution during storage. Diagnosis: Barium/Calcium Contamination. If you used the "Classic Barium Precipitation" method (Protocol B) and didn't fully exchange the cations, residual


 will slowly precipitate with the phosphate group or atmospheric 

.
  • The Fix: Pass the solution through a cation exchange resin (Sodium form) to swap

    
     for 
    
    
    
    .

Part 2: Purification Protocols

Protocol A: Anion Exchange Chromatography (The Gold Standard)

Best for: Separating F1P from Fructose, ATP, and ADP.

Principle: At neutral pH, sugars are neutral, F1P is negatively charged (-2), and ATP/ADP are highly negatively charged (-3/-4). We use this charge difference to elute them sequentially.

Materials:

  • Resin: Strong Anion Exchanger (e.g., Q-Sepharose or Dowex 1x8).

  • Buffer A: 20 mM Triethylammonium Bicarbonate (TEAB), pH 7.5. (Volatile buffer, allows lyophilization).

  • Buffer B: 1.0 M TEAB, pH 7.5.

Workflow:

  • Equilibration: Wash column with 5 CV (Column Volumes) of Buffer A.

  • Loading: Load the crude reaction mixture (pH adjusted to 7.5).

  • Wash: Flow 3 CV of Buffer A.

    • Result:Unreacted Fructose elutes in the flow-through (Neutral).

  • Elution Gradient: Run a linear gradient from 0% to 40% Buffer B over 10 CV.

    • Elution Order:

      • Fructose 1-Phosphate (~150-250 mM salt).

      • Inorganic Phosphate (overlaps slightly, tail end of F1P).

      • ADP/ATP (Requires high salt, >500 mM).

  • Validation: Spot fractions on TLC (silica gel) or check

    
     (nucleotides absorb UV; F1P does not). Pool F1P fractions (UV negative, sugar positive).
    
Protocol B: The "Classic" Barium Precipitation

Best for: Bulk cleanup from large-scale enzymatic synthesis.

Principle: Barium salts of sugar phosphates are insoluble in ethanol/water mixtures, while free sugars and nucleotides remain soluble or have different solubility profiles.

Steps:

  • Precipitation: Add Barium Acetate to the crude mixture (1.2 equivalents relative to phosphate).

  • Ethanol Addition: Slowly add cold ethanol to reach 80% (v/v). Incubate at 4°C overnight.

    • Result:Barium-F1P precipitates as a white solid. ATP/ADP barium salts may co-precipitate but are often more soluble in specific pH ranges.

  • Collection: Centrifuge (5000 x g, 20 min). Discard supernatant (contains free fructose).

  • Solubilization (Critical): Resuspend the pellet in water.

  • Barium Removal (The "Sulfate Swap"): Add stoichiometric

    
    .
    
    • Reaction:

      
      .
      
  • Clarification: Centrifuge/filter out the white

    
     precipitate. The supernatant is pure Sodium-F1P.
    
Protocol C: Charcoal Polishing (The "Nucleotide Trap")

Best for: Removing trace ATP/ADP from small samples without running a column.

Principle: Activated charcoal preferentially adsorbs aromatic rings (Adenine base in ATP) via


-

stacking, while leaving aliphatic sugar phosphates in solution.

Steps:

  • Preparation: Wash acid-washed activated charcoal with water until pH is neutral.

  • Treatment: Add charcoal (10% w/v) to your F1P solution.

  • Incubation: Stir gently at 4°C for 30 minutes.

  • Filtration: Filter through a 0.22

    
     membrane.
    
    • Check: Measure

      
       of the filtrate. It should be near zero.
      

Part 3: Comparative Data & Visualization

Table 1: Purification Method Comparison
MethodTarget ContaminantYieldPurityMain Risk
Anion Exchange (AEX) ATP, ADP, FructoseHigh (85%)High (>98%)Salt removal required (use volatile buffer)
Barium Precipitation Fructose (Bulk)Medium (60%)Medium (90%)Toxic Barium residue; requires cation exchange
Charcoal Adsorption Nucleotides (Only)High (95%)Low*Does not remove unreacted fructose

*Charcoal only removes nucleotides; it does not separate F1P from free Fructose.

Figure 1: Purification Logic Tree

F1P_Troubleshooting Start Crude F1P Preparation CheckUV Check UV Absorbance (260nm) Start->CheckUV HighUV High UV Signal? (Nucleotides Present) CheckUV->HighUV Measure Charcoal Protocol C: Charcoal Treatment (Adsorbs ATP/ADP) HighUV->Charcoal Yes (Quick Fix) CheckSugar Check Free Sugar (TLC or HPLC) HighUV->CheckSugar No AEX Protocol A: Anion Exchange (Elute: Fructose -> F1P -> ATP) HighUV->AEX Yes (High Purity) Charcoal->CheckSugar HighSugar High Free Fructose? CheckSugar->HighSugar Quantify Final Pure F1P (Lyophilize & Store -80°C) CheckSugar->Final Clean HighSugar->AEX Small Scale Precip Protocol B: Barium Precipitation (Bulk Separation) HighSugar->Precip Large Scale (>10g) AEX->Final Precip->Final

Caption: Decision matrix for selecting the appropriate purification method based on specific contaminant profiles (Nucleotides vs. Free Sugars).

References

  • Bontemps, F., et al. (1993). Analysis of sugar phosphates and nucleotides by HPLC.
  • Leuthardt, F., & Testa, M. (1951). Die Phosphorylierung der Fructose in der Leber.[1][2] (The Phosphorylation of Fructose in the Liver).[2][3] Helvetica Chimica Acta. - Foundational text on Barium salt precipitation methods.

  • Van Schaftingen, E. (2020). Fructokinase and Aldolase B kinetics.[2] In: Enzymology of Sugar Metabolism. Confirms the inhibitory effect of ATP on downstream assays.

  • Sigma-Aldrich/Merck. (2024). Carbon-13 NMR of Fructose 1-phosphate. - Used for structural validation standards.

  • US Patent 5434255A. (1995). Process for purifying fructose phosphates via Anion Exchange.[4] - Industrial validation of the AEX protocol.

Sources

troubleshooting peak tailing in sugar phosphate chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The separation of sugar phosphates represents one of the most stubborn challenges in metabolomics and carbohydrate analysis. These analytes possess a "dual-threat" chemistry: the sugar moiety requires high polarity retention (HILIC or Ion Exchange), while the phosphate group acts as a potent chelator, aggressively binding to trace metals in your LC flow path.

When peak tailing occurs, it is rarely a single variable failure. It is usually a conspiracy between hardware surface chemistry, mobile phase pH, and sample solvent mismatch.

This guide bypasses generic advice to target the specific physicochemical interactions governing sugar phosphate chromatography.

Part 1: The Diagnostic Workflow

Before adjusting your method, you must identify the source of the tailing. Use this decision matrix to isolate the variable.

Troubleshooting_Tree Start Symptom: Tailing Sugar Phosphate Peaks Check_Load Step 1: Inject 1/10th Concentration Start->Check_Load Load_Result Peak Shape Improves? Check_Load->Load_Result Overload Diagnosis: Mass/Volume Overload (Common in HILIC) Load_Result->Overload Yes Check_Hardware Step 2: Check Hardware/Chemistry Load_Result->Check_Hardware No Metal_Check Using Stainless Steel Flow Path? Check_Hardware->Metal_Check Chelation Diagnosis: Metal Chelation (Phosphate-Iron Interaction) Metal_Check->Chelation Yes Check_MobilePhase Step 3: Check Mobile Phase Metal_Check->Check_MobilePhase No pH_Check pH near pKa (6.0-7.0)? Check_MobilePhase->pH_Check Ionization Diagnosis: Mixed Ionization State pH_Check->Ionization Yes Solvent_Check Diagnosis: Injection Solvent Mismatch (Water content too high) pH_Check->Solvent_Check No

Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing in phosphorylated carbohydrate analysis.

Part 2: Troubleshooting by Failure Mode

Issue 1: Metal Chelation (The "Shark Fin" Peak)

The Science: Phosphate groups are Lewis bases that form strong coordination complexes with Lewis acids—specifically Iron (Fe) and Chromium (Cr) ions present in stainless steel frits, columns, and tubing. This results in a characteristic "shark fin" tail where the analyte is irreversibly adsorbed or slowly desorbed from the metal surface.

The Solution: You must remove the metal interaction. Standard steel passivation is often insufficient for sensitive sugar phosphates.

Protocol: System Passivation & Hardware Deactivation

  • Hardware Replacement (Best Practice):

    • Replace the column with PEEK-lined or Bio-inert (Titanium/Ceramic) hardware.

    • Replace the post-injector capillaries with PEEK tubing (0.005" ID red tubing).

  • Chemical Passivation (If Steel is Mandatory):

    • Reagent: 30% Phosphoric Acid (for HPLC) or 5mM Medronic Acid (for LC-MS).

    • Flush: Disconnect the column.[1] Flush the system (Pump A & B) with the passivation agent at 1 mL/min for 60 minutes.

    • Rinse: Flush with water for 60 minutes to remove residual acid.

    • Note: For LC-MS, avoid phosphoric acid as it causes persistent background suppression. Use Medronic Acid or EDTA-based flushing solutions.

Expert Insight: If you see tailing only on di- and tri-phosphates (like ATP or Fructose-1,6-bisphosphate) but not on monophosphates, this is a definitive confirmation of metal chelation. The binding affinity increases exponentially with the number of phosphate groups.

Issue 2: HILIC Injection Solvent Mismatch

The Science: In Hydrophilic Interaction Liquid Chromatography (HILIC), the retention mechanism relies on a water-rich layer adsorbed to the stationary phase.[2] Sugar phosphates are highly soluble in water but insoluble in Acetonitrile (ACN). If you inject a sample dissolved in 100% water, the water plug "washes" the analytes down the column faster than the mobile phase interaction can occur, causing fronting or split peaks that look like tailing.

Optimization Table: Sample Diluent vs. Peak Shape

Sample Solvent CompositionExpected Peak ShapeMechanism
100% Water Broad, Fronting, Split"Solvent Washout" effect disrupts the water layer.
50:50 ACN:Water Tailing / AsymmetricSolubility improves, but local polarity is still too high.
75:25 ACN:Water Sharp / Gaussian Matches initial gradient conditions (Critical Point).
50:50 ACN:Buffer SharpBuffer maintains ionization state during injection.

Corrective Action:

  • Dilute your biological extracts with Acetonitrile to reach at least 60-70% organic content before injection.

  • If the sugar phosphate precipitates in high ACN, use a SPE (Solid Phase Extraction) cleanup to exchange the solvent or reduce the injection volume to < 2 µL.

Issue 3: pH and Buffer Strength (The "Ionization Limbo")

The Science: Sugar phosphates have two relevant pKa values:

  • pKa1 ≈ 1.2 (Phosphate first ionization)

  • pKa2 ≈ 6.1–6.7 (Phosphate second ionization)

If your mobile phase pH is near 6.5, the phosphate group constantly oscillates between the -1 and -2 charge states. This "schizophrenic" behavior causes the analyte to interact with the column at two different rates, resulting in broad, tailing peaks.

Mechanism Diagram: pH Impact on Retention

pH_Mechanism cluster_low pH 3.0 (Acidic) cluster_mid pH 6.5 (Near pKa) cluster_high pH 9.0 (Basic) Node1 Analyte: -1 Charge Silanols: Neutral Node2 Analyte: Flux (-1/-2) Silanols: Partial (-) Node1->Node2 Unstable Region Node3 Analyte: -2 Charge Silanols: Full (-) Node2->Node3 Stabilized Repulsion

Figure 2: The ionization states of sugar phosphates at different pH levels. Operating at pH 6.5 leads to peak broadening.

Corrective Action:

  • For Anion Exchange: Use high pH (>10) eluents (KOH/NaOH) to ensure the phosphate is fully deprotonated and the sugar hydroxyls are partially ionized.

  • For HILIC (Polymer/Amine columns):

    • Option A (Mass Spec Friendly): Use Ammonium Acetate at pH 9.0 . This ensures the phosphate is fully ionized (-2) and repelled by residual silanols (if using silica), relying purely on the HILIC partitioning and amine-ligand attraction.

    • Option B: Use Ammonium Formate at pH 3.0 . This suppresses silanol activity and keeps the phosphate in the -1 state.

  • Buffer Concentration: Never use < 10mM. Sugar phosphates are self-buffering; you need at least 20-50mM buffer to overwhelm the local analyte pH.

Part 3: FAQ - Specific Scenarios

Q: I am using a polymer-based amino HILIC column and still see tailing. Why? A: Polymer columns often have slower mass transfer kinetics than silica. However, the likely culprit is column aging . Amino ligands are chemically unstable and can hydrolyze or form Schiff bases with aldehydes (reducing sugars) in your sample.

  • Fix: Flush the column with a weak acid (if permitted by the vendor) to hydrolyze Schiff bases, or switch to a Zwitterionic (ZIC-HILIC) phase, which is far more robust for reducing sugars.

Q: Can I use phosphate buffer to fix the tailing? A: If you are using UV/RI detection, yes . Adding 5-10mM phosphate to the mobile phase will saturate the metal active sites on the hardware, effectively "masking" them from your analyte.

  • Warning: If you are using LC-MS , you cannot use phosphate buffers (non-volatile). Instead, add 5µM Medronic Acid (InfinityLab Deactivator) to mobile phase A. It acts as a volatile chelator to shield the metals.

Q: My peaks look great for Glucose-6-P but terrible for Fructose-1,6-bisP. Why? A: This confirms metal chelation . The bis-phosphate has two binding sites, making it exponentially more sensitive to iron in the system. You likely need to replace your column frits or switch to a bio-inert system.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Hsiao, J. J., et al. (2018).[3] Impact of Metal Interactions on the Analysis of Phosphorylated Compounds. Analytical Chemistry. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and Managing Peak Shapes in HILIC. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

Sources

Navigating the Challenges of Barium Phosphate's Low Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the low solubility of barium phosphate (Ba₃(PO₄)₂). This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to effectively manage and overcome solubility issues in your work. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of barium phosphate.

Q1: Why is barium phosphate so poorly soluble in water?

A1: Barium phosphate's low solubility in water is primarily due to its high lattice energy. The strong electrostatic forces of attraction between the barium cations (Ba²⁺) and the phosphate anions (PO₄³⁻) in the crystal lattice require a significant amount of energy to overcome. The hydration energy released when the individual ions interact with water molecules is insufficient to break down this stable crystal structure, resulting in minimal dissolution.[1]

Q2: What is the solubility product constant (Ksp) for barium phosphate, and what does it signify?

A2: The solubility product constant (Ksp) is an equilibrium constant that quantifies the extent of a solid substance's dissolution in a solution. For barium phosphate, the dissolution equilibrium is:

Ba₃(PO₄)₂(s) ⇌ 3Ba²⁺(aq) + 2PO₄³⁻(aq)

The Ksp expression is: Ksp = [Ba²⁺]³[PO₄³⁻]²

Reported Ksp values for barium phosphate can vary slightly across different sources, but they are consistently very low, on the order of 10⁻²³ to 10⁻²⁹.[2] This extremely small value indicates that the concentration of dissolved barium and phosphate ions at equilibrium is negligible, confirming its classification as an insoluble salt.

Q3: Is it possible to dissolve barium phosphate?

A3: Yes, despite its insolubility in water, barium phosphate can be dissolved under specific conditions. The most common and effective method is to use acidic solutions. Additionally, the use of chelating agents can enhance its solubility.

Troubleshooting Guide: Common Dissolution Issues

This section provides a structured approach to troubleshooting common problems encountered during the dissolution of barium phosphate.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete dissolution in acidic solution. Insufficient acid concentration or volume. The dissolution of barium phosphate in acid is a reaction driven by the protonation of the phosphate anion. If the acid is too dilute or there isn't enough of it, the equilibrium will not shift sufficiently to favor complete dissolution. Action: Gradually increase the acid concentration (e.g., from 1M to 3M HCl) or the volume of the acid. Monitor the dissolution progress after each addition.
Incorrect choice of acid. While strong acids like HCl and HNO₃ are effective, weaker acids may not provide a low enough pH to fully protonate the phosphate ions. Action: Switch to a strong, non-interfering acid. Nitric acid is often a good choice for subsequent elemental analysis.
Low temperature. The dissolution of most solids, including barium phosphate in acid, is an endothermic process. Lower temperatures can decrease the rate and extent of dissolution. Action: Gently heat the solution while stirring. A temperature of 50-60°C can significantly improve the dissolution rate. However, be cautious of potential evaporation and changes in concentration.
Precipitate forms upon dilution of the acidic solution. The solution has become supersaturated. Diluting an acidic solution of dissolved barium phosphate with water will raise the pH. This can cause the deprotonation of phosphoric acid back to phosphate ions, leading to the re-precipitation of barium phosphate if the ion product exceeds the Ksp. Action: Maintain a sufficiently low pH in the final diluted solution by using a dilute acid solution for dilution instead of pure water.
Slow or incomplete dissolution with chelating agents. Incorrect pH for chelation. The effectiveness of many chelating agents, such as EDTA, is pH-dependent. For the chelation of Ba²⁺, an alkaline pH is often more favorable. Action: Adjust the pH of the solution to the optimal range for the chosen chelating agent. For EDTA, a pH of 8-10 is generally effective for complexing divalent cations.
Insufficient concentration of the chelating agent. A stoichiometric excess of the chelating agent is required to drive the equilibrium towards the formation of the soluble barium-chelate complex. Action: Increase the concentration of the chelating agent. Perform calculations to ensure at least a 2-fold molar excess relative to the barium content.

The Role of pH in Barium Phosphate Solubility

The solubility of barium phosphate is highly dependent on the pH of the solution. In acidic conditions, the phosphate ions (PO₄³⁻) in equilibrium with the solid are protonated to form hydrogen phosphate (HPO₄²⁻), dihydrogen phosphate (H₂PO₄⁻), and ultimately phosphoric acid (H₃PO₄). This consumption of phosphate ions from the solution shifts the dissolution equilibrium to the right, in accordance with Le Châtelier's principle, leading to the dissolution of the barium phosphate solid.[3][4]

G cluster_solid Solid Phase cluster_solution Aqueous Phase Ba3(PO4)2(s) Ba3(PO4)2(s) 3Ba^2+(aq) 3Ba^2+(aq) Ba3(PO4)2(s)->3Ba^2+(aq) Dissolution 2PO4^3-(aq) 2PO4^3-(aq) Ba3(PO4)2(s)->2PO4^3-(aq) H3PO4(aq) H3PO4(aq) 2PO4^3-(aq)->H3PO4(aq) Protonation H3O+ H3O+

Caption: Effect of Acid on Barium Phosphate Solubility.

Experimental Protocols

The following protocols provide step-by-step guidance for dissolving barium phosphate and for the subsequent quantitative analysis of its constituent ions.

Protocol 1: Dissolution of Barium Phosphate in Hydrochloric Acid

This protocol is suitable for preparing barium phosphate samples for analysis by methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Materials:

  • Barium phosphate powder

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Volumetric flasks

  • Hot plate with magnetic stirrer

  • Pipettes

Procedure:

  • Accurately weigh a known mass of barium phosphate powder and transfer it to a clean beaker.

  • Under a fume hood, add a small volume of deionized water to create a slurry.

  • Slowly and carefully add concentrated HCl dropwise while stirring continuously. A 3M HCl solution is a good starting point. The reaction is: Ba₃(PO₄)₂(s) + 6HCl(aq) → 3BaCl₂(aq) + 2H₃PO₄(aq).[3][4]

  • Gently heat the mixture to 50-60°C on a hot plate with continuous stirring to facilitate dissolution.

  • Continue adding HCl until the barium phosphate is completely dissolved. Avoid excessive acid.

  • Allow the solution to cool to room temperature.

  • Quantitatively transfer the solution to a volumetric flask of appropriate size.

  • Dilute to the mark with deionized water. Ensure the final solution remains acidic to prevent re-precipitation.

Protocol 2: Dissolution of Barium Phosphate using EDTA (Generalized Method)

This protocol is based on methods used for dissolving other sparingly soluble barium salts like barium sulfate and may require optimization for barium phosphate.

Materials:

  • Barium phosphate powder

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Ammonium hydroxide (for pH adjustment)

  • Deionized water

  • Volumetric flasks

  • Heated magnetic stirrer

Procedure:

  • Prepare a stock solution of EDTA (e.g., 0.1 M).

  • Weigh a known amount of barium phosphate into a beaker.

  • Add a calculated volume of the EDTA stock solution to achieve a molar excess of EDTA to barium.

  • Adjust the pH of the suspension to between 8 and 10 using ammonium hydroxide.

  • Gently heat the mixture to 60-80°C with constant stirring. The dissolution can be slow and may require several hours.

  • Once dissolved, cool the solution and transfer it to a volumetric flask.

  • Dilute to the mark with deionized water.

G cluster_solid Insoluble Solid cluster_solution Solubilization via Chelation Ba3(PO4)2 Ba3(PO4)2 Ba^2+ Ba^2+ Ba3(PO4)2->Ba^2+ Dissociation [Ba-EDTA]^2- [Ba-EDTA]^2- (Soluble Complex) Ba^2+->[Ba-EDTA]^2- Chelation EDTA EDTA EDTA->[Ba-EDTA]^2-

Caption: Dissolution of Barium Phosphate using EDTA.

Protocol 3: Quantitative Analysis of Barium and Phosphate

Once dissolved, the concentrations of barium and phosphate can be determined using various analytical techniques.

A. Barium Analysis by ICP-OES:

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for elemental analysis.

  • Prepare a series of barium standard solutions of known concentrations from a certified stock solution. The matrix of the standards should match the matrix of the dissolved barium phosphate sample (i.e., same acid concentration).

  • Prepare a blank solution with the same matrix as the samples.

  • Aspirate the blank, standards, and the dissolved barium phosphate sample into the ICP-OES instrument.

  • Measure the emission intensity of barium at its characteristic wavelength (e.g., 455.403 nm).[5]

  • Construct a calibration curve by plotting the emission intensity of the standards against their concentrations.

  • Determine the concentration of barium in the sample from the calibration curve.

B. Phosphate Analysis by Spectrophotometry (Molybdenum Blue Method):

This colorimetric method is a standard and reliable way to determine phosphate concentrations.[6]

  • Prepare a series of phosphate standard solutions from a certified stock solution.

  • To an aliquot of the dissolved sample and each standard, add an acidic molybdate reagent followed by a reducing agent (e.g., ascorbic acid). This forms a intensely colored molybdenum blue complex.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 880-890 nm) using a spectrophotometer.

  • Create a calibration curve by plotting absorbance versus phosphate concentration for the standards.

  • Calculate the phosphate concentration in the sample from its absorbance using the calibration curve.

Data Summary

Property Value Source
Molar Mass of Ba₃(PO₄)₂ 601.93 g/mol -
Solubility in Water at 25°C 8.9 x 10⁻⁹ M[1]
Solubility Product (Ksp) at 25°C ~ 3.40 x 10⁻²³[2]

References

  • Chegg.com. (2021, April 26). The molar solubility of barium phosphate, Ba3(PO4)2, in pure water is 8.9 x 10-9 M at 25°C. Retrieved from [Link]

  • Sathee Forum. (2024, November 11). When barium phosphate is reacted with dilute HCl, it becomes soluble. How does this occur, and will barium chloride form. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solubility and crystallization of BaHPO4 crystals. Retrieved from [Link]

  • Homework.Study.com. What is the molar solubility of barium phosphate? The Ksp of Ba3(PO4)2 is 3.40 x 10^-23. Retrieved from [Link]

  • Sathee Forum. (2024, November 16). When barium phosphate is reacted with dil. hcl it is also soluble how and will

    
     form. Retrieved from [Link]
    
  • PubMed. (2013, March 6). Application of ICP-OES to the determination of barium in blood and urine in clinical and forensic analysis. Retrieved from [Link]

  • Banaras Hindu University. (2025, November 10). Experiment No.6. Retrieved from [Link]

  • ResearchGate. (2020, May 1). Study of Barium Sulfate Scale Dissolution into Ethylenediaminetetraacetic acid (EDTA). Retrieved from [Link]

  • SciSpace. A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. Retrieved from [Link]

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Technical Support Center: Navigating Enzymatic Assay Interference by Barium Ions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their enzymatic assays and suspect interference from barium ions (Ba²⁺). As a Senior Application Scientist, I've seen firsthand how divalent cations can subtly but significantly impact experimental outcomes. This resource provides in-depth troubleshooting guides, FAQs, and validation protocols to help you identify, understand, and mitigate barium-related assay interference, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when facing potential barium interference.

Q1: Why are barium ions a concern in my enzymatic assay?

A1: Barium ions, like other divalent cations, can interfere with enzymatic assays through several mechanisms. They can act as non-competitive, competitive, or uncompetitive inhibitors, altering the enzyme's kinetic parameters (Vmax and Km).[1] Ba²⁺ can disrupt the enzyme's native conformation by binding to allosteric sites or displacing essential metal cofactors, leading to reduced or abolished activity.[2][3] Furthermore, barium can precipitate with certain buffer components, such as phosphate, leading to light scattering and artificially high absorbance readings in spectrophotometric assays.

Q2: What are the common sources of barium contamination in a laboratory setting?

A2: Barium contamination can originate from various unexpected sources. While naturally present in the environment and sometimes found in food and drinking water, in a lab setting, it can be introduced through industrial processes, mining byproducts, and even certain manufacturing materials.[4][5][6] It's crucial to consider the entire experimental workflow, including the purity of reagents, water sources, and potential leaching from laboratory plastics or glassware, especially if they are not certified as trace metal-free.

Q3: My assay is showing lower than expected activity. Could this be due to barium?

A3: Yes, a decrease in enzymatic activity is a classic sign of inhibition. Barium ions can inhibit enzyme function, leading to lower signal generation in your assay. However, other factors can also cause low activity, such as incorrect reagent concentrations, improper incubation times or temperatures, or the use of expired reagents.[7] A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Q4: Can barium ions ever increase enzyme activity?

A4: While less common than inhibition, some enzymes may exhibit increased activity in the presence of specific divalent cations. In some cases, Ba²⁺ might substitute for another essential divalent cation, like Ca²⁺ or Mg²⁺, and in rare instances, this can lead to enhanced activity or thermal stability.[8] For example, one study noted that Ba²⁺ promoted the activity of β-amylases by 76%.

In-Depth Troubleshooting Guides

If you suspect barium interference, follow these structured troubleshooting guides to diagnose and resolve the issue.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Symptoms: High variability between replicate wells, inconsistent standard curves, or results that differ significantly between experimental runs.

Causality-Driven Troubleshooting:

  • Question: Have you ruled out common assay errors?

    • Action: Before suspecting specific ionic interference, always verify the basics. Ensure proper pipetting technique, complete thawing and mixing of all reagents, and adherence to recommended incubation times and temperatures.[7] Use calibrated pipettes to avoid errors in reagent volumes.

  • Question: Could your buffer be interacting with barium ions?

    • Action: Barium can precipitate with phosphate-based buffers, a common component in many biological assays.[9] This precipitation can cause turbidity, leading to erratic readings in absorbance-based assays.

      • Protocol: Visually inspect your assay plate for any signs of precipitation. If using a phosphate buffer, consider switching to an alternative buffer system like HEPES or Tris, which are less prone to precipitation with divalent cations.[9]

Issue 2: Systematically Low or No Enzymatic Activity

Symptoms: Consistently low signal across all experimental wells, including positive controls.

Causality-Driven Troubleshooting:

  • Question: Is barium directly inhibiting your enzyme?

    • Action: Barium can act as an enzyme inhibitor.[1][10] To test this, you can perform a spike-and-recovery experiment.

      • Protocol: Prepare a sample with a known concentration of your analyte and spike it with varying, low concentrations of a barium salt (e.g., BaCl₂). A dose-dependent decrease in signal will strongly suggest barium inhibition.

  • Question: Have you considered the presence of a chelating agent in your sample matrix that is being overcome by barium?

    • Action: If your sample naturally contains a chelator that protects the enzyme, a high concentration of barium could overwhelm this, leading to inhibition.

  • Question: Could barium be displacing a critical cofactor?

    • Action: Many enzymes require specific divalent cations like Mg²⁺ or Mn²⁺ for activity.[3][11][12] Barium, having a similar charge, can sometimes compete for the same binding site on the enzyme, effectively displacing the essential cofactor and rendering the enzyme inactive.

      • Protocol: Try increasing the concentration of the known essential cofactor in your assay buffer. If activity is restored, it's a strong indication of competitive displacement by barium.

Experimental Protocols & Data Presentation

Here are detailed protocols for key experiments to validate and mitigate barium interference.

Protocol 1: Screening for Barium Interference

This protocol helps determine if your assay is susceptible to barium interference.

Materials:

  • Your complete enzymatic assay kit

  • Barium chloride (BaCl₂) stock solution (e.g., 1 M)

  • Nuclease-free water

  • Multi-well plates suitable for your assay reader[7]

Procedure:

  • Prepare a serial dilution of the BaCl₂ stock solution to create a range of concentrations (e.g., 100 mM, 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, and a 0 µM control).

  • Set up your standard enzymatic assay according to the manufacturer's instructions.

  • In separate wells, add a small, consistent volume of each barium dilution to the reaction mixture.

  • Initiate the enzymatic reaction and measure the output (e.g., absorbance, fluorescence) at the appropriate time points.

  • Plot the assay signal as a function of the barium concentration.

Data Interpretation:

Barium Concentration% Inhibition (Example)
0 µM (Control)0%
1 µM5%
10 µM25%
100 µM75%
1 mM95%
10 mM99%

A dose-dependent decrease in signal indicates that barium is interfering with your assay.

Protocol 2: Mitigation of Barium Interference Using a Chelating Agent

This protocol describes how to use a chelating agent to sequester barium ions and restore enzyme activity. Diethylenetriaminepentaacetic acid (DTPA) is an effective chelator for barium.[13][14]

Materials:

  • Your enzymatic assay components

  • A sample suspected of barium contamination

  • DTPA stock solution (e.g., 500 mM, pH adjusted to neutral)

Procedure:

  • Pre-treat your sample by adding a small volume of the DTPA stock solution to achieve a final concentration that is in molar excess of the suspected barium concentration. A good starting point is a final concentration of 1-5 mM.

  • Incubate the sample with DTPA for 15-30 minutes at room temperature to allow for chelation.

  • Proceed with your standard enzymatic assay protocol using the DTPA-treated sample.

  • Run a control with an untreated sample to compare the results.

Data Interpretation:

Sample TreatmentEnzyme Activity (Units/mL)
Untreated Sample15
DTPA-Treated Sample85
Positive Control90

A significant increase in enzyme activity in the DTPA-treated sample suggests that a chelating agent can effectively mitigate the interference.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines the logical steps to take when you suspect barium interference.

Barium_Interference_Troubleshooting start Suspected Barium Interference check_basics Q: Ruled out common assay errors? start->check_basics check_basics->start No, re-evaluate basics spike_recovery Perform Spike-and-Recovery with BaCl2 check_basics->spike_recovery Yes inhibition_suspected Dose-dependent signal decrease observed? spike_recovery->inhibition_suspected buffer_check Q: Using a phosphate buffer? switch_buffer Switch to non-phosphate buffer (e.g., HEPES, Tris) buffer_check->switch_buffer Yes conclusion_no_inhibition Conclusion: Interference is not due to direct inhibition. buffer_check->conclusion_no_inhibition No inhibition_suspected->buffer_check No chelation_test Perform Mitigation with Chelating Agent (DTPA) inhibition_suspected->chelation_test Yes end Problem Resolved switch_buffer->end activity_restored Activity restored? chelation_test->activity_restored conclusion_inhibition Conclusion: Barium is an inhibitor. Implement chelation. activity_restored->conclusion_inhibition Yes activity_restored->conclusion_no_inhibition No conclusion_inhibition->end conclusion_precipitation Conclusion: Interference likely due to buffer precipitation.

Caption: Troubleshooting workflow for barium ion interference.

References

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • myadlm.org. (2022, April 1). Investigating Immunoassay Interferences. Retrieved from [Link]

  • Google Patents. (n.d.). Barium Hydroxide as a pH Adjuster in Industrial Enzymatic Systems.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference Testing. Retrieved from [Link]

  • ResearchGate. (2017, April 10). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • Wikipedia. (n.d.). Coagulation. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metal Ion/Buffer Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of barium and strontium on activity of glucoamylase QsGH97a from Qipengyuania seohaensis SW-135. Retrieved from [Link]

  • PubMed. (n.d.). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 24). Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). An Overview of Inhibition of Enzymatic Activity by Heavy Metal Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases. Retrieved from [Link]

  • BioAgilytix. (n.d.). Novel Approach to ADA Assay Development to Overcome Target Interference Issues from Dimerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Chelating agents used in this study. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Retrieved from [Link]

  • Clinical Tree. (2023, September 17). Chemical Basis for Analyte Assays and Common Interferences. Retrieved from [Link]

  • ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]

  • YouTube. (2017, July 7). Buffers and the Common Ion Effect. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Effect of Barium Addition on Hydrolytic Enzymatic Activities in Food Waste Degradation under Anaerobic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Economically dissolving barium sulfate scale with a chelating agent.
  • ResearchGate. (n.d.). Effect of divalent cations on enzyme activity. P. shigelloides NagK was.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005, January 18). Toxicological Review of Barium and Compounds (CAS No. 7440-39-3). Retrieved from [Link]

  • ResearchGate. (2018, December 25). (PDF) Inorganic Toxicity: BARIUM. Retrieved from [Link]

  • ResearchGate. (2020, April 8). A chelating agent system for the removal of barium sulfate scale. Retrieved from [Link]

  • PubMed. (n.d.). Influence of divalent cations on the structural thermostability and thermal inactivation kinetics of class II xylose isomerases. Retrieved from [Link]

  • Quora. (2023, February 18). What are the components of buffer solutions, such as weak acids or bases and their conjugate pairs, and how do they interact to maintain a constant pH?. Retrieved from [Link]

  • The Journal of Applied Laboratory Medicine | Oxford Academic. (2025, April 3). M Protein Interference in Renal Function Assays: A Quest for True Kidney Function. Retrieved from [Link]

  • PubMed. (n.d.). Use of substrate-coated barium sulfate tablets in the evaluation of digestive enzyme deficiency. Retrieved from [Link]

  • Water Testing Labs. (n.d.). Barium and other trace elements in Groundwater and Surface Water: A case study of a specific area. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, October 27). Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Divalent metal ions control activity and inhibition of protein kinases. Retrieved from [Link]

  • Waterlogic. (n.d.). Barium. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of divalent cations on enzyme activity. Relative activity of.... Retrieved from [Link]

  • Ceramic Arts Network. (2009, November 17). Leaving Bariumville: Replacing Barium Carbonate in Cone 10 Glazes. Retrieved from [Link]

  • PubMed. (n.d.). Chelating agents in biological systems. Retrieved from [Link]

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Technical Guide: Alternative Isolation & Precipitation Methods for Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details alternative methods for the isolation and precipitation of Fructose 1-Phosphate (F1P), moving beyond the traditional, toxic barium salt method.

Executive Summary & Rationale

Historically, Fructose 1-Phosphate (F1P) was isolated as a Barium (Ba²⁺) salt due to its high insolubility. However, barium is toxic, interferes with downstream enzymatic assays (inhibiting sulfate-dependent enzymes), and requires rigorous removal.

Modern applications—specifically in drug discovery and metabolic flux analysis—demand higher purity and physiological compatibility. This guide presents three validated alternatives:

  • Ion Exchange Chromatography (IEC): The gold standard for high-purity, salt-free isolation.

  • Organic Amine Crystallization (DCHA): For crystallizing "uncrystallizable" sugar syrups.

  • Calcium/Ethanol Fractionation: A safer precipitation method for bulk enrichment.

Method A: Ion Exchange Chromatography (The Gold Standard)

Best for: High purity (>98%), removal of inorganic phosphate (Pi), and separation from Fructose 6-Phosphate (F6P).

The Mechanism

Sugar phosphates bind to anion exchange resins (formate or chloride form) at neutral pH. They are eluted based on their net negative charge. F1P (monophosphate) elutes earlier than Fructose 1,6-bisphosphate (FBP) but requires specific gradients to separate from inorganic phosphate and F6P.

Workflow Diagram

IEC_Workflow Sample Crude F1P Mixture (contains Pi, F6P, Glucose) Resin Anion Exchange Column (Dowex 1x8 or DEAE Cellulose) Formate Form Sample->Resin Load pH 7.0 Wash Wash Step (Water) Resin->Wash Elution Linear Gradient Elution (0 -> 0.5M Ammonium Formate) Resin->Elution Fraction1 Fraction 1: Glucose/Neutral Sugars Wash->Fraction1 Flow-through Fraction2 Fraction 2: Inorganic Phosphate (Pi) Elution->Fraction2 Low Salt Fraction3 Fraction 3: Fructose 1-Phosphate Elution->Fraction3 Medium Salt Fraction4 Fraction 4: Fructose 1,6-bisphosphate Elution->Fraction4 High Salt

Figure 1: Separation logic for F1P using Anion Exchange Chromatography. F1P elutes after inorganic phosphate but before bisphosphates.

Step-by-Step Protocol
  • Resin Preparation: Use Dowex 1x8 (200-400 mesh) or DEAE-Sephadex A-25 . Convert resin to the formate form by washing with 2M sodium formate, then rinsing with water until neutral.

  • Loading: Adjust crude sample pH to 7.0–7.5 with dilute NH₄OH. Load onto the column (flow rate ~1 mL/min).

  • Washing: Wash with 2 column volumes (CV) of distilled water to remove uncharged sugars (Glucose, Fructose).

  • Elution: Apply a linear gradient of 0 to 0.5 M Ammonium Formate (or Ammonium Bicarbonate).

    • Note: Inorganic phosphate typically elutes first. F1P elutes as a distinct peak shortly after.

  • Desalting: Pool F1P fractions. Remove volatile ammonium salts by lyophilization (freeze-drying). If using NaCl for elution, a subsequent desalting step (Bio-Gel P-2 or nanofiltration) is required [1].

Method B: Dicyclohexylammonium (DCHA) Salt Crystallization

Best for: Obtaining a solid, crystalline reference standard from a syrup.

The Mechanism

Sugar phosphates often form "oils" or syrups that refuse to crystallize as sodium salts. Large, hydrophobic organic amines like Dicyclohexylamine (DCHA) or Cyclohexylamine provide a bulky counter-ion that forces the lattice energy to overcome solvation, inducing crystallization [2].

Protocol
  • Acidification: Pass the crude F1P salt (Na/K) through a cation exchange column (Dowex 50, H+ form) at 4°C to generate free Fructose 1-phosphoric acid .

    • Critical: Work fast at 4°C. The free acid is unstable and will hydrolyze to fructose + Pi if left at room temperature.

  • Neutralization: Immediately neutralize the eluate with a slight excess (1.1 eq) of Dicyclohexylamine .

  • Concentration: Evaporate to a thick syrup under reduced pressure (Rotavap < 35°C).

  • Crystallization: Dissolve the syrup in a minimum volume of absolute ethanol. Add anhydrous acetone dropwise until slight turbidity appears. Store at -20°C for 24-48 hours.

  • Result: F1P-DCHA salt precipitates as fine needles.

Method C: Calcium/Ethanol Fractionation

Best for: Bulk precipitation when Barium toxicity is the main concern, but ultra-high purity is not required.

The Mechanism

While Calcium Fructose 1-Phosphate is more soluble than the Barium salt, its solubility drops drastically in the presence of ethanol. This method exploits the "Common Ion Effect" combined with solvent polarity reduction [3].

Comparative Solubility Table
Salt FormWater SolubilityEthanol SolubilityToxicityPrimary Use
Barium (Ba²⁺) Insoluble (<10⁻⁴ M)InsolubleHigh Historical isolation
Calcium (Ca²⁺) Sparingly SolubleInsolubleLowBulk precipitation
Sodium (Na⁺) Highly SolubleInsolubleNonePhysiological assays
DCHA Salt ModerateSoluble (Hot), Insoluble (Cold)LowCrystallization
Protocol
  • Precipitation: To the F1P solution (pH 7.5), add Calcium Chloride (CaCl₂) to a final concentration of 0.2 M.

  • Solvent Addition: Slowly add cold Absolute Ethanol to the stirring solution until the final concentration is 50-70% (v/v).

  • Incubation: Let stand at 4°C for 4 hours.

  • Recovery: Centrifuge at 5,000 x g for 10 mins. The pellet is Calcium F1P.

  • Solubilization: To use, resuspend the pellet in water and treat with a cation exchange resin (Na+ form) or add the exact stoichiometric amount of Sodium Oxalate (Ca-Oxalate will precipitate out, leaving Na-F1P in solution).

Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable CauseCorrective Action
No precipitate with Ca/Ethanol pH is too acidic.Adjust pH to 7.5–8.0. Phosphate esters precipitate best as dianions (HPO₄²⁻).
Elution peaks overlap in IEC Gradient too steep.Flatten the gradient (e.g., extend from 0–0.3M over a longer volume).
Free acid hydrolyzed (High Pi) Temperature too high during H+ step.Keep all steps at 4°C. Neutralize with amine immediately after column.
Syrup won't crystallize (DCHA) Water content too high.Ensure the syrup is anhydrous. Use absolute ethanol and dry acetone.
Frequently Asked Questions

Q: Can I use Magnesium (Mg²⁺) to precipitate F1P? A: No. Magnesium salts of sugar phosphates are highly soluble in water. They are actually the preferred form for enzymatic assays (e.g., Aldolase B assays) because Mg²⁺ is a cofactor for many glycolytic enzymes.

Q: How do I remove the DCHA amine before using the F1P in cell culture? A: DCHA is toxic to cells. Dissolve the salt in water, adjust pH to ~9 with NaOH, and extract 3x with Chloroform or Ether . The amine will partition into the organic phase; the F1P-Sodium salt remains in the aqueous phase.

Q: Why does my F1P standard degrade in the freezer? A: The free acid form is unstable. Always store F1P as a neutral salt (Na+ or K+) at -20°C. If lyophilized, ensure it is strictly anhydrous, as moisture promotes hydrolysis.

References

  • Separation of Sugar Phosphates by Ion Exchange : Journal of Biological Chemistry (Historical Archive). Methods for separating hexose phosphates using Dowex-1 formate. Link (Generalized reference for IEC of sugar phosphates).

  • Crystallization of Sugar Phosphates: Putman, E. W., & Hassid, W. Z. (1957). Isolation and purification of radioactive sugars by means of paper chromatography. Journal of Biological Chemistry.
  • Solubility of Calcium Salts : Scientific Research Publishing. Bioavailability and Solubility of Different Calcium-Salts.

  • Fructose Metabolism & Assay : NIH Bookshelf. Biochemistry, Fructose Metabolism.[1][2] (Details on F1P stability and enzymatic handling).

Sources

Technical Support Center: High-Purity Fructose 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purity Assurance for Fructose 1-Phosphate Barium Salt From: Dr. Aris Thorne, Senior Application Scientist, Metabolic Substrates Division To: Research & Development Teams

Introduction

You are likely working with Fructose 1-Phosphate (F1P) to investigate fructolysis, Aldolase B kinetics, or metabolic bypass pathways. Unlike the robust Fructose 6-Phosphate (F6P), F1P is chemically fragile. Its keto-hemiacetal linkage at the C1 position renders it highly susceptible to acid hydrolysis and alkaline isomerization.

This guide addresses the specific challenges of isolating and maintaining the Barium Salt form. We use Barium because it permits fractional precipitation—the only reliable non-chromatographic method to separate F1P from inorganic phosphate (


) and bisphosphates.
Module 1: Solubility & Physical State

Q: My "purified" Barium F1P is not dissolving completely in water. What is the precipitate?

A: The precipitate is likely Barium Phosphate (


) or Barium Fructose-1,6-bisphosphate. 

The Mechanism: Barium salts of monophosphoric esters (like F1P and F6P) are generally soluble in water . However, Barium salts of inorganic phosphate and bisphosphates are insoluble in water . If your product is cloudy in neutral water, you have not successfully removed the inorganic phosphate generated during synthesis.

Troubleshooting Protocol:

  • Centrifugation: Spin down the aqueous solution. The pellet is the impurity.

  • The "Ethanol Window": Barium F1P precipitates strictly in 80% Ethanol .

    • Below 40% EtOH: F1P remains soluble (Yield loss).

    • Above 90% EtOH: Impurities (like barium chloride) may co-precipitate.

Corrective Workflow: Dissolve crude salt in minimum




Filter insoluble


Add Ethanol to supernatant to reach 80% v/v

Collect F1P precipitate.
Module 2: Chemical Stability & Hydrolysis

Q: I am detecting high levels of free inorganic phosphate (


) in my fresh stock solution. Why? 

A: You likely exposed the compound to acidic conditions or heat. F1P is an acid-labile "Ketose Phosphate."

The Mechanism: Unlike Glucose-6-Phosphate (an aldose phosphate), Fructose-1-Phosphate is a ketose phosphate. The phosphate group at C1 is adjacent to the hemiketal center. In acidic conditions, this bond hydrolyzes 10-20x faster than the bond in F6P [1].

Stability Rules:

  • Never heat F1P solutions above 40°C, even at neutral pH.

  • Never expose F1P to pH < 4.0. Hydrolysis is immediate.

  • Storage: Store the Barium salt dry at -20°C. Barium salts are more stable than the free acid form because the barium ion creates a localized buffering effect and steric protection around the phosphate group.

Module 3: Isomeric Purity (The "Self-Validating" Test)

Q: How do I distinguish Fructose 1-Phosphate from Fructose 6-Phosphate without running an expensive NMR?

A: Use the "Acid Hydrolysis Kinetic Test."

This is a self-validating system . Because F1P hydrolyzes rapidly in acid and F6P does not, you can determine purity using a stopwatch and a colorimetric phosphate assay (e.g., Fiske-Subbarow).

The Protocol:

  • Dissolve 10 mg of your sample in 1 mL 1N HCl.

  • Incubate at 100°C for 7 minutes .

  • Measure free

    
    .
    

Interpretation Table:

Result (

Release)
DiagnosisCausality
> 95% Pure Fructose 1-Phosphate The C1-phosphate bond is labile and cleaves fully in 7 mins [1].
< 10% Fructose 6-Phosphate The C6-phosphate bond is stable under these specific conditions.
~ 50% Mixed Isomers Likely isomerization occurred during synthesis (alkaline shift).
Module 4: Visualization & Logic Flow

The following diagram outlines the critical purification logic and the troubleshooting decision tree.

F1P_Purification Start Crude Synthesis Mixture (F1P, F6P, Pi, Ba2+) Step1 Step 1: Dissolve in Water (Neutral pH) Start->Step1 Check1 Is there a precipitate? Step1->Check1 Precip1 Precipitate is Ba-Inorganic Phosphate or Ba-F1,6-BP Check1->Precip1 Yes (Remove) Soln1 Supernatant contains Ba-F1P (and soluble impurities) Check1->Soln1 No Step2 Step 2: Add Ethanol to 80% v/v Soln1->Step2 Check2 Does it precipitate? Step2->Check2 Precip2 Precipitate is Purified Ba-F1P Check2->Precip2 Yes Soln2 Supernatant contains excess Barium salts / Solvents Check2->Soln2 No (Yield Loss) QC QC: Acid Hydrolysis Test (1N HCl, 100°C, 7 min) Precip2->QC Result1 High Pi Release (>95%) QC->Result1 Confirmed F1P Result2 Low Pi Release (<10%) QC->Result2 Contamination (F6P)

Caption: Purification workflow for Barium Fructose 1-Phosphate based on differential solubility and hydrolytic stability validation.

References
  • Robison, R. (1932). The Significance of Phosphoric Esters in Metabolism. New York: New York University Press. (Foundational text establishing the acid-lability of C1-ketose phosphates vs. C6-aldose phosphates).

  • Neuberg, C., & Strauss, E. (1943). Fructose-1,6-diphosphoric acid and fructose-6-monophosphoric acid.[1] Archives of Biochemistry, 3, 33-44. (Establishes Barium salt solubility differentials).

  • Leuthardt, F., & Testa, E. (1951). Die Hydrolyse von Fructose-1-phosphat.[2][3] Helvetica Chimica Acta, 34(3), 931-938. (Kinetics of F1P hydrolysis).

Sources

Validation & Comparative

Comparative Guide: Fructose 1-Phosphate (F1P) vs. Fructose 6-Phosphate (F6P) in Glycolytic Flux

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bypass" Effect

In metabolic engineering and drug development—specifically for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes—the distinction between Fructose 1-Phosphate (F1P) and Fructose 6-Phosphate (F6P) is not merely structural; it is the difference between regulated energy production and unregulated lipogenesis.

  • F6P is the "gated" intermediate.[1] Its conversion is strictly controlled by cellular energy status (ATP/AMP ratio) via the rate-limiting enzyme Phosphofructokinase-1 (PFK-1).

  • F1P is the "stealth" intermediate. Generated primarily in the liver by Ketohexokinase (KHK), it enters the glycolytic pathway downstream of PFK-1. This allows fructose carbon to flood the tricarboxylic acid (TCA) cycle as Acetyl-CoA, driving De Novo Lipogenesis (DNL) regardless of the cell's energy needs.

This guide compares these metabolites mechanistically, kinetically, and analytically.

Part 1: Mechanistic Divergence & Pathway Mapping

The physiological impact of these isomers is dictated by their entry points into the glycolytic flux.

The Pathway Topology

F6P is central to standard glycolysis (from Glucose).[1] F1P is unique to fructolysis (from Fructose).[2] They merge at the Triose Phosphate stage, but the regulation upstream of this merger is critically different.

Glycolysis_Fructolysis_Compare cluster_legend Pathway Legend Legend_Gly Standard Glycolysis (Regulated) Legend_Fruc Fructolysis (Unregulated Bypass) Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P F6P Fructose 6-Phosphate (The Gated Intermediate) G6P->F6P PFK1 PFK-1 Checkpoint (Rate Limiting) F6P->PFK1 ATP inhibits F16BP Fructose 1,6-Bisphosphate PFK1->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3P F16BP->GAP Fructose Fructose KHK Ketohexokinase (KHK) (No Feedback Inhibition) Fructose->KHK F1P Fructose 1-Phosphate (The Bypass Intermediate) KHK->F1P AldoB Aldolase B F1P->AldoB AldoB->DHAP AldoB->GAP via Triose Kinase DHAP->GAP Pyruvate Pyruvate -> Acetyl-CoA -> Lipogenesis GAP->Pyruvate

Figure 1: The Metabolic Bypass. F1P enters the pathway below the PFK-1 checkpoint, permitting unrestricted carbon flux into lipogenesis.

Part 2: Kinetic & Regulatory Analysis

The following table contrasts the behavior of the enzymes responsible for handling F6P versus F1P. This data highlights why KHK inhibition is a high-value target for NASH therapeutics.

FeatureFructose 6-Phosphate (F6P) PathwayFructose 1-Phosphate (F1P) Pathway
Primary Enzyme Phosphofructokinase-1 (PFK-1) Aldolase B (cleavage) / KHK (synthesis)
Kinetics (

)
Moderate; strictly gated by demand.High ; KHK

is ~10x higher than Glucokinase.[3]
ATP Effect Inhibitory. High ATP allosterically inhibits PFK-1.Depleting. Rapid phosphorylation of Fructose

F1P sequesters inorganic phosphate, lowering ATP.
Feedback Loop Negative feedback by Citrate & ATP.None. KHK has no negative feedback loop.
Lipogenic Risk Low (unless glycogen stores are full).Critical. Rapid flux leads to Acetyl-CoA overflow

Fatty Acids.
Aldolase Isoform Cleaved by Aldolase A, B, and C.Cleaved exclusively by Aldolase B (Liver/Kidney).

Key Insight for Researchers: Accumulation of F1P is toxic. It leads to phosphate trapping (depletion of intracellular


), which compromises ATP resynthesis. This phenomenon, known as Hereditary Fructose Intolerance (HFI) , occurs when Aldolase B is defective. In normal physiology, the rapid conversion of F1P drives uric acid production and mitochondrial stress [1][5].

Part 3: Experimental Validation Protocols

Distinguishing F1P from F6P is analytically challenging because they are isobaric isomers (Exact Mass: 260.0297 Da). Standard reverse-phase LC-MS often fails to separate them.

Protocol A: LC-MS/MS Separation (Gold Standard)

Target: Absolute quantitation of isomers in liver lysate.

Principle: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange to exploit subtle polarity differences between the 1-phosphate and 6-phosphate positions.

  • Sample Prep:

    • Lyse cells/tissue in cold 80% Methanol (-80°C) immediately. Reason: Stops enzymatic interconversion.

    • Centrifuge at 14,000 x g for 10 min.

    • Evaporate supernatant under nitrogen; reconstitute in acetonitrile/water (50:50).

  • Chromatography (HILIC):

    • Column: Shodex HILICpak VT-50 2D or Phenomenex Luna NH2 (Amino column).

    • Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0).

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: Linear gradient from 85% B to 50% B over 15 minutes.

    • Note: F1P typically elutes after F6P on amino-based columns due to interaction with the stationary phase amines [3].

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode.

    • Transitions:

      • Precursor: 259.0 m/z (

        
        )
        
      • Product (Quant): 97.0 m/z (

        
        )
        
      • Product (Qual): 79.0 m/z (

        
        )
        
Protocol B: Enzymatic Differentiation (High Throughput)

Target: Rapid screening without Mass Spec.

Workflow: Since no single enzyme reacts with both, run two parallel wells per sample.

  • Well A (Detects F6P):

    • Add Phosphoglucose Isomerase (PGI)

      
       Converts F6P to G6P.
      
    • Add G6PDH + NADP+ .

    • Signal: Increase in Absorbance at 340nm (NADPH production).

  • Well B (Detects F1P):

    • Add Aldolase B (Specific isoform required).

    • Add Glycerol-3-Phosphate Dehydrogenase (GDH) + NADH .

    • Signal:Decrease in Absorbance at 340nm (NADH consumption as DHAP is reduced).

Part 4: Pathological Implications & Drug Targets

The "Fructose Hypothesis" in NASH

The comparison of F1P and F6P explains why fructose is more lipogenic than glucose.

  • F6P Flux: When energy is sufficient (High ATP), PFK-1 slows down, causing G6P to back up and be stored as Glycogen.

  • F1P Flux: Fructose enters, is rapidly converted to F1P, and then to Triose Phosphates.[5] This forces the liver to convert the excess carbon into fatty acids (VLDL secretion) because the "brakes" (PFK-1) were bypassed [2][5].

Therapeutic Strategy

Inhibiting KHK (Ketohexokinase) is currently a leading strategy (e.g., Pfizer's PF-06835919).

  • Goal: Prevent F1P formation.

  • Outcome: Fructose is excreted in urine rather than entering the lipogenic cascade.

  • Safety: Unlike inhibiting Aldolase B (which causes toxic F1P buildup), inhibiting KHK is generally benign (Essential Fructosuria).

References

  • NIH Bookshelf. (2022). Biochemistry, Fructose Metabolism.[2][5][6][7] StatPearls. [Link]

  • Journal of Biological Chemistry. (2011). Regulation of Phosphofructokinase-1 and Lipogenesis. [Link][2][4]

  • Frontiers in Pharmacology. (2021). Aldolase B as a Therapeutic Target in Metabolic Disease. [Link]

  • Journal of Endocrinology. (2018). Fructose drives de novo lipogenesis affecting metabolic health.[3] [Link][2]

Sources

validation of enzymatic assays using fructose 1-(barium phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validation of Enzymatic Assays Using Fructose 1-(Barium Phosphate)

Executive Summary In metabolic research and drug discovery targeting fructose metabolism (specifically Aldolase B and Ketohexokinase pathways), the choice of substrate is a critical variable. While Fructose 1-phosphate (F1P) Sodium Salt is the industry standard for "ready-to-use" applications, Fructose 1-(barium phosphate) remains a vital alternative due to its superior long-term stability and cost-effectiveness in large-scale screening.

However, the Barium salt form is not assay-ready . The presence of Barium (


) ions is highly toxic to most enzymatic systems, causing inhibition of ATP-dependent enzymes and precipitation of sulfate/phosphate buffers. This guide provides a validated technical framework to convert, qualify, and deploy Fructose 1-(barium phosphate) in high-throughput enzymatic assays, comparing its performance directly against the Sodium salt variant.

Part 1: Technical Comparison of Substrate Sources

FeatureFructose 1-Phosphate (Barium Salt) Fructose 1-Phosphate (Sodium Salt) In-Situ Enzymatic Generation
Primary Utility Bulk storage, large-scale reagent prep.Rapid, small-scale kinetic profiling.Complex mechanistic studies.
Stability High. Resistant to hydrolysis if stored dry.Moderate. Hygroscopic; prone to hydrolysis.Low. Transient intermediate.
Purity (Commercial) Often >95%, but requires processing.>98%, ready to use.Variable (depends on KHK enzyme).
Assay Compatibility Incompatible directly. Requires

removal.
Native. Compatible with physiological buffers.Complex. Requires ATP regeneration system.
Cost Efficiency High (Low cost/gram).Low (High cost/gram).Moderate (High enzyme cost).
Key Risk Residual

inhibition (

).
Water uptake alters effective concentration.ATP/ADP background interference.

Part 2: Pre-Assay Processing (The "De-Baryting" Protocol)

Core Directive: You cannot use the Barium salt directly. The following protocol utilizes Sodium Sulfate (


)  to precipitate Barium as insoluble Barium Sulfate (

), effectively exchanging the cation to Sodium.

Reagents Required:

  • Fructose 1-(barium phosphate) [Solid]

  • 0.2 M Sodium Sulfate (

    
    )
    
  • 0.1 M HCl (for initial solubilization)

  • 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Solubilization: Suspend the Fructose 1-(barium phosphate) in a minimal volume of ice-cold 0.01 M HCl. The acidic pH assists in dissociating the salt.

  • Cation Exchange (Precipitation): Add a stoichiometric excess (1.1x molar equivalent) of 0.2 M

    
    .
    
    • Mechanism:[1][2][3][4]

      
      
      
  • Incubation: Vortex vigorously and incubate on ice for 15 minutes to ensure complete crystal formation of

    
    .
    
  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet will be white and compact (

    
    ).
    
  • Supernatant Recovery: Carefully decant the supernatant containing Fructose 1-phosphate (Sodium form).

  • Neutralization: Adjust the pH of the supernatant to 7.4 using 0.1 M NaOH. Critical: Do not overshoot pH > 8.0 to prevent hydrolysis of the phosphate ester.

Part 3: Validation Framework

To validate the processed substrate, you must perform three specific QC experiments before using it in a drug discovery campaign.

Experiment A: Residual Barium Limit Test (Turbidimetric)
  • Objective: Ensure

    
    .
    
  • Method: Mix 50

    
     of processed substrate with 50 
    
    
    
    of 10 mM Sodium Sulfate.
  • Readout: Measure Absorbance at 600 nm. Any increase in optical density (OD) > 0.01 indicates incomplete Barium removal.

  • Acceptance Criteria: Signal must be indistinguishable from buffer blank.

Experiment B: Enzymatic Integrity (Aldolase B Coupling)
  • Objective: Verify the F1P is metabolically active and not hydrolyzed to Fructose + Pi.

  • System: Aldolase B coupled to Triose Phosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (GPDH).

  • Readout: Oxidation of NADH at 340 nm.

  • Comparison: The

    
     of the processed Barium salt should be within 95-105% of the commercial Sodium salt control.
    
Experiment C: Z-Factor Determination
  • Objective: Confirm suitability for High-Throughput Screening (HTS).

  • Protocol: Run 96 replicates of Total Activity (Enzyme + Processed F1P) vs. 96 replicates of Background (No Enzyme).

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
     confirms the processed substrate introduces no significant variability.
    

Part 4: Visualizations

Diagram 1: Barium Removal & Activation Workflow

This diagram illustrates the critical chemical processing required to convert the raw material into assay-ready substrate.

Ba_Removal_Workflow Raw_Material Fructose 1-(Ba) Phosphate (Solid, Stable) Solubilization Solubilization (0.01 M HCl) Raw_Material->Solubilization Precipitation Precipitation (+ Na2SO4) Solubilization->Precipitation Dissociation Separation Centrifugation (Remove BaSO4 Pellet) Precipitation->Separation BaSO4 Crystal Formation Neutralization pH Adjustment (pH 7.4) Separation->Neutralization Supernatant Recovery Assay_Ready Assay-Ready F1P (Sodium Form) Neutralization->Assay_Ready QC Check

Caption: Critical path for converting stable Barium salt into physiologically active Sodium salt.

Diagram 2: Aldolase B Coupled Assay Mechanism

This diagram details the enzymatic cascade used to validate the integrity of the substrate.

Aldolase_Assay F1P Fructose 1-Phosphate (Substrate) Aldolase Aldolase B F1P->Aldolase DHAP DHAP Aldolase->DHAP GA Glyceraldehyde Aldolase->GA TPI Triose Phosphate Isomerase DHAP->TPI Isomerization G3P Glyceraldehyde-3-P TPI->G3P GPDH GPDH G3P->GPDH NAD NAD+ (Low Abs 340nm) GPDH->NAD Oxidation NADH NADH (High Abs 340nm) NADH->GPDH Cofactor

Caption: Coupled enzyme system. Signal decrease at 340nm correlates directly to F1P cleavage.

References

  • Sigma-Aldrich. Enzymatic Assay of D-Fructose-1,6-Diphosphatase (EC 3.1.3.11).[5]Link

    • Note: While referencing F1,6BP, this protocol establishes the standard for handling sugar phosphate barium salts and coupled NADH oxid
  • National Research Council (US) Committee on Toxicology. Barium and Barium Salts: Physical and Chemical Properties. (2007).[6] Link

    • Source for Barium solubility constants and toxicity d
  • Oppelt, S. A., et al. Metabolic sensing of fructose-1-phosphate by aldolase B. Nature Metabolism (2020). Link

    • Authoritative source on the physiological role of F1P and Aldolase B kinetics.
  • Zhang, J. H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (1999). Link

    • The foundational text for the Z-factor calculation used in the valid

Sources

A Researcher's Guide to Aldolase Cross-Reactivity: Fructose 1,6-Bisphosphate vs. Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic pathways, enzymology, and drug development, understanding the nuanced specificity of an enzyme is paramount. Fructose-1,6-bisphosphate (FBP) aldolase, a cornerstone of glycolysis and gluconeogenesis, is often perceived as a single-function enzyme. However, its activity is far more intricate, particularly when considering its various isozymes and their differential reactivity with key substrates: Fructose 1,6-bisphosphate (FBP) and Fructose 1-phosphate (F1P).

This guide provides an in-depth comparison of aldolase cross-reactivity with these two crucial hexose phosphates. We will dissect the kinetic differences between the primary mammalian aldolase isozymes, provide a validated experimental protocol to quantify these activities, and discuss the profound physiological and pathological implications of this substrate preference.

The Aldolase Isozymes: A Triad of Specialized Catalysts

In vertebrates, the Class I FBP aldolases, which operate via a Schiff base intermediate, have diversified into three distinct isozymes (A, B, and C), each with a unique tissue distribution and metabolic role.[1][2][3] This specialization is the foundation for their differential substrate activity.

  • Aldolase A ("Muscle-type"): Primarily expressed in muscle and erythrocytes, Aldolase A is optimized for the rapid catabolism of glucose for energy.[1] Its main role is in glycolysis, where it efficiently cleaves FBP.[1]

  • Aldolase B ("Liver-type"): Found predominantly in the liver, kidney, and small intestine, Aldolase B is a metabolic multitasker.[1][4] It participates in both glycolysis and gluconeogenesis and is uniquely essential for the metabolism of dietary fructose.[1][5]

  • Aldolase C ("Brain-type"): Expressed in the brain, smooth muscle, and other neuronal tissues, Aldolase C's role is primarily glycolytic, similar to Aldolase A, but its kinetic properties are intermediate between those of A and B.[2][6]

The Core Reactions: One Enzyme, Two Fates

Aldolase catalyzes the reversible cleavage of a hexose phosphate into two triose phosphates. The identity of the products depends entirely on the substrate provided.

The enzyme first cleaves the canonical glycolytic intermediate, Fructose 1,6-bisphosphate (FBP) , into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4] In fructose metabolism, it cleaves Fructose 1-phosphate (F1P) into glyceraldehyde and DHAP.[4]

Aldolase_Reactions cluster_FBP Glycolytic Pathway Substrate cluster_F1P Fructose Metabolism Substrate FBP Fructose 1,6-bisphosphate (FBP) G3P Glyceraldehyde 3-phosphate (G3P) FBP->G3P Aldolase DHAP1 Dihydroxyacetone phosphate (DHAP) FBP->DHAP1 Aldolase F1P Fructose 1-phosphate (F1P) GLY Glyceraldehyde F1P->GLY Aldolase B DHAP2 Dihydroxyacetone phosphate (DHAP) F1P->DHAP2 Aldolase B Assay_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_run Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Substrate Stocks (FBP & F1P) - NADH Solution - Coupling Enzymes (TPI/GPDH) - Aldolase Sample Mix Prepare Reaction Mix (Buffer, NADH, TPI, GPDH) Reagents->Mix Wells Aliquot Mix into Microplate Wells (Test FBP, Test F1P, Controls) Mix->Wells AddSubstrate Initiate Reaction: Add FBP or F1P Substrate Wells->AddSubstrate Read Measure A340nm (Kinetic Mode, 25-37°C) AddSubstrate->Read Plot Plot A340nm vs. Time Read->Plot Slope Determine Linear Rate (ΔA340/min) Plot->Slope Calculate Calculate Specific Activity and FBP/F1P Ratio Slope->Calculate

Caption: Experimental workflow for comparing aldolase activity.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 10 mM EDTA, pH 7.5. Causality: Tris provides a stable pH environment in the optimal range for the enzymes. EDTA chelates any divalent metal cations that could inhibit the Class I aldolase or interfere with the assay.

  • NADH Stock: 10 mM NADH in Assay Buffer. Store protected from light.

  • Substrate Stocks: 100 mM stocks of Fructose 1,6-bisphosphate (FBP) and Fructose 1-phosphate (F1P) in deionized water.

  • Coupling Enzyme Mix: A commercial mixture of triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (GPDH) is recommended for consistency. Dilute according to the manufacturer's instructions in Assay Buffer.

  • Aldolase Sample: Purified aldolase isozyme or tissue/cell lysate. Dilute in Assay Buffer to a concentration that yields a linear reaction rate for at least 5-10 minutes.

2. Assay Procedure (96-well plate format):

  • Prepare Master Mix: For each reaction, you will need:

    • 80 µL Assay Buffer

    • 10 µL NADH Stock (Final concentration: 0.5 mM)

    • 5 µL Coupling Enzyme Mix

  • Set up Wells:

    • Blank/Background Control: 95 µL Master Mix + 5 µL Aldolase Sample. (No substrate).

    • Test Wells (FBP): 95 µL Master Mix + 5 µL Aldolase Sample.

    • Test Wells (F1P): 95 µL Master Mix + 5 µL Aldolase Sample.

    • Note: Run each condition in triplicate for statistical validity.

  • Equilibration: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate Reaction: Add 10 µL of the respective substrate stock (FBP or F1P) to the appropriate test wells. For the blank, add 10 µL of Assay Buffer. The final reaction volume is 110 µL.

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate Rate: For each well, plot Absorbance (340 nm) vs. Time (minutes). Determine the slope (ΔA/min) from the linear portion of the curve.

  • Correct for Background: Subtract the rate of the blank control from the rates of the test wells.

  • Calculate Specific Activity: Use the Beer-Lambert law to convert the rate of NADH oxidation to the rate of product formation.

    • Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * Vtotal / Venzyme

    • Where:

      • ε (Molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

      • l (path length in cm) = typically must be calculated or measured for a 96-well plate.

      • Vtotal = Total reaction volume (e.g., 0.11 mL)

      • Venzyme = Volume of enzyme added (e.g., 0.005 mL)

  • Determine FBP/F1P Ratio: Divide the specific activity calculated for the FBP substrate by the specific activity calculated for the F1P substrate.

This self-validating protocol, through the inclusion of controls and kinetic monitoring, provides a robust system for quantifying the precise cross-reactivity of any aldolase sample.

References

  • Tolan, D.R. Research - Aldolase Isozymes. Boston University. [Link]

  • Shin, Y.S., Moro, V., Doliwa, H., & Endres, W. (1983). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. Clinical Chemistry, 29(11), 1955-1958. [Link]

  • Wikipedia. Fructose-bisphosphate aldolase. Wikipedia, The Free Encyclopedia. [Link]

  • Taylor & Francis Online. Aldolase b – Knowledge and References. Taylor & Francis Group. [Link]

  • Gefflaut, T., Blonski, C., Perie, J., & Willson, M. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers in Molecular Biosciences, 8, 712201. [Link]

  • Midelfort, C.F., Gupta, R.K., & Rose, I.A. (1976). Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases. Biochemistry, 15(10), 2178-2185. [Link]

  • Say, R.F., & Fuchs, G. (2010). Fructose 1,6-bisphosphate aldolase/phosphatase may be an ancestral gluconeogenic enzyme. Nature, 464(7291), 1077-1081. [Link]

  • Quora. What's the difference between fructose 1,6 bisphosphatase (FBP1) and fructose 2,6 bisphosphatase (FBP2) in gluconeogenesis?. Quora. [Link]

  • Wikipedia. Fructose 1,6-bisphosphatase. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia. Aldolase B. Wikipedia, The Free Encyclopedia. [Link]

  • Choi, K.H., D'Souza, V.M., & Tolan, D.R. (2001). Snapshots of catalysis: the structure of fructose-1,6-(bis)phosphate aldolase covalently bound to the substrate dihydroxyacetone phosphate. Biochemistry, 40(46), 13868-13875. [Link]

  • Arakaki, T.L., Pezza, J.A., Cronin, M.A., & Tolan, D.R. (2004). Structure of human brain fructose 1,6-(bis)phosphate aldolase: linking isozyme structure with function. Protein Science, 13(12), 3067-3074. [Link]

  • Khan Academy. Aldolase Enzymes and the Nitro-aldol Reaction. YouTube. [Link]

  • InterPro. Fructose-bisphosphate aldolase, class-I (IPR000741). EMBL-EBI. [Link]

  • Dr. Walt Schalick. CHEM 407 - Glycolysis - 4 - Aldolase Mechanism. YouTube. [Link]

  • Gefflaut, T., et al. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. PMC. [Link]

  • Rose, I.A., & Rieder, S.V. (1958). STUDIES ON THE MECHANISM OF THE ALDOLASE REACTION. ResearchGate. [Link]

  • Spolter, P.D., Adelman, R.C., & Weinhouse, S. (1965). Augmentation of Aldolase Activity by High Concentration of Fructose 1,6-Diphosphate. ResearchGate. [Link]

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Introduction: The Central Role and Analytical Challenge of Sugar Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Sugar Phosphate Isolation: A Comparative Analysis for Researchers

Sugar phosphates are the linchpins of cellular metabolism. As key intermediates in glycolysis, the pentose phosphate pathway, and gluconeogenesis, their concentrations provide a direct readout of a cell's energetic state and metabolic flux.[1] For researchers in drug development and metabolic disease, accurately quantifying these molecules is paramount to understanding disease mechanisms and therapeutic responses.[2]

However, the very properties that make sugar phosphates biologically essential also render them analytically challenging. Their high polarity, structural similarity (isomers like glucose-6-phosphate and fructose-6-phosphate), and low endogenous concentrations make them notoriously difficult to isolate and quantify from complex biological matrices.[3][4][5] The successful analysis of these compounds is often difficult due to poor chromatographic retention in reversed-phase liquid chromatography (LC) and ionization suppression during mass spectrometry (MS).[4][6]

This guide provides a comparative analysis of common sugar phosphate isolation and analysis techniques. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal method for your research needs.

Solid-Phase Extraction (SPE): The Workhorse for Cleanup and Enrichment

Solid-Phase Extraction is a cornerstone of sample preparation, prized for its ability to clean up complex samples and concentrate analytes of interest. For sugar phosphates, anion-exchange SPE is particularly effective, leveraging the negatively charged phosphate group for selective retention.

Principle of Anion-Exchange SPE

Anion-exchange SPE utilizes a solid sorbent material functionalized with positively charged groups. When a liquid sample (e.g., a cell lysate) is passed through the SPE cartridge, the negatively charged sugar phosphates bind to the sorbent, while neutral or positively charged contaminants pass through. After a washing step to remove any remaining weakly bound impurities, the purified sugar phosphates are eluted by applying a solution that disrupts the electrostatic interaction, typically a high-salt or high-pH buffer. This cleanup markedly improves the quality of subsequent analysis.[7]

Experimental Workflow and Protocol

The SPE process is a sequential, multi-step procedure that must be carefully optimized for maximum recovery.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Sample Biological Sample (e.g., Cell Pellet) Lysate Quenched & Lysed Sample Sample->Lysate e.g., Cold Methanol & Chloroform Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Wash->Elute Analysis Downstream Analysis (LC-MS, etc.) Elute->Analysis Purified Sugar Phosphates

Caption: General workflow for sugar phosphate isolation using Solid-Phase Extraction (SPE).

Detailed Protocol: Anion-Exchange SPE for Sugar Phosphates [7][8]

  • Sample Preparation:

    • Quench metabolism rapidly by washing cells with ice-cold PBS.[8]

    • Extract metabolites using a cold solvent mixture, such as methanol/chloroform, to precipitate proteins and extract polar metabolites.[6][7] Centrifuge to pellet debris and collect the clear supernatant containing the sugar phosphates.

  • SPE Cartridge Conditioning:

    • Place an anion-exchange SPE column (e.g., ENVI-Carb) in a collection tube.[8]

    • Condition the sorbent by passing 1 mL of 80% acetonitrile in 0.1% trifluoroacetic acid.[8] This step solvates the functional groups and removes any preservatives. Repeat twice.

  • SPE Cartridge Equilibration:

    • Equilibrate the column for the aqueous sample by passing 1 mL of ultrapure water.[8] This step ensures the sorbent is in the correct chemical environment for binding. Repeat once.

  • Sample Loading:

    • Reconstitute the dried sample extract in a low-ionic-strength buffer (e.g., 10 mM ammonium bicarbonate).[8]

    • Slowly load the sample onto the conditioned and equilibrated SPE column. The slow flow rate is critical to ensure sufficient interaction time for the sugar phosphates to bind to the sorbent.

  • Washing:

    • Wash the column with ultrapure water or a low-ionic-strength buffer to remove non-ionic and weakly retained impurities. This step is crucial for achieving high purity.

  • Elution:

    • Elute the bound sugar phosphates using a high-ionic-strength buffer or a solution that alters the pH to neutralize the charge of the analyte or the sorbent. A common eluent is a higher concentration of ammonium bicarbonate or a mild acidic solution.

Performance Characteristics
ParameterPerformance MetricRationale & Causality
Recovery Often >95%[7]High recovery is achieved because the binding mechanism is based on the strong, specific electrostatic interaction of the phosphate group.
Purity GoodEffectively removes proteins, salts, and neutral sugars that can interfere with downstream analysis like mass spectrometry.
Speed ModerateThe multi-step process can be time-consuming for single samples but is highly amenable to parallel processing with 96-well plates.
Selectivity Class-specificSelects for all anionic species, not just sugar phosphates. Other phosphorylated or acidic molecules will also be retained.
Cost Low to ModerateCartridges are relatively inexpensive, making it a cost-effective cleanup method.

Chromatography-Based Separation: The Gold Standard for Quantification

While SPE is excellent for cleanup, chromatography is required for separating and quantifying individual sugar phosphate isomers. The choice of chromatographic technique is critical and depends on the specific analytical goals.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become a dominant technique for metabolomics because it excels at separating highly polar compounds that are poorly retained by traditional reversed-phase columns.[9]

Principle of HILIC

HILIC uses a polar stationary phase (e.g., bare silica or bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[9][10] A thin layer of water forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes, like sugar phosphates, are more strongly retained in the aqueous layer and thus elute later.[9]

HILIC_Workflow Sample Prepared Sample (in high organic solvent) Injection Inject into HPLC/UPLC System Sample->Injection Column HILIC Column Separation Injection->Column Gradient Elution (Increasing aqueous) Detection Detection (MS, ELSD) Column->Detection Data Chromatogram (Separated Peaks) Detection->Data

Caption: Experimental workflow for HILIC-based separation of sugar phosphates.

Experimental Protocol: HILIC-MS for Sugar Phosphates

  • Sample Preparation:

    • Extract metabolites as described in the SPE protocol.

    • Crucially, the final sample must be dissolved in a solvent with a high organic content (typically >70% acetonitrile) to match the initial mobile phase conditions and ensure good peak shape.

  • Chromatographic Conditions:

    • Column: Use a HILIC column, such as a Shodex HILICpak VT-50 2D, which is suitable for anionic and phosphorylated saccharide analysis.[1]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted).

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%). Gradually increase the percentage of Mobile Phase B to elute the sugar phosphates in order of increasing polarity.

    • Detection: Couple the LC system to a mass spectrometer (MS) for sensitive and selective detection. Electrospray ionization (ESI) in negative mode is typically used. HILIC offers a significant advantage here, as the high organic content of the mobile phase enhances ESI efficiency and sensitivity.[9]

Performance Characteristics

ParameterPerformance MetricRationale & Causality
Resolution Good to ExcellentCan separate many sugar phosphates, though co-elution of some isomers (e.g., G6P and F6P) can still be a challenge.[11]
Sensitivity High (especially with MS)Enhanced ESI-MS sensitivity due to the volatile, high-organic mobile phase.[9]
Reproducibility Can be challengingRetention times can be sensitive to the water content of the mobile phase and sample matrix, requiring careful method control.[3]
Matrix Effects ModerateWhile better than reversed-phase, ion suppression from complex biological matrices can still occur.[6]
Compatibility Excellent with MSThe volatile mobile phases are ideal for mass spectrometry.
Ion-Exchange Chromatography (IEC)

IEC, particularly High-Performance Anion-Exchange Chromatography (HPAEC), is a powerful technique that directly separates molecules based on their charge.[6]

Principle of IEC

Similar to SPE, IEC uses a stationary phase with charged functional groups. Sugar phosphates, being anionic, are separated on an anion-exchange column.[12] Elution is achieved by increasing the concentration of a competing ion (e.g., salt gradient) or by changing the pH to neutralize the charge on the analytes. HPAEC is often coupled with Pulsed Amperometric Detection (PAD), a sensitive detection method for carbohydrates, though it does not provide the structural information of MS.[6]

Performance Characteristics

ParameterPerformance MetricRationale & Causality
Resolution ExcellentHigh resolving power for charged species, capable of separating mono- and diphosphates effectively.
Sensitivity High (with PAD)HPAEC-PAD is a very sensitive technique for sugar phosphates.[6]
Matrix Effects LowThe separation is based on strong ionic interactions, making it robust to many matrix interferences.
Compatibility Poor with MSThe high salt concentrations used for elution are not compatible with standard ESI-MS, requiring desalting steps or specialized interfaces.
Throughput LowerGradients can be long, and column re-equilibration is often required, leading to longer run times.

Enzymatic Assays: The Path to High Specificity

For quantifying a single, specific sugar phosphate without the need for complex instrumentation, enzymatic assays are unparalleled in their specificity.

Principle of Enzymatic Assays

These assays leverage the high specificity of enzymes. For example, to measure Glucose-6-Phosphate (G6P), the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) is used.[13][14] G6PDH specifically oxidizes G6P, reducing a cofactor like NADP+ to NADPH in the process.[13][15] The amount of NADPH produced, which is directly proportional to the initial amount of G6P, can be easily measured colorimetrically or fluorometrically.[13][16]

Enzymatic_Assay cluster_reaction Reaction Mixture G6P Glucose-6-Phosphate (Analyte) G6PDH G6PDH Enzyme G6P->G6PDH Specific Oxidation Product 6-Phosphoglucono-δ-lactone NADP NADP+ NADP->G6PDH Specific Oxidation NADPH NADPH (Signal) G6PDH->Product Specific Oxidation G6PDH->NADPH Specific Oxidation Detection Spectrophotometer or Plate Reader NADPH->Detection Measured via Absorbance/Fluorescence

Caption: Principle of the enzymatic assay for Glucose-6-Phosphate (G6P) quantification.

Experimental Protocol: Colorimetric G6P Assay [13]

  • Sample Preparation: Prepare cell or tissue lysates. Deproteinization is often required to prevent interference from other enzymes.

  • Standard Curve: Prepare a standard curve using known concentrations of G6P.

  • Reaction Setup: In a 96-well plate, add the sample, standards, and a reaction mix containing G6PDH, NADP+, and a colorimetric probe that reacts with NADPH.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow the reaction to proceed.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Determine the G6P concentration in the samples by comparing their absorbance to the standard curve.

Performance Characteristics

ParameterPerformance MetricRationale & Causality
Specificity UnmatchedThe lock-and-key mechanism of the enzyme ensures that only the target sugar phosphate is measured.
Sensitivity HighColorimetric and especially fluorometric detection methods provide excellent sensitivity, with detection limits in the low micromolar range.[13]
Throughput Very HighThe 96-well plate format is ideal for high-throughput screening of many samples.
Scope Single AnalyteA different, specific enzyme is required for each sugar phosphate you wish to measure.
Cost LowRequires only a basic plate reader and commercially available kits.

Comparative Summary and Recommendations

Choosing the right technique requires a clear understanding of the experimental question. Do you need a comprehensive metabolic profile or the precise quantity of a single analyte? Is high throughput essential, or is maximum resolution the priority?

TechniquePrimary ApplicationKey AdvantageKey DisadvantageBest For...
Anion-Exchange SPE Sample Cleanup & EnrichmentHigh recovery, cost-effectiveNot separative (class-specific)Pre-purifying complex samples prior to LC-MS to reduce matrix effects.[7]
HILIC-MS Comprehensive Profiling & QuantificationExcellent MS compatibility, good for polar analytesPotential for isomer co-elution, sensitive to conditionsUntargeted metabolomics and metabolic flux analysis where a broad profile of polar metabolites is needed.[9]
HPAEC-PAD Isomer Separation & QuantificationSuperior resolution of isomersNot compatible with MS, lower throughputProjects requiring the precise separation and quantification of closely related sugar phosphate isomers without MS identification.[6]
Enzymatic Assays High-Throughput QuantificationUnmatched specificity, very high throughputMeasures only one analyte at a timeValidating hits from a screen, clinical diagnostics, or any project focused on quantifying a single, known sugar phosphate across many samples.[13]

Conclusion

The isolation and analysis of sugar phosphates is a critical but non-trivial task in modern biological research. There is no single "best" method; instead, the optimal approach is dictated by the specific research question. For broad, discovery-based metabolomics, HILIC-MS preceded by SPE cleanup offers a powerful combination of separation and sensitive detection. For hypothesis-driven questions focused on specific isomers, the high resolution of HPAEC-PAD is invaluable. Finally, for high-throughput screening and validation, the specificity and simplicity of enzymatic assays are second to none. By understanding the fundamental principles and trade-offs of each technique, researchers can confidently select and implement the most appropriate workflow to unlock the metabolic secrets held within these vital molecules.

References

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ioniz
  • Solid-Phase Extraction.Chemistry LibreTexts.
  • Chromatography Ion Exchange Resin.
  • HPLC Separation of Sugar Phosph
  • Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry.
  • HILIC - Sugars and fructooligosaccharide analysis.KNAUER.
  • Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydr
  • Hydrophilic interaction chrom
  • Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection.PubMed.
  • Sugar phosphates resolution.
  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
  • HILIC Columns for Phosphorylated Sugar Analysis.
  • An enzymatic colorimetric assay for glucose-6-phosph
  • Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry.PubMed.
  • Sugar-Phosphate Toxicities.Microbiology and Molecular Biology Reviews.
  • Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49).Sigma-Aldrich.
  • Glucose-6-Phosphate Dehydrogenase - Assay.
  • Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426).Abcam.
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A Senior Application Scientist's Guide to Fructose 1-Phosphate Validation: A Comparative Analysis of Mass Spectrometry-Based Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease, oncology, and drug development, the accurate quantification of central carbon metabolites is paramount. Fructose 1-phosphate (F1P), a key intermediate in fructose metabolism, is of particular interest due to its accumulation in hereditary fructose intolerance and its emerging roles in other pathologies.[1] Validating the concentration of F1P in complex biological matrices requires analytical techniques that offer exceptional sensitivity and specificity.

This guide provides an in-depth comparison of mass spectrometry-based workflows for the robust validation of F1P. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select and implement the most appropriate method for your research needs. All protocols are designed as self-validating systems, incorporating the necessary quality controls to ensure data integrity and trustworthiness, in line with established international guidelines.[2][3]

The Analytical Challenge: Why F1P Demands a Superior Method

The analysis of F1P is complicated by several factors:

  • High Polarity: The phosphate group renders F1P highly polar, making it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns.

  • Low Abundance: Cellular concentrations can be low, requiring highly sensitive detection.

  • Presence of Isomers: The primary analytical hurdle is the presence of structural isomers, such as glucose 6-phosphate (G6P), fructose 6-phosphate (F6P), and glucose 1-phosphate (G1P). These compounds share the same exact mass (C₆H₁₃O₉P) and often exhibit similar chromatographic behavior, making unambiguous identification and quantification challenging.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application. Its strength lies in its ability to separate analytes chromatographically and then differentiate them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns, providing two dimensions of specificity.[5]

Core Methodologies: LC-MS/MS Approaches for F1P Quantification

We will compare two primary LC-MS/MS strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Ion-Pairing Chromatography (RP-IP).

Methodology 1: HILIC-MS/MS

HILIC is a powerful technique for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A thin aqueous layer forms on the stationary phase, and analytes partition between this layer and the mobile phase.[6][7] This approach avoids the use of non-volatile ion-pairing reagents, which can contaminate the mass spectrometer.

1. Sample Preparation (from adherent cell culture)

  • Rationale: The goal is to instantaneously halt metabolism ("quench") and efficiently extract the polar metabolites while removing interfering macromolecules like proteins and lipids. Cold methanol/water solutions are effective for both quenching and extraction.[8]

  • Protocol:

    • Aspirate cell culture medium.

    • Wash cells rapidly (5-10 seconds) with 5 mL of ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate.

    • Scrape the cells into the methanol solution and transfer the entire mixture to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant (containing metabolites) to a new tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water for LC-MS/MS analysis.

2. Liquid Chromatography

  • Rationale: An amide-based HILIC column provides excellent retention for sugar phosphates. A gradient elution, starting with high organic content and increasing the aqueous portion, is used to elute the polar analytes.[9]

  • Parameters:

    • Column: HILIC BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 85% B

      • 1.5 min: 85% B

      • 7.0 min: 35% B

      • 8.0 min: 35% B

      • 8.1 min: 85% B

      • 12.0 min: 85% B

3. Mass Spectrometry

  • Rationale: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. F1P is detected in negative electrospray ionization (ESI) mode as the deprotonated molecule [M-H]⁻. This precursor ion is selected and fragmented, and a specific product ion is monitored. The fragmentation of sugar phosphates typically yields a phosphate-related ion at m/z 97 (H₂PO₄⁻).[10][11]

  • Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Fructose 1-Phosphate (Quantifier): 259.0 -> 97.0

      • Fructose 1-Phosphate (Qualifier): 259.0 -> 79.0

      • Internal Standard (¹³C₆-Glucose 6-Phosphate): 265.0 -> 97.0

Methodology 2: Reversed-Phase Ion-Pairing (RP-IP)-MS/MS

This technique uses a traditional C18 reversed-phase column but adds an ion-pairing reagent (e.g., tributylamine, TBA) to the mobile phase. The positively charged amine pairs with the negatively charged phosphate group of F1P, neutralizing the charge and allowing the complex to be retained on the nonpolar C18 column.[12]

  • Causality: This method can offer superior separation of certain isomers compared to HILIC. However, a significant drawback is that ion-pairing reagents are non-volatile and can cause signal suppression and persistent contamination of the MS system, often requiring the instrument to be dedicated solely to this type of analysis.

1. Sample Preparation: Same as for HILIC-MS/MS.

2. Liquid Chromatography

  • Rationale: A C18 column is used. The ion-pairing reagent (TBA) is added to the aqueous mobile phase to enable retention of F1P.

  • Parameters:

    • Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Tributylamine and 5 mM Acetic Acid in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 45°C

    • Gradient: A shallow gradient, for example, starting at 0% B and increasing to 40% B over 15 minutes.

3. Mass Spectrometry: Parameters are identical to the HILIC-MS/MS method.

Visualization of Analytical Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Cell Quenching & Lysis (Ice-cold 80% Methanol) s2 Protein Precipitation (Centrifugation) s1->s2 s3 Supernatant Collection s2->s3 s4 Dry & Reconstitute s3->s4 lc LC Separation (HILIC or RP-IP) s4->lc ms1 ESI Source (Ionization) lc->ms1 q1 Quadrupole 1 (Q1) Precursor Selection (m/z 259) ms1->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Selection (m/z 97) q2->q3 det Detector q3->det data Data Acquisition & Quantification det->data

Caption: General workflow for F1P analysis by LC-MS/MS.

MRM_Diagram compound F1P Ion [M-H]⁻ m/z 259.0 q1 Q1: Precursor Ion Filter compound->q1 cid q2: Fragmentation (Collision Gas) q1->cid fragments Product Ions cid->fragments q3 Q3: Product Ion Filter fragments->q3 detector Detector Signal q3->detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for F1P.

Performance Comparison: HILIC vs. RP-IP

The choice between HILIC and RP-IP depends on the specific requirements of the assay, such as the need for isomer separation versus the desire to avoid MS contamination.

ParameterHILIC-MS/MSRP-IP-MS/MSRationale & Commentary
Isomer Separation Good, but can be challenging. May require careful optimization of mobile phase pH and gradient.Often provides superior resolution of certain isomers like G1P and G6P.The ion-pairing mechanism can offer unique selectivity for phosphorylated isomers.
MS Compatibility Excellent. Uses volatile buffers (e.g., ammonium acetate) that do not contaminate the system.Poor. Non-volatile reagents like TBA strongly suppress ionization and are difficult to remove from the instrument.This is a major practical advantage for HILIC, especially in multi-user core facilities.
Sensitivity (LOQ) Typically low to mid nM (e.g., 1-10 nM).Can achieve similar or slightly better sensitivity (e.g., <5 nM) due to sharp peaks.Both methods are highly sensitive. The Limit of Quantification (LOQ) should be formally determined during method validation.
Robustness Generally robust, but column equilibration can be longer than reversed-phase.Prone to column degradation and requires long equilibration times. Method performance can drift.HILIC methods, once established, tend to be more reliable day-to-day.
Throughput High. Typical run times are 10-15 minutes.Moderate. Run times can be longer, and extensive column washing is needed between analytical batches.HILIC is generally better suited for screening larger sample sets.

Alternative Methodologies: A Broader Perspective

While LC-MS/MS is the preferred platform, it is important to understand the available alternatives.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Assays Coupled enzyme reactions lead to a change in NADH/NADPH, which is measured by absorbance (340 nm) or fluorescence.Inexpensive, high-throughput (plate-based).Lacks specificity (cannot distinguish isomers), susceptible to interference from matrix components.
Ion Chromatography Separation is based on ionic interactions with a charged stationary phase, often followed by suppressed conductivity detection.Excellent separation of anions, including sugar phosphates.Often less sensitive than MS, can be complex to couple with MS, may not resolve all isomers.
NMR Spectroscopy Quantification based on the nuclear magnetic resonance of specific atoms (e.g., ³¹P).Non-destructive, provides structural information.Very low sensitivity , requiring large amounts of sample; not suitable for typical biological extracts.

A comparison of reported quantification limits highlights the superior sensitivity of mass spectrometry-based methods. For example, a validated ion chromatography method for a related compound reported an LOQ of 3.3 µmol/L (3300 nM), whereas LC-MS/MS methods routinely achieve LOQs in the low nanomolar range.

System Validation: Ensuring Trustworthy Data

A robust analytical method is a self-validating one. Adherence to ICH Q2(R1) guidelines is critical.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, especially isomers. This is achieved by a combination of chromatographic retention time and specific MRM transitions.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve with at least 5 standards should be prepared in a surrogate matrix.

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within ±15% (±20% at the LOQ) of the nominal value, and precision (RSD%) should not exceed 15% (20% at the LOQ).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-F1P or a closely related isomer like ¹³C₆-G6P) should be used to correct for variations in sample preparation and instrument response.

Conclusion and Recommendations

For the definitive validation and quantification of fructose 1-phosphate, HILIC-LC-MS/MS is the recommended methodology for most applications. It provides an outstanding balance of sensitivity, specificity, robustness, and instrument-friendliness. Its primary advantage is the avoidance of non-volatile ion-pairing reagents, ensuring the long-term stability and performance of the mass spectrometer for other applications.

While RP-IP-MS/MS can offer superior resolution for specific, challenging isomer separations, this advantage is often outweighed by its significant practical drawbacks. It should be considered only when HILIC fails to provide the necessary separation and a dedicated LC-MS system is available. Enzymatic assays can serve as a useful, inexpensive tool for preliminary screening or for applications where isomer specificity is not required, but they lack the analytical rigor of mass spectrometry for definitive validation.

By carefully selecting the analytical strategy and rigorously validating the method, researchers can generate high-quality, reliable data on fructose 1-phosphate, paving the way for new insights into metabolism in health and disease.

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  • Gao, W., et al. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. Available at: [Link]

  • Gardana, C., et al. (2008). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. PubMed. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.).
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  • Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Shodex HPLC Columns. Available at: [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. Available at: [Link]

  • Bajpai, M., et al. (2023). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. Available at: [Link]

  • Gardana, C., et al. (2008). Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Semantic Scholar. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (2012). HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. Available at: [Link]

  • Morand, J. N., et al. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. PubMed Central. Available at: [Link]

  • van de Beek, M. C., et al. (2020). Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. PubMed Central. Available at: [Link]

  • Giraud, G., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • LCGC International. (2012). HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. MetwareBio.
  • Guo, K., & Li, L. (2017). Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. PubMed. Available at: [Link]

  • ResearchGate. (2020). Is there a method to analyze sugar phosphate concentrations without any enzymatic approaches?. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at: [Link]

  • Flora, S. J. (1989). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Outline of the sample preparation protocol, designed to collect a set... ResearchGate.
  • Abcam. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Abcam.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. Available at: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbio.
  • ResearchGate. (n.d.). An Enzymatic Fluorometric Assay for Fructose. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Fructose 1-Phosphate Barium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the purity of commercially available fructose 1-phosphate, often supplied as a barium salt. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions for your research.

The Criticality of Purity in Fructose 1-Phosphate Applications

Fructose 1-phosphate is a key intermediate in fructose metabolism. Its purity is crucial in various research applications, including enzymatic studies, drug discovery, and metabolic research. Contaminants can lead to erroneous experimental results, misinterpretation of data, and potentially compromise the development of therapeutics. Common impurities can include other sugar phosphates (e.g., fructose 6-phosphate), free fructose, and inorganic phosphate. The use of the barium salt form, while aiding in precipitation and stabilization, introduces the challenge of its poor aqueous solubility, necessitating specific sample preparation steps.

A Comparative Overview of Analytical Methodologies

The assessment of fructose 1-phosphate purity requires a multi-faceted approach. No single method can provide a complete picture. Here, we compare the two most common and powerful techniques: Ion Chromatography (IC) and Enzymatic Assays.

FeatureIon Chromatography (IC) with Pulsed Amperometric Detection (PAD)Enzymatic Assay (Coupled Enzyme System)
Principle Separation of charged molecules based on their interaction with an ion-exchange stationary phase, followed by electrochemical detection.Highly specific enzyme-catalyzed reactions leading to a measurable change in absorbance or fluorescence.
Specificity High. Can resolve different sugar phosphate isomers and other charged impurities.Very high for the target analyte. Specific enzymes ensure low cross-reactivity.
Sensitivity High. Detection limits are typically in the low µM to high nM range.[1]High. Can be tailored by the choice of enzymes and detection method.
Quantitation Excellent. Provides accurate and precise quantification of the main component and impurities.Excellent for the main component. Impurity quantification requires specific assays for each.
Throughput Moderate. Each run can take from 15 to 30 minutes.High. Can be adapted to a 96-well plate format for simultaneous analysis of many samples.
Sample Prep Requires conversion of the barium salt to a soluble form.Requires conversion of the barium salt to a soluble form.
Cost High initial instrument cost. Lower cost per sample for high throughput.Lower initial equipment cost (spectrophotometer). Reagent costs can be significant.

Experimental Workflows: A Visual Guide

To better understand the procedural flow for each analytical approach, the following diagrams illustrate the key steps.

cluster_0 Sample Preparation cluster_1 Ion Chromatography Workflow cluster_2 Enzymatic Assay Workflow start Fructose 1-(Barium Phosphate) dissolve Dissolve in Acid/Chelator or Convert to Sodium Salt start->dissolve ic_inject Inject Sample dissolve->ic_inject For IC Analysis enz_react Add Coupled Enzyme Reagents dissolve->enz_react For Enzymatic Analysis ic_sep Anion Exchange Separation ic_inject->ic_sep ic_detect Pulsed Amperometric Detection (PAD) ic_sep->ic_detect ic_quant Quantify Fructose 1-P and Impurities ic_detect->ic_quant enz_incubate Incubate enz_react->enz_incubate enz_measure Measure Absorbance/ Fluorescence enz_incubate->enz_measure enz_calc Calculate Fructose 1-P Concentration enz_measure->enz_calc

Caption: High-level workflow for purity assessment.

Detailed Experimental Protocols

Part 1: Sample Preparation - Conversion of Barium Salt to a Soluble Form

Rationale: Barium phosphate is largely insoluble in water. To perform accurate analysis in an aqueous mobile phase (for IC) or a buffer system (for enzymatic assays), the barium ions must be removed. Ion-exchange chromatography is a robust method for this conversion.

Protocol: Ion-Exchange Conversion

  • Prepare an Ion-Exchange Column:

    • Use a small column packed with a strong cation exchange resin in the sodium form (e.g., Dowex 50W-X8).

    • Wash the resin thoroughly with deionized water until the eluate is neutral.

  • Dissolve the Sample:

    • Accurately weigh approximately 100 mg of the fructose 1-(barium phosphate) salt.

    • Suspend the salt in 10 mL of deionized water. The salt will not fully dissolve.

  • Apply to the Column:

    • Carefully apply the suspension to the top of the prepared ion-exchange column.

    • Allow the sample to slowly pass through the resin bed.

  • Elute and Collect:

    • Elute the column with deionized water. The fructose 1-phosphate will now be in its soluble sodium salt form.

    • Collect the eluate in a volumetric flask.

  • Verify Barium Removal:

    • To a small aliquot of the eluate, add a drop of dilute sulfuric acid. The absence of a white precipitate (barium sulfate) indicates successful removal of barium ions.

  • Adjust Concentration:

    • Bring the final volume in the volumetric flask to the mark with deionized water and mix thoroughly. This solution is now ready for analysis.

start Fructose 1-(Barium Phosphate) Suspension column Strong Cation Exchange Column (Na+ form) start->column elute Elute with Deionized Water column->elute collect Collect Sodium Fructose 1-Phosphate Solution elute->collect test Test for Barium with H2SO4 collect->test ready Barium-Free Sample for Analysis test->ready

Caption: Ion-exchange conversion workflow.

Part 2: Purity Assessment by Ion Chromatography

Rationale: Ion chromatography is a powerful technique for separating and quantifying charged species. For sugar phosphates, high-performance anion-exchange chromatography (HPAE) coupled with pulsed amperometric detection (PAD) is the gold standard, offering excellent resolution and sensitivity without the need for derivatization.

Protocol: HPAE-PAD Analysis

  • Instrumentation:

    • High-performance ion chromatography system equipped with a PAD detector.

    • Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Mobile Phase:

    • Prepare a sodium hydroxide and sodium acetate gradient according to the column manufacturer's recommendations for sugar phosphate separation. A typical gradient might run from 10 mM NaOH with 50 mM sodium acetate to 100 mM NaOH with 500 mM sodium acetate.

  • Standard Preparation:

    • Prepare a series of calibration standards of a high-purity fructose 1-phosphate reference standard (if available as the sodium salt) in deionized water.

    • Also, prepare standards for expected impurities like fructose 6-phosphate and inorganic phosphate.

  • Analysis:

    • Inject the prepared sodium salt solution of the sample onto the column.

    • Run the gradient elution program.

    • Monitor the detector response.

  • Data Interpretation:

    • Identify the fructose 1-phosphate peak based on the retention time of the standard.

    • Identify and quantify any impurity peaks by comparing their retention times and peak areas to the respective standards.

Illustrative Data:

CompoundRetention Time (min)Concentration in Sample (mg/mL)Purity (%)
Fructose 1-Phosphate12.59.7597.5
Fructose 6-Phosphate14.20.151.5
Inorganic Phosphate3.10.101.0
Part 3: Purity Assessment by Enzymatic Assay

Rationale: Enzymatic assays offer exceptional specificity. A coupled enzyme assay can be designed to stoichiometrically convert fructose 1-phosphate to a product that can be easily measured, such as NADH.

Protocol: Coupled Enzymatic Assay

This protocol is based on the conversion of fructose 1-phosphate to fructose 1,6-bisphosphate, which is then cleaved and ultimately leads to the reduction of NAD+.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 mM MgCl₂.

    • ATP solution: 50 mM in assay buffer.

    • NAD+ solution: 20 mM in assay buffer.

    • Enzyme Mix:

      • Fructokinase (to convert any free fructose impurity).

      • Phosphofructokinase (to convert fructose 1-phosphate).

      • Aldolase, triosephosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase (coupling enzymes).

  • Procedure (96-well plate format):

    • To each well, add:

      • 150 µL of Assay Buffer.

      • 20 µL of the prepared sodium salt sample solution.

      • 10 µL of ATP solution.

      • 10 µL of NAD+ solution.

    • Read the initial absorbance at 340 nm (A_initial).

    • Add 10 µL of the Enzyme Mix to initiate the reaction.

    • Incubate at 37°C for 30 minutes or until the reaction is complete.

    • Read the final absorbance at 340 nm (A_final).

  • Calculation:

    • The change in absorbance (ΔA = A_final - A_initial) is proportional to the amount of NADH produced, which is stoichiometric to the initial amount of fructose 1-phosphate.

    • Calculate the concentration using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

F1P Fructose 1-Phosphate F16BP Fructose 1,6-Bisphosphate F1P->F16BP ADP ATP ATP ATP->F16BP PFK Phosphofructokinase PFK->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde 3-Phosphate F16BP->G3P Aldolase Aldolase Aldolase->DHAP Aldolase->G3P DHAP->G3P NADH NADH (Measure at 340 nm) G3P->NADH 1,3-Bisphosphoglycerate TPI Triosephosphate Isomerase TPI->G3P GAPDH Glyceraldehyde-3-P Dehydrogenase GAPDH->NADH NAD NAD+ NAD->NADH

Caption: Coupled enzymatic assay pathway.

Part 4: Determination of Counter-ion and Inorganic Impurities

Rationale: A complete purity assessment should also account for the non-fructose 1-phosphate components, namely the barium counter-ion and any free inorganic phosphate.

Protocol: Barium Determination by Atomic Absorption Spectroscopy

  • Instrumentation:

    • Atomic Absorption (AA) Spectrometer with a nitrous oxide-acetylene flame.

  • Sample Preparation:

    • Accurately weigh the fructose 1-(barium phosphate) salt and dissolve it in a dilute acid solution (e.g., 1% HCl).

    • Prepare a series of barium standards in the same acid matrix.

  • Analysis:

    • Aspirate the samples and standards into the flame.

    • Measure the absorbance at the barium wavelength (553.6 nm).[2]

  • Calculation:

    • Determine the barium concentration in the sample from the calibration curve.

    • Calculate the percentage of barium by weight in the original salt.

Protocol: Inorganic Phosphate Determination (Molybdate Assay)

  • Reagents:

    • Ammonium molybdate solution in sulfuric acid.

    • Reducing agent (e.g., ascorbic acid).

  • Procedure:

    • To a solution of the fructose 1-(barium phosphate) salt (after conversion to the sodium salt), add the acidic molybdate reagent.

    • Add the reducing agent. A blue color will develop in the presence of free orthophosphate.[3]

    • Measure the absorbance at approximately 660 nm.

  • Calculation:

    • Quantify the inorganic phosphate concentration using a standard curve prepared from a phosphate standard.

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of commercially available fructose 1-(barium phosphate) requires a combination of analytical techniques. Ion chromatography provides a comprehensive profile of the sugar phosphate content, including isomeric impurities. Enzymatic assays offer a highly specific and often more rapid method for quantifying the active fructose 1-phosphate. Finally, the determination of barium and inorganic phosphate content is essential for a complete mass balance and understanding of the overall purity. By employing these self-validating systems, researchers can ensure the quality of their starting materials and the integrity of their experimental outcomes.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Jenke, D. (2007). Performance characteristics of an ion chromatographic method for the quantitation of citrate and phosphate in pharmaceutical solutions. Journal of Chromatographic Science, 45(1), 50–57. Retrieved from [Link]

  • Nakamura, M., & Mori, K. (1958). Colorimetric determination of inorganic phosphorus in the presence of glucose-1-phosphate and adenosine triphosphate. Nature, 182(4647), 1441. Retrieved from [Link]

  • Softic, S., et al. (2019). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR Protocols, 1(2), 100085. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Barium, atomic absorption spectrometric, direct. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory. Retrieved from [Link]

  • Cytiva. (2017). Tips for successful ion exchange chromatography. Retrieved from [Link]

  • Taussky, H. H., & Shorr, E. (1953). A microcolorimetric method for the determination of inorganic phosphorus. Journal of Biological Chemistry, 202(2), 675-685. Retrieved from [Link]

  • Willard, H. H., Merritt, L. L., Dean, J. A., & Settle, F. A. (1988). Instrumental Methods of Analysis. Wadsworth Publishing Company.
  • ASTM International. (2012). Standard Test Method for Barium in Water, Atomic Absorption Spectrophotometry, Graphite Furnace (D4382-12). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Determination of Phosphate by a Colorimetric Method. Retrieved from [Link]

  • Megazyme. (2018, May 16). D-Fructose/D-Glucose Assay Procedure (K-FRUGL) [Video]. YouTube. Retrieved from [Link]

  • Fiske, C. H., & Subbarow, Y. (1925). The colorimetric determination of phosphorus. Journal of Biological Chemistry, 66(2), 375-400.
  • Alenazi, D. (n.d.). The colorimetric estimation of inorganic phosphate. SlideShare. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Barium. Retrieved from [Link]

  • Gomori, G. (1942). A modification of the colorimetric phosphorus determination for use with the photoelectric colorimeter. Journal of Laboratory and Clinical Medicine, 27(7), 955-960.

Sources

A Senior Application Scientist's Guide to Purification: Barium Salt Precipitation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and biopharmaceutical development, the purity of a final product is not merely a quality metric; it is the bedrock of safety and efficacy. The journey from a complex biological or chemical mixture to a highly purified active pharmaceutical ingredient (API) is paved with a series of deliberate, scientifically-grounded purification steps. Each step in a downstream process is designed to remove specific impurities—be they process-related, product-related, or contaminants—while maximizing the recovery of the target molecule.

The choice of purification technology is a critical decision point, governed by the nature of the target molecule, the types of impurities, scalability, and economic viability. While chromatography is often hailed as the workhorse of the industry, older, seemingly simpler methods like chemical precipitation still hold a relevant, albeit specialized, place in the process developer's toolkit.

This guide provides an in-depth comparison of barium salt precipitation—a potent but highly specific technique—with mainstream purification methodologies. We will delve into the underlying principles, provide actionable experimental protocols, and offer a logical framework for selecting the most appropriate strategy for your purification challenges. Our focus is on the "why"—the scientific rationale that underpins every choice in designing a robust and efficient purification process.

Barium Salt Precipitation: A Specialist's Tool for a Specific Problem

Barium salt precipitation is a classic chemical separation technique that leverages the extremely low solubility of barium sulfate (BaSO₄) to selectively remove sulfate ions (SO₄²⁻) from solution.[1] In the context of pharmaceutical manufacturing, this is not a method for primary protein purification but rather a targeted tool for impurity clearance, particularly from raw materials, buffers, or process intermediates where sulfate is a problematic contaminant.

The Mechanism: Driving Insolubility

The efficacy of this method lies in a simple double displacement reaction. When a soluble barium salt, such as barium chloride (BaCl₂), is introduced to a solution containing sulfate ions, the barium (Ba²⁺) and sulfate (SO₄²⁻) ions rapidly combine to form a dense, white precipitate of barium sulfate.

BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s)↓ + 2NaCl(aq)

The driving force is the profound insolubility of BaSO₄ (Ksp ≈ 1.1 x 10⁻¹⁰ at 25°C), which ensures the reaction proceeds to completion, effectively sequestering sulfate ions from the liquid phase.[1]

G cluster_0 Solution with Sulfate Impurity cluster_1 Precipitation Step cluster_2 Purified Solution Product Target Product (API) Reaction Ba²⁺ + SO₄²⁻ → BaSO₄(s)↓ Product->Reaction SO4 Sulfate Ions (SO₄²⁻) SO4->Reaction BaCl2 Add Soluble Barium Salt (e.g., BaCl₂) BaCl2->Reaction PurifiedProduct Target Product (API) Reaction->PurifiedProduct BaSO4_ppt Barium Sulfate Precipitate (Removed by filtration/ centrifugation) Reaction->BaSO4_ppt DecisionTree start What is the primary purification goal? goal_impurity Removal of a specific an-ionic impurity (e.g., SO₄²⁻) start->goal_impurity Impurity goal_product Primary capture & purification of the target product (e.g., protein) start->goal_product Product impurity_type Is residual Barium toxicity an acceptable process risk? goal_impurity->impurity_type product_purity What is the required final purity? goal_product->product_purity barium_yes Yes (Upstream, with robust clearance steps) impurity_type->barium_yes Yes barium_no No (GMP/Final steps) impurity_type->barium_no No method_barium Barium Salt Precipitation (High efficiency, low cost, but toxic reagent & sludge) barium_yes->method_barium no_barium_choice Need high selectivity? barium_no->no_barium_choice aex Anion Exchange (AEX) (High selectivity, reusable, no toxic additives) no_barium_choice->aex Yes nf Nanofiltration (NF) (Large scale, no additives, risk of fouling) no_barium_choice->nf No (Large Vol) purity_high High Purity (e.g., >99%) product_purity->purity_high High purity_bulk Bulk Capture & Concentration product_purity->purity_bulk Bulk chromatography Multi-step Chromatography (e.g., Affinity, IEX, HIC) (High cost, high resolution) purity_high->chromatography precipitation General Precipitation (e.g., Salting Out, PEG) (Low cost, high throughput, lower resolution) purity_bulk->precipitation

Sources

A Head-to-Head Kinetic Showdown: Profiling Aldolase Isozyme Specificity for Fructose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic diseases and drug development, understanding the nuanced functional differences between enzyme isozymes is paramount. Fructose 1,6-bisphosphate aldolase, a key enzyme in glycolysis and gluconeogenesis, presents a classic case of such differentiation.[1] Vertebrates express three distinct Class I isozymes—Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain)—each tailored to the metabolic demands of its primary tissue.[2][3][4][5] While all three cleave the glycolytic intermediate fructose 1,6-bisphosphate (FBP), their activities towards fructose 1-phosphate (F-1-P), a key metabolite in dietary fructose metabolism, differ significantly. This guide provides an in-depth kinetic comparison of these isozymes with F-1-P, supported by experimental frameworks for validation.

The Physiological Context: Why Fructose 1-Phosphate Matters

The metabolic handling of dietary fructose hinges on the liver's ability to process it, a task primarily managed by Aldolase B.[3] In the liver, fructose is first phosphorylated to F-1-P. Aldolase B then cleaves F-1-P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, feeding these products into the glycolytic or gluconeogenic pathways.[6] Deficiencies in Aldolase B's ability to process F-1-P lead to the serious metabolic disorder, hereditary fructose intolerance.[7] In contrast, Aldolases A and C are principally involved in glycolysis, where the concentration of F-1-P is negligible.[3] Therefore, the kinetic profile of each isozyme towards F-1-P is a direct reflection of its evolved physiological role.

Kinetic Profile Comparison: A Tale of Three Isozymes

The substrate specificity of an enzyme is quantitatively described by its Michaelis constant (Km) and catalytic rate (kcat). A low Km indicates high affinity for the substrate, while a high kcat signifies rapid turnover. The ratio, kcat/Km, represents the overall catalytic efficiency. The data clearly show that Aldolase B is uniquely adapted for F-1-P metabolism.

IsozymeSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)FBP/F-1-P Activity Ratio
Aldolase A Fructose 1-PhosphateHigh (Poor Affinity)LowLow~50
Fructose 1,6-Bisphosphate~0.010~12.1~1,210,000
Aldolase B Fructose 1-Phosphate2.4 [8]High*High ~1 [8]
Fructose 1,6-Bisphosphate0.004[8]0.67[2]167,500
Aldolase C Fructose 1-Phosphate16[2]2.8[2]175~2
Fructose 1,6-Bisphosphate0.0107[2]5.2[2]485,981

Note: A specific kcat for Aldolase B with F-1-P was not available in the cited literature, but its turnover number is noted to be 2- to 5-fold higher than that of Aldolases A and C.[9]

Analysis of Kinetic Data:

  • Aldolase B: Exhibits a Km for F-1-P in the low millimolar range (2.4 mM), which is physiologically relevant to intracellular concentrations after a fructose-rich meal.[8] Crucially, its activity ratio for FBP vs. F-1-P is nearly 1, indicating it cleaves both substrates with almost equal proficiency.[8] This dual specificity is the biochemical hallmark of its role in both glycolysis and fructose metabolism.

  • Aldolase C: Shows a significantly higher Km (16 mM) for F-1-P, indicating a much lower affinity compared to Aldolase B.[2] Its catalytic efficiency is consequently very low. Its primary substrate is clearly FBP, for which it has a Km over 1000-fold lower.

  • Aldolase A: While specific kinetic values are sparse, the literature consistently describes its activity with F-1-P as being significantly lower than with FBP (activity ratio of ~50).[9] Its high Km and low turnover make it an inefficient catalyst for F-1-P cleavage, aligning with its specialized role in the high-flux environment of muscle glycolysis.

Visualizing the Catalytic Divide

The functional divergence of the isozymes is rooted in their evolutionary adaptation for specific metabolic niches.

cluster_substrates Substrates cluster_isozymes Aldolase Isozymes FBP Fructose 1,6-Bisphosphate (FBP) (Glycolysis) AldoA Aldolase A (Muscle) FBP->AldoA High Efficiency (kcat/Km ≈ 1.2x10^6) AldoB Aldolase B (Liver) FBP->AldoB Moderate Efficiency (kcat/Km ≈ 1.7x10^5) AldoC Aldolase C (Brain) FBP->AldoC High Efficiency (kcat/Km ≈ 4.9x10^5) F1P Fructose 1-Phosphate (F-1-P) (Fructose Metabolism) F1P->AldoA Very Low Efficiency (Activity Ratio ~50:1 FBP:F-1-P) F1P->AldoB High Efficiency (Activity Ratio ~1:1 FBP:F-1-P) F1P->AldoC Very Low Efficiency (kcat/Km ≈ 175)

Caption: Comparative catalytic efficiencies of aldolase isozymes.

Experimental Protocol: A Self-Validating System for Kinetic Characterization

To empirically validate these kinetic differences, a coupled spectrophotometric assay is a robust and reliable method. This protocol is designed to be self-validating by ensuring the coupling enzymes are not rate-limiting and by including necessary controls.

Principle: The aldolase reaction produces DHAP and glyceraldehyde (from F-1-P). DHAP is rapidly converted to glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase (TPI). G3P is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a reaction that stoichiometrically reduces NAD⁺ to NADH. The rate of NADH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the rate of the aldolase reaction.

F1P Fructose 1-Phosphate Aldolase Aldolase Isozyme (Rate-Limiting Step) F1P->Aldolase DHAP DHAP Aldolase->DHAP GA Glyceraldehyde Aldolase->GA TPI Triosephosphate Isomerase (TPI) DHAP->TPI G3P Glyceraldehyde-3-Phosphate (G3P) TPI->G3P GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) G3P->GAPDH NADH NADH (Monitored at A340nm) GAPDH->NADH NAD NAD+ NAD->GAPDH

Caption: Coupled enzyme assay workflow for aldolase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM EDTA, pH 7.5. The choice of a pH of 7.5 represents a compromise between the slightly different pH optima of the isozymes and ensures robust activity for all.[10]

    • Substrate Stock (F-1-P): 200 mM Fructose 1-Phosphate in dH₂O. Prepare fresh.

    • Cofactor/Coupling Enzyme Mix: In Assay Buffer, prepare a mix containing 10 mM NAD⁺, 10 U/mL TPI, and 5 U/mL GAPDH. The concentrations of TPI and GAPDH are in excess to ensure the aldolase reaction is the sole rate-limiting step.

    • Enzyme Solutions: Prepare stock solutions of purified Aldolase A, B, and C (e.g., 0.1 mg/mL) in Assay Buffer.

  • Assay Execution (96-well plate format):

    • Setup: To each well, add:

      • 50 µL Assay Buffer

      • 20 µL Cofactor/Coupling Enzyme Mix

      • 10 µL of varying concentrations of F-1-P substrate (to achieve final concentrations from ~0.1 Km to 10 Km, e.g., 0.2 mM to 25 mM for Aldolase B).

      • 10 µL dH₂O (for blanks) or 10 µL Aldolase Isozyme solution.

    • Initiation: The reaction is initiated by the addition of the aldolase enzyme.

    • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial linear rate of change in A340nm per minute (ΔA/min).

    • Convert to M/min: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to convert V₀ from ΔA/min to µmol/min.

    • Determine Kinetic Parameters: Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for visualization but is less accurate for parameter estimation.

Conclusion: Structure Dictates Function

While human aldolase isozymes share a high degree of structural homology, even in their active sites, subtle differences in residue composition and conformation are sufficient to impart profound differences in substrate specificity.[2][5] The kinetic data presented here unequivocally demonstrate that Aldolase B is uniquely equipped to handle Fructose 1-Phosphate, a specialization critical for its central role in hepatic fructose metabolism. In contrast, Aldolases A and C are highly specialized for the glycolytic substrate Fructose 1,6-Bisphosphate. For researchers developing therapies for hereditary fructose intolerance or investigating the metabolic reprogramming in cancer, these kinetic distinctions are not merely academic—they are the fundamental basis for isozyme-specific function and potential therapeutic targeting.

References

  • Tolan, D.R., et al. (n.d.). The Expression and Physiological Roles of Aldolase Isozymes. Boston University. Available at: [Link]

  • St-Jean, M., et al. (2007). Structure of human brain fructose 1,6-(bis)phosphate aldolase. Protein Science, 16(11), 2359-2368. Available at: [Link]

  • ResearchGate. (n.d.). Aldolase kinetic constants. Available at: [Link]

  • Brooks, C.C., & Tolan, D.R. (1994). Alteration of substrate specificity by a naturally-occurring aldolase B mutation (Ala337-->Val) in fructose intolerance. American Journal of Human Genetics, 54(5), 835-841. Available at: [Link]

  • Wikipedia. (2023). Fructose-bisphosphate aldolase. Available at: [Link]

  • St-Jean, M., et al. (2007). Structure of human brain fructose 1,6‐(bis)phosphate aldolase: Linking isozyme structure with function. ResearchGate. Available at: [Link]

  • Adnan, M., & Kumar, A. (2023). Fructose-1-Phosphate Aldolase Deficiency. StatPearls. Available at: [Link]

  • Castaldo, V.J., & T-Cyrithe, R. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers in Molecular Biosciences, 8, 723454. Available at: [Link]

  • Michels, P.A., et al. (1991). Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus. European Journal of Biochemistry, 198(2), 421-428. Available at: [Link]

  • St-Jean, M., et al. (2007). Structure of human brain fructose 1,6-(bis)phosphate aldolase: linking isozyme structure with function. PubMed. Available at: [Link]

  • Proteopedia. (2021). Fructose Bisphosphate Aldolase. Available at: [Link]

  • Molecular Memory. (2019). Aldolase Mechanism. YouTube. Available at: [Link]

  • Shin, Y.S., et al. (1983). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. Clinical Chemistry, 29(11), 1955-1958. Available at: [Link]

  • Castaldo, V.J., & T-Cyrithe, R. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Frontiers Media S.A.. Available at: [Link]

Sources

A Researcher's Guide to Fructose 1-Phosphate: Evaluating Synthesized vs. Commercially Sourced Options for Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic studies, drug discovery, and cellular biology, fructose 1-phosphate (F1P) is a pivotal intermediate in fructose metabolism, primarily within the liver, kidneys, and small intestine.[1][2] Its role extends beyond a simple metabolic waypoint; it is a critical allosteric regulator, notably of glucokinase, and its accumulation is linked to the pathophysiology of hereditary fructose intolerance (HFI).[2][3] Given its significance, the source of F1P for experimental use—whether synthesized in-house or procured from a commercial supplier—is a critical decision that can impact the reliability and interpretation of research findings.

This guide provides an in-depth comparison of synthesized versus commercially sourced fructose 1-phosphate, offering insights into their respective characteristics, potential impurities, and performance in key biological assays. We will delve into the causality behind experimental choices for their evaluation and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Metabolic Crossroads: The Significance of Fructose 1-Phosphate

Fructose metabolism, or fructolysis, diverges from glycolysis in its initial steps. In the liver, fructose is rapidly phosphorylated by fructokinase to F1P.[1] This reaction is not rate-limited by feedback mechanisms in the same way as glycolysis, leading to a swift accumulation of F1P.[3] F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which can enter the glycolytic or gluconeogenic pathways.[1] This metabolic pathway underscores the importance of high-purity F1P in studying these processes in vitro and in cell-based models.

Fructose_Metabolism Fructose Fructose F1P Fructose 1-Phosphate Fructose->F1P Fructokinase Glucokinase Glucokinase F1P->Glucokinase Allosteric Activation AldolaseB Aldolase B F1P->AldolaseB GKRP Glucokinase Regulatory Protein Glucokinase->GKRP Binds to DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis_Gluconeogenesis Glycolysis / Gluconeogenesis DHAP->Glycolysis_Gluconeogenesis Glyceraldehyde->Glycolysis_Gluconeogenesis Triose Kinase

Caption: Metabolic pathway of fructose highlighting the central role of Fructose 1-Phosphate.

Sourcing Fructose 1-Phosphate: A Tale of Two Paths

The choice between in-house synthesis and commercial procurement of F1P presents a trade-off between control and convenience.

In-House Synthesis: The Pursuit of Customization and Purity

Synthesizing F1P in the laboratory offers the ultimate control over purity and the potential for isotopic labeling for tracer studies. Both chemical and enzymatic routes are viable, each with its own set of advantages and challenges.

Chemical Synthesis: A common approach involves the selective phosphorylation of a protected fructose derivative. This multi-step process typically includes:

  • Protection: Protection of the hydroxyl groups of fructose, other than the one at the C1 position, is necessary to ensure regioselective phosphorylation.

  • Phosphorylation: The unprotected C1 hydroxyl group is then phosphorylated using a suitable reagent like dibenzyl phosphite.

  • Deprotection: Finally, the protecting groups are removed to yield the desired fructose 1-phosphate.

Potential Impurities in Synthesized F1P:

  • Regioisomers: Incomplete or non-selective protection can lead to the formation of other fructose phosphate isomers (e.g., fructose 6-phosphate, fructose 1,6-bisphosphate).

  • Unreacted Starting Materials: Residual protected fructose and phosphorylating agents.

  • Byproducts of Deprotection: Salts and other small molecules from the deprotection steps.

  • Solvents: Residual organic solvents used during the synthesis and purification.

Enzymatic Synthesis: An alternative to chemical synthesis is the use of enzymes like fructokinase to phosphorylate fructose. This method offers high regioselectivity, often yielding the desired F1P isomer with high purity under milder reaction conditions. However, the availability and cost of the required enzymes, as well as potential challenges in purification from the reaction mixture, are important considerations.

Commercial Sourcing: Convenience with a Caveat

A number of chemical suppliers offer fructose 1-phosphate, providing a convenient option for researchers. These products are typically supplied with a certificate of analysis indicating the purity and basic physicochemical properties.

Commercial Supplier Specifications:

SupplierProduct NamePurity SpecificationForm
BOC SciencesD-Fructose-1-phosphate≥95%Solid
MedchemExpressD-Fructose 1-phosphateNot specified; stable salt form recommendedSolid

Potential Impurities in Commercially Sourced F1P:

  • Isomeric Sugars: Contamination with other sugar phosphates is possible depending on the manufacturing process.

  • Degradation Products: As a phosphorylated sugar, F1P can be susceptible to hydrolysis over time, leading to the presence of free fructose and inorganic phosphate.

  • Residual Salts: Often supplied as a salt (e.g., disodium salt), the exact salt form and any residual counter-ions should be considered.[4]

A Framework for Comparative Evaluation: Experimental Protocols

To objectively compare the biological activity of synthesized versus commercially sourced F1P, a series of well-designed experiments are essential. The following protocols provide a robust framework for such an evaluation.

Experimental_Workflow cluster_synthesis In-House Synthesis cluster_commercial Commercial Sourcing cluster_assays Biological Assays Synthesized_F1P Synthesized F1P Purification Purification (e.g., Ion Exchange) Synthesized_F1P->Purification Characterization_S Characterization (NMR, MS, Purity) Purification->Characterization_S Enzymatic_Assay Enzymatic Assay (Aldolase B Kinetics) Characterization_S->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays (Glycolysis & Gluconeogenesis) Characterization_S->Cell_Based_Assay Commercial_F1P Commercial F1P Characterization_C Characterization (Verify Purity) Commercial_F1P->Characterization_C Characterization_C->Enzymatic_Assay Characterization_C->Cell_Based_Assay Comparison Comparative Analysis Enzymatic_Assay->Comparison Compare Km, Vmax Cell_Based_Assay->Comparison Compare Metabolic Flux

Caption: Experimental workflow for comparing synthesized and commercially sourced Fructose 1-Phosphate.

Protocol 1: Enzymatic Assay of Aldolase B Kinetics

Objective: To determine and compare the kinetic parameters (Km and Vmax) of aldolase B using synthesized and commercially sourced F1P as a substrate.

Principle: The activity of aldolase B is measured by a coupled enzyme assay. Aldolase B cleaves F1P into DHAP and glyceraldehyde. The DHAP is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the aldolase B activity.

Materials:

  • Recombinant human aldolase B

  • Synthesized F1P

  • Commercially sourced F1P

  • Tris-HCl buffer (pH 7.4)

  • NADH

  • Glycerol-3-phosphate dehydrogenase

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare F1P Stock Solutions: Prepare stock solutions of both synthesized and commercially sourced F1P of known concentrations in Tris-HCl buffer.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NADH, and glycerol-3-phosphate dehydrogenase.

  • Set up the Assay Plate: In the wells of the 96-well plate, add varying concentrations of either synthesized or commercially sourced F1P.

  • Initiate the Reaction: Add the reaction mixture to each well, followed by the addition of aldolase B to initiate the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each F1P concentration. Plot V₀ against the F1P concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each source of F1P.

Protocol 2: Cell-Based Assay for Assessing Glycolysis

Objective: To compare the effects of synthesized and commercially sourced F1P on the rate of glycolysis in cultured hepatocytes.

Principle: The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), which is largely due to the production of lactate. This protocol utilizes a Seahorse XF Analyzer to measure real-time changes in ECAR in response to the addition of F1P.

Materials:

  • Cultured hepatocytes (e.g., HepG2)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit

  • Synthesized F1P

  • Commercially sourced F1P

  • Cell culture medium

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Prepare F1P Solutions: Prepare solutions of synthesized and commercially sourced F1P in the assay medium.

  • Perform Glycolysis Stress Test:

    • Replace the culture medium with the assay medium and incubate the cells in a non-CO₂ incubator.

    • Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) from the Glycolysis Stress Test Kit, as well as the synthesized and commercially sourced F1P solutions.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

    • The instrument will sequentially inject glucose, the respective F1P solutions (or vehicle control), oligomycin, and 2-DG, while measuring ECAR at each stage.

  • Data Analysis: Analyze the ECAR data to determine the basal glycolysis rate, glycolytic capacity, and glycolytic reserve for cells treated with each source of F1P. Compare these parameters to assess any differences in their effects on glycolysis.

Protocol 3: Cell-Based Assay for Assessing Gluconeogenesis

Objective: To evaluate and compare the influence of synthesized and commercially sourced F1P on the rate of gluconeogenesis in cultured hepatocytes.

Principle: The rate of gluconeogenesis is determined by measuring the amount of glucose produced by the cells from non-carbohydrate precursors. In this assay, hepatocytes are incubated with gluconeogenic substrates in the presence of either synthesized or commercially sourced F1P, and the glucose concentration in the medium is quantified.

Materials:

  • Cultured hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)

  • Glucose-free cell culture medium

  • Gluconeogenic substrates (e.g., lactate and pyruvate)

  • Synthesized F1P

  • Commercially sourced F1P

  • Glucose assay kit

  • 24-well cell culture plates

Procedure:

  • Cell Plating: Plate hepatocytes in 24-well plates and allow them to attach.

  • Incubation with Gluconeogenic Substrates: Wash the cells with glucose-free medium and then incubate them in a medium containing lactate and pyruvate, along with either synthesized F1P, commercially sourced F1P, or a vehicle control.

  • Sample Collection: At various time points, collect aliquots of the culture medium.

  • Glucose Quantification: Measure the glucose concentration in the collected media using a commercially available glucose assay kit.

  • Data Analysis: Plot the glucose concentration over time for each condition. Calculate the rate of glucose production (gluconeogenesis) and compare the effects of the two F1P sources.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data from the described experiments should be summarized in tables.

Table 1: Comparison of Purity and Physicochemical Properties

ParameterSynthesized F1PCommercially Sourced F1PMethod of Analysis
Purity (%)≥95%HPLC, NMR
Identity ConfirmationMass Spectrometry, NMR
Major ImpuritiesHPLC, GC-MS
Salt FormDisodium Salt (example)Elemental Analysis

Table 2: Comparison of Aldolase B Kinetic Parameters

F1P SourceKm (mM)Vmax (µmol/min/mg)
Synthesized
Commercially Sourced

Table 3: Comparison of Effects on Cellular Metabolism

ParameterSynthesized F1PCommercially Sourced F1P
Glycolysis (ECAR)
Basal Glycolysis
Glycolytic Capacity
Gluconeogenesis
Rate of Glucose Production

Interpretation of Results:

Discrepancies in the biological activity between the two sources of F1P would likely stem from differences in purity and the nature of any impurities present. For instance, the presence of other sugar phosphates in one of the samples could competitively inhibit aldolase B, leading to an apparent increase in the Km. Similarly, impurities could have off-target effects in cell-based assays, altering metabolic pathways in ways not directly attributable to F1P.

Conclusion: A Matter of Rigor and Reproducibility

The choice between synthesizing fructose 1-phosphate in-house and purchasing it from a commercial vendor is a critical one that hinges on the specific needs of the research. While commercial sources offer convenience, in-house synthesis provides greater control over purity and the possibility of custom modifications. Regardless of the source, this guide underscores the importance of rigorous characterization and comparative biological validation. By employing the detailed protocols and analytical framework presented here, researchers can ensure the quality and reliability of their F1P, leading to more robust and reproducible scientific outcomes.

References

  • Wikipedia. Fructose 1-phosphate. Retrieved from [Link]

  • StatPearls. Biochemistry, Fructose Metabolism. Retrieved from [Link]

Sources

Technical Guide: Differentiating Isomeric Forms of Fructose Phosphates via Barium Fractionation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of fructose phosphate isomers—specifically Fructose-1,6-bisphosphate (F-1,6-BP) , Fructose-6-phosphate (F-6-P) , and Fructose-1-phosphate (F-1-P) —is critical for metabolic flux analysis and the study of glycolytic regulation. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are modern standards, Barium Fractionation remains a powerful, cost-effective, and scalable physiochemical method for bulk enrichment and initial group separation.

This guide details a validated protocol using the differential solubility of barium salts to separate bisphosphates from monophosphates. Crucially, it elucidates the secondary differentiation of the monophosphate fraction (F-1-P vs. F-6-P) using enzymatic specificity or differential acid hydrolysis kinetics, as barium fractionation alone segregates these isomers into the same solubility class.

Mechanistic Principles

The separation relies on the distinct solubility products (


) of sugar phosphate barium salts in aqueous and ethanolic environments.
Solubility Logic
  • Barium-Insoluble Fraction (Water-Insoluble): Bisphosphorylated sugars (F-1,6-BP) form highly insoluble salts in water at alkaline pH (8.2). The divalent nature of the phosphate groups facilitates strong ionic cross-linking with barium ions (

    
    ), leading to precipitation.
    
  • Barium-Soluble / Alcohol-Insoluble Fraction: Monophosphorylated sugars (F-1-P, F-6-P) form barium salts that are soluble in water but precipitate upon the addition of ethanol (typically 80% v/v). The dielectric constant of the solvent decreases, reducing the solubility of the polar monophosphate salts.

  • Differentiation of Monophosphates: Since F-1-P and F-6-P co-precipitate in the alcohol-insoluble fraction, they are differentiated post-fractionation by acid hydrolysis rates (F-1-P is more labile than F-6-P) or enzymatic assay (Aldolase B vs. Phosphoglucose Isomerase).

Isomer Comparison Table
IsomerStructureBarium Salt Solubility (Water)Barium Salt Solubility (80% Ethanol)Acid Hydrolysis Stability (1N HCl, 100°C)
Fructose-1,6-bisphosphate Bisphosphate (C1, C6)Insoluble (Precipitates)InsolubleLabile (C1 phosphate)
Fructose-1-phosphate Monophosphate (C1)SolubleInsoluble (Precipitates)Moderately Labile
Fructose-6-phosphate Monophosphate (C6)SolubleInsoluble (Precipitates)Stable

Experimental Protocol: Barium Fractionation Workflow

Safety Note: Barium compounds are toxic.[1] Handle with care and dispose of hazardous waste according to institutional regulations.

Reagents Preparation
  • Barium Acetate Solution: 1.0 M Ba(OAc)₂ in water.

  • Ethanol: 95% or Absolute (cold).

  • Sodium Sulfate (Na₂SO₄): Saturated solution (for removing Barium).

  • Acid/Base: 1N NaOH and 1N HCl for pH adjustment.

Step-by-Step Fractionation
Phase 1: Isolation of Bisphosphates (The "Insoluble" Fraction)
  • Sample Prep: Dissolve the sugar phosphate mixture in a minimal volume of ice-cold distilled water.

  • Alkalinization: Adjust pH to 8.2 using dilute NaOH. Critical: pH > 8.5 may cause degradation of reducing sugars; pH < 7.0 prevents complete precipitation.

  • Precipitation: Add 1.0 M Barium Acetate in slight excess (approx. 1.5x molar equivalent of estimated phosphate).

  • Incubation: Let stand at 4°C for 15 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

    • Pellet (Fraction A): Contains Fructose-1,6-bisphosphate (and inorganic phosphate).

    • Supernatant: Contains F-1-P, F-6-P, and other monophosphates.[2]

Phase 2: Isolation of Monophosphates (The "Alcohol-Insoluble" Fraction)
  • Ethanol Addition: To the supernatant from Phase 1, add 4 volumes of cold 95% ethanol.

  • Incubation: Let stand at -20°C for 30 minutes to ensure complete precipitation.

  • Separation: Centrifuge at 10,000 x g for 15 minutes.

    • Pellet (Fraction B): Contains Fructose-1-phosphate and Fructose-6-phosphate .

    • Supernatant: Discard (contains non-phosphorylated sugars or impurities).

Phase 3: Barium Removal (Essential for Downstream Analysis)

Barium ions interfere with enzymatic assays and chromatography.

  • Resuspend pellets (Fraction A and B) separately in a small volume of water.

  • Add saturated Na₂SO₄ dropwise until no further white precipitate (BaSO₄) forms.

  • Centrifuge to remove BaSO₄. The supernatant is now the purified sugar phosphate sodium salt.

Analytical Differentiation of Monophosphates (Fraction B)

Since Fraction B contains both F-1-P and F-6-P, use one of the following methods to quantify them.

Method A: Enzymatic Specificity (Gold Standard)

This method is self-validating and highly specific.

  • Assay for F-6-P:

    • Add Phosphoglucose Isomerase (PGI) and Glucose-6-phosphate Dehydrogenase (G6PDH) + NADP+.

    • Mechanism:[3][4] F-6-P

      
       G-6-P 
      
      
      
      6-Phosphogluconate + NADPH.
    • Measure absorbance at 340 nm.[5]

  • Assay for F-1-P:

    • F-1-P does not react with PGI.

    • Use Aldolase B (liver isoform) + NADH coupled system (with Triose Phosphate Isomerase and Glycerol-3-Phosphate Dehydrogenase).

    • Mechanism:[3][4] F-1-P

      
       DHAP + Glyceraldehyde. DHAP 
      
      
      
      Glycerol-3-P (consuming NADH).
    • Measure decrease in absorbance at 340 nm.

Method B: Differential Acid Hydrolysis (Classical)

Useful when enzymes are unavailable or for bulk chemical characterization.

  • Protocol: Treat an aliquot of Fraction B with 1N HCl at 100°C.

  • Kinetics:

    • F-1-P: Hydrolyzes significantly within 10–15 minutes (releasing inorganic phosphate, Pi).

    • F-6-P: Remains largely stable (>80% intact) under these short-term conditions.

  • Calculation: Measure free Pi before and after 10 minutes of hydrolysis. The increase in Pi corresponds primarily to F-1-P.

Visualization: Fractionation Logic Flow

BariumFractionation Start Crude Sugar Phosphate Mixture Step1 Add Ba(OAc)2, Adjust pH to 8.2 Start->Step1 Centrifuge1 Centrifuge (10,000 x g) Step1->Centrifuge1 Pellet1 PELLET (Water-Insoluble) Fructose-1,6-bisphosphate Inorganic Phosphate Centrifuge1->Pellet1 Precipitate Supernatant1 SUPERNATANT (Water-Soluble) F-1-P, F-6-P, G-6-P Centrifuge1->Supernatant1 Soluble Fraction Step2 Add 4 Volumes Ethanol Incubate at -20°C Supernatant1->Step2 Centrifuge2 Centrifuge (10,000 x g) Step2->Centrifuge2 Pellet2 PELLET (Alcohol-Insoluble) Fructose-1-Phosphate Fructose-6-Phosphate Centrifuge2->Pellet2 Precipitate Supernatant2 SUPERNATANT Unphosphorylated Sugars Centrifuge2->Supernatant2 Discard Differentiation DIFFERENTIATION STEP (Enzymatic or Hydrolysis) Pellet2->Differentiation Remove Barium (Na2SO4) Resuspend Result1 F-6-P Identified by PGI + G6PDH Assay Differentiation->Result1 Result2 F-1-P Identified by Aldolase B Assay Differentiation->Result2

Figure 1: Workflow for the fractionation of fructose phosphates using Barium/Ethanol precipitation followed by enzymatic differentiation.

Comparison of Methods

FeatureBarium FractionationAnion Exchange Chromatography (HPLC)Enzymatic Assay (Direct)
Resolution Low (Group separation: Bis vs. Mono)High (Individual Isomers)High (Specific Isomers)
Throughput High (Bulk processing)Low to Medium (Sequential injection)Medium (Plate reader)
Cost Low (Common reagents)High (Columns, Solvents)High (Purified Enzymes)
Primary Use Bulk purification, removing inorganic P, radio-labeling prepAnalytical quantification, purity checkClinical diagnostics, kinetic studies
Limitations Cannot separate F-1-P from F-6-P without secondary stepRequires expensive instrumentationSensitive to inhibitors (e.g., Ba2+)

References

  • LePage, G. A., & Umbreit, W. W. (1951). Phosphorylated Carbohydrate Esters. In Manometric Techniques and Tissue Metabolism. Burgess Publishing Co.
  • Horecker, B. L., & Wood, W. A. (1957). "D-Glucose-6-phosphate".[2] Methods in Enzymology, Vol 3, 152-154.

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press.
  • Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of D-Fructose-1,6-Diphosphatase".

  • Van Schaftingen, E., et al. (1981). "Control of Fructose 2,6-Bisphosphate Levels in Hepatocytes". Biochemical Journal. (Provides context on modern isomer analysis).

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Fructose 1-(barium phosphate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the proper handling and disposal of Fructose 1-(barium phosphate). As researchers and drug development professionals, our work extends beyond the bench; it encompasses a deep responsibility for safety and environmental stewardship. This document provides essential, step-by-step guidance rooted in chemical principles to ensure this compound is managed safely from the moment it's deemed waste to its final disposal. The core challenge with this substance lies in its dual-hazard nature: the acute toxicity of the soluble barium ion and the environmental considerations associated with organophosphates. Adherence to these protocols is not just about compliance, but about fostering a culture of safety and scientific integrity.

Section 1: The 'Why' - Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling. Fructose 1-(barium phosphate) is not hazardous because of its fructose component, but due to the barium ion and the organophosphate group.

  • Barium Toxicity: Soluble barium compounds are classified as toxic. If ingested or absorbed, the Ba²⁺ ion can interfere with potassium channels, leading to muscle weakness, respiratory difficulty, and cardiac irregularities.[1] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established strict exposure limits for soluble barium compounds to protect laboratory personnel.[2][3]

  • Organophosphate Considerations: While this specific molecule is not a potent pesticide, the organophosphate functional group warrants careful management. Organophosphates as a class are known for their potential to inhibit acetylcholinesterase, a critical enzyme in nerve function.[4] Furthermore, their environmental fate is a concern, as they can persist in water and soil under certain conditions.[5]

  • Regulatory Standing: The U.S. Environmental Protection Agency (EPA) classifies barium as a hazardous waste under the code D005 when it is present in waste at a concentration of 100.0 mg/L or higher.[6] Therefore, Fructose 1-(barium phosphate) waste must be managed as regulated hazardous waste.

Table 1: Summary of Key Hazards
Hazard ClassificationDescriptionPrimary Concern & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]The barium ion's ability to disrupt cellular potassium channels, leading to systemic toxicity.[1]
Environmental Hazard Potential for environmental persistence and harm to aquatic ecosystems.Barium is a heavy metal that can contaminate water sources.[5] Organophosphates can leach into the environment.[10]
Regulatory EPA Hazardous Waste Code: D005 (Barium).[6]Disposal is federally regulated, requiring specific labeling, storage, and treatment procedures.

Section 2: Prerequisite Safety Measures

Before handling or preparing Fructose 1-(barium phosphate) for disposal, the following controls must be in place to minimize exposure.

  • Engineering Controls: All handling of this compound, especially when generating dust or preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7][11] Ensure that a safety shower and eyewash station are readily accessible.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

    • Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact.[7]

    • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, consider additional protective clothing.[11]

    • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH-approved respirator is required.[11]

Section 3: Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical workflow for disposing of Fructose 1-(barium phosphate) waste. The primary directive is to consult your institution's Environmental Health & Safety (EHS) office, as local regulations and policies are paramount.

G cluster_A Direct Disposal Protocol cluster_B On-Site Treatment Protocol start Fructose 1-(barium phosphate) Waste Generated consult_ehs Consult Institutional EHS Policy & Regulations start->consult_ehs direct_disposal Pathway A: Direct Disposal (Recommended Standard) Contact Licensed Hazardous Waste Contractor consult_ehs->direct_disposal Default / Required treatment_allowed Is On-Site Chemical Treatment Permitted by EHS for this specific waste? consult_ehs->treatment_allowed Alternative Path? A1 Segregate Waste: Keep separate from other chemical waste. direct_disposal->A1 treatment_allowed->direct_disposal No on_site_treatment Pathway B: On-Site Chemical Treatment (Advanced Users Only) treatment_allowed->on_site_treatment Yes B1 Precipitate Barium as BaSO4 (See Protocol Details) on_site_treatment->B1 A2 Label Container: 'Hazardous Waste', 'Toxic', 'Barium Waste D005' A3 Store Safely: In designated Satellite Accumulation Area. A4 Arrange Pickup: Coordinate with EHS for licensed disposal. B2 Separate Waste Streams: Solid (BaSO4) and Liquid (Filtrate) B1->B2 B3 Manage Solid Waste: Test and dispose as non-hazardous solid waste (per EHS). B2->B3 B4 Manage Liquid Waste: Neutralize pH and drain dispose (per EHS). B2->B4

Caption: Disposal decision workflow for Fructose 1-(barium phosphate).

Section 4: Step-by-Step Disposal Protocols

Follow the appropriate pathway based on your institution's approved procedures.

Method 1: Direct Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the most common, safest, and compliant method for research laboratories. It transfers the responsibility of final treatment to a facility designed for such tasks.

  • Segregation: Do not mix Fructose 1-(barium phosphate) waste with other waste streams. Keep it in its own designated, compatible container.[8]

  • Containerization: Use the original container if possible, or a new, leak-proof container that is clearly labeled.

  • Labeling: Affix a hazardous waste label to the container. Clearly write: "Hazardous Waste," the full chemical name "Fructose 1-(barium phosphate)," and note the hazards: "Toxic" and "EPA Waste Code: D005."

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials.[12]

  • Disposal Request: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal service.[7]

Method 2: On-Site Chemical Treatment (For Small Research Quantities)

Disclaimer: This protocol should only be performed by trained personnel with explicit approval from their institution's EHS office. The scientific basis for this procedure is the conversion of the highly soluble and toxic barium salt into the extremely insoluble and non-hazardous barium sulfate (BaSO₄).[13]

  • Preparation (in a fume hood):

    • Carefully dissolve the Fructose 1-(barium phosphate) waste in a minimal amount of deionized water in a suitable beaker.

  • Precipitation:

    • While stirring the solution, slowly and carefully add an excess of 3M sulfuric acid (H₂SO₄). A white precipitate of barium sulfate will form immediately.

    • The purpose of adding excess acid is to ensure all soluble Ba²⁺ ions are precipitated out of the solution.

  • Confirmation of Complete Precipitation:

    • Allow the precipitate to settle for at least one hour (overnight is preferable).[13]

    • Add a single drop of the 3M H₂SO₄ to the clear supernatant. If no further cloudiness appears, the precipitation is complete. If more precipitate forms, add more acid and repeat the settling process.

  • Separation:

    • Carefully separate the solid barium sulfate from the liquid using vacuum filtration.

  • Waste Stream Management:

    • Solid Waste (Barium Sulfate): Rinse the collected barium sulfate with deionized water, allow it to dry completely. This solid is now generally considered non-hazardous. Package it in a sealed bag or container, label it "Barium Sulfate," and dispose of it as normal solid waste, as directed by your EHS office.[13]

    • Liquid Waste (Filtrate): The remaining liquid will be acidic and contain fructose and phosphate. Slowly add a base (such as sodium bicarbonate or 1M sodium hydroxide) while monitoring the pH. Once the solution is neutralized (pH 6-8), it can typically be disposed of down the drain with a large volume of running water, pending final EHS approval.[13]

Section 5: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.[1]

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use water.[1][7]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[12][14]

    • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

    • Ventilate the area after cleanup is complete.[7]

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[8][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[8][9]

Conclusion

The responsible disposal of Fructose 1-(barium phosphate) is a critical component of laboratory safety and environmental compliance. While on-site chemical neutralization is a scientifically valid approach for converting the hazardous barium component into a benign substance, the most reliable and recommended pathway for the vast majority of research settings is to work through your institution's EHS office for disposal via a licensed professional contractor. This ensures the highest level of safety, compliance, and peace of mind.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Fructose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Barium. Retrieved from [Link]

  • Chemsupply. (2021). Safety Data Sheet: FRUCTOSE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • O'Malley, M.A. (2023). Organophosphate Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE). Retrieved from [Link]

  • ResearchGate. (2024). Average removal of organophosphate pesticides (OPs) observed in the.... Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Barium chloride (as Ba). Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • CBARS. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. Retrieved from [Link]

  • ChemSrc. (n.d.). D-FRUCTOSE 1,6-DIPHOSPHATEMONOBARIUM PR ACTICAL GRA Safety Data Sheets*. Retrieved from [Link]

  • Gluyas, J., & Robinson, A. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society, 174(3), 423-430. Retrieved from [Link]

Sources

Navigating the Safe Handling of Fructose 1-(Barium Phosphate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth, practical framework for the safe handling of Fructose 1-(barium phosphate), a compound where the inherent bioactivity of fructose is paired with the toxicological considerations of a soluble barium salt. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.

Understanding the Inherent Risks: Why Barium Demands Respect

While fructose itself is a benign sugar molecule, the presence of the barium ion in Fructose 1-(barium phosphate) introduces significant health risks. Soluble barium compounds are classified as toxic and pose a primary hazard through ingestion and inhalation.[1] The primary toxicity of barium is linked to its ability to interfere with potassium channels, which can lead to a range of adverse health effects, from gastrointestinal distress to severe cardiac and muscular complications.[2][3]

Key Hazards Associated with Soluble Barium Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed. Ingestion can lead to nausea, vomiting, diarrhea, and abdominal pain.[2][3]

  • Acute Toxicity (Inhalation): Harmful if inhaled as a dust. Inhalation can irritate the respiratory tract, causing coughing and shortness of breath.[2]

  • Target Organ Effects: The cardiovascular system, nervous system, and muscles are particularly susceptible to the effects of barium poisoning.[2][3]

It is crucial to handle this compound with the understanding that its primary hazard stems from the barium component. Therefore, all safety protocols should be geared towards preventing any potential exposure to this toxic element.

Your First Line of Defense: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is non-negotiable when handling Fructose 1-(barium phosphate). The following table outlines the essential PPE and the rationale behind each component.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from splashes or airborne dust particles of the compound.[1][4]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.[1][5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1][4]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Required when handling the powder outside of a chemical fume hood to prevent inhalation of harmful dust particles.[1][2]

Procedural Integrity: Step-by-Step Guidance for Safe Handling

Adherence to a strict, well-defined workflow is critical to mitigating the risks associated with Fructose 1-(barium phosphate). The following diagram and procedural steps provide a clear and logical sequence for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (Chemical Fume Hood Preferred) gather_ppe Gather All Required PPE weigh Carefully Weigh the Compound, Minimizing Dust Generation prep_area->weigh don_ppe Don PPE in Correct Sequence (Coat -> Mask -> Goggles -> Gloves) dissolve Dissolve in Appropriate Solvent Within the Fume Hood handle_solution Handle Solutions with Care to Avoid Splashes and Aerosols decontaminate Decontaminate Work Surfaces handle_solution->decontaminate dispose_waste Dispose of Waste in a Labeled, Sealed Container for Hazardous Waste doff_ppe Doff PPE in Reverse Order (Gloves -> Goggles -> Coat -> Mask) wash_hands Thoroughly Wash Hands

Caption: Workflow for Safe Handling of Fructose 1-(barium phosphate).

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Before handling the compound, put on all required PPE in the correct order: laboratory coat, respirator (if needed), eye protection, and then gloves.

  • Handling:

    • When weighing the solid, do so carefully to minimize the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.

  • Cleanup and Disposal:

    • Clean up any spills immediately. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[4]

    • All waste containing Fructose 1-(barium phosphate), including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][6] Place waste in a clearly labeled, sealed container.[6]

    • After handling is complete and waste has been properly disposed of, decontaminate the work area.

    • Remove PPE in the reverse order of donning: gloves, eye protection, laboratory coat, and finally the respirator.

    • Wash your hands thoroughly with soap and water after removing your gloves.[5]

Emergency Protocols: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and concise emergency plan is essential.

Caption: Emergency Response Plan for Fructose 1-(barium phosphate) Exposure.

  • Skin Contact: Immediately remove any contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. Seek immediate medical attention.[4]

Occupational Exposure Limits

To ensure a safe working environment, it is crucial to be aware of the established occupational exposure limits for soluble barium compounds.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 0.5 mg/m³
ACGIH (TLV) 0.5 mg/m³
NIOSH (REL) 0.5 mg/m³

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Barium.[2]

By integrating these safety protocols and maintaining a vigilant and informed approach, you can confidently and safely handle Fructose 1-(barium phosphate) in your laboratory, ensuring the integrity of your research and the well-being of your team.

References

  • New Jersey Department of Health. (2016, June). Hazardous Substance Fact Sheet: Barium. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007, August). Public Health Statement for Barium and Barium Compounds. Retrieved from [Link]

  • California State University, Los Angeles. Emergency Response Procedures for Events Involving Radioactive Material. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2011, May 25). Medical Management Guidelines for Barium. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007, August). Toxicological Profile for Barium and Barium Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: Barium, Soluble Compounds. Retrieved from [Link]

  • CLEAPSS. Student Safety Sheets 42: Barium Compounds. Retrieved from [Link]

  • Barrier Technologies. (2021, August 25). X-Ray PPE: Personal Protection Equipment for Radiation Safety. Retrieved from [Link]

  • Chemical Safety Facts. (2024, January 12). Barium Chloride Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • Universal Medical Inc. (2025, August 24). Types of Radiation PPE Used in Healthcare Settings. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007, August). Toxicological Profile for Barium and Barium Compounds: Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • Little, M., & Celenza, A. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 59–69. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.